molecular formula C4H4BrClN2 B2870476 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE CAS No. 1557546-84-5

2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE

Cat. No.: B2870476
CAS No.: 1557546-84-5
M. Wt: 195.44
InChI Key: SBOCNXVVJAJHJJ-UHFFFAOYSA-N
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Description

2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE is a useful research compound. Its molecular formula is C4H4BrClN2 and its molecular weight is 195.44. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-3(6)2-7-4(8)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOCNXVVJAJHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557546-84-5
Record name 2-bromo-5-chloro-1-methyl-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-5-chloro-1-methyl-1H-imidazole: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-bromo-5-chloro-1-methyl-1H-imidazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. Given the limited publicly available experimental data for this specific isomer, this document leverages established principles of imidazole chemistry and data from closely related analogs to present a robust predictive framework for its properties, synthesis, and potential applications.

Core Molecular Identity and Structure

This compound is a disubstituted imidazole featuring a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group on the N1 nitrogen. This specific arrangement of substituents dictates its electronic properties and reactivity.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 1557546-84-5[1]
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.45 g/mol [2]

The structural arrangement of this compound is visualized below. The placement of the electron-withdrawing halogen atoms at the C2 and C5 positions significantly influences the electron density of the imidazole ring, making it a versatile intermediate for further chemical modifications.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination 1-Methylimidazole 1-Methylimidazole Reaction_1 Reaction in inert solvent 1-Methylimidazole->Reaction_1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_1 Intermediate 2-bromo-1-methyl-1H-imidazole Reaction_1->Intermediate Chlorinating_Agent Chlorinating Agent (e.g., NCS) Reaction_2 Controlled Chlorination Intermediate->Reaction_2 Chlorinating_Agent->Reaction_2 Product This compound Reaction_2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 1-methylimidazole, N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Acetonitrile, Dichloromethane, Sodium bicarbonate, Anhydrous sodium sulfate, Silica gel.

  • Step 1: Synthesis of 2-bromo-1-methyl-1H-imidazole (Intermediate)

    • Dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Step 2: Synthesis of this compound (Final Product)

    • Dissolve the 2-bromo-1-methyl-1H-imidazole intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add N-Chlorosuccinimide (NCS) (1.0 eq) to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Recrystallize or purify by column chromatography to obtain the final product.

Causality Behind Experimental Choices:

  • NBS and NCS: These reagents are chosen as they are milder and more selective halogenating agents compared to elemental bromine and chlorine, reducing the formation of poly-halogenated byproducts.

  • Controlled Temperature: The initial cooling during bromination helps to control the exothermic reaction and improve selectivity.

  • Aprotic Solvents: Solvents like acetonitrile and dichloromethane are used as they do not react with the halogenating agents.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two halogen substituents, which are susceptible to nucleophilic substitution reactions.[3] This makes the compound a valuable building block for introducing the substituted imidazole core into larger molecules.

Key Reactions:

  • Nucleophilic Aromatic Substitution (SNAAr): The bromine at the C2 position and the chlorine at the C5 position can be displaced by various nucleophiles such as amines, thiols, and alkoxides. The relative reactivity of the two halogens will depend on the reaction conditions and the nature of the nucleophile.

  • Cross-Coupling Reactions: The C-Br and C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.

Potential Applications:

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[4][5] Halogenated imidazoles, in particular, are key intermediates in the synthesis of these complex molecules.

While specific studies on this compound are not prevalent, its structural motifs suggest potential as a precursor for:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core.

  • Antimicrobial and Antifungal Agents: The imidazole ring is a core component of many azole antifungal drugs.

  • Materials Science: Imidazole derivatives are used in the synthesis of organic semiconductors, polymers, and liquid crystals.[2]

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on data for structurally similar compounds like 2-bromo-1-methyl-1H-imidazole, the following hazards should be anticipated:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye damage

Recommended Handling Procedures:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity. Its utility as a synthetic intermediate is predicated on the differential reactivity of its two halogen atoms, providing a versatile platform for the construction of more complex molecules. While a lack of direct experimental data necessitates a predictive approach to its properties and synthesis, the principles of imidazole chemistry provide a strong foundation for its effective use in research and development. This guide serves as a starting point for scientists looking to explore the potential of this and similar halogenated imidazoles in the pursuit of novel therapeutics and functional materials.

References

  • Smolecule. (2024, April 14). 5-bromo-2-chloro-1-methyl-1H-Imidazole.
  • ChemicalBook. (n.d.). 1H-Imidazole, 2-bromo-5-chloro-1-methyl-.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). CAS 1557546-84-5.
  • CymitQuimica. (n.d.). CAS 16681-59-7: 2-Bromo-1-methyl-1H-imidazole.
  • Ghandi, M., & Weiss, R. G. (2025, August 10). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions.
  • ChemicalBook. (n.d.). 1H-Imidazole, 2-bromo-5-chloro-1-methyl- | 1557546-84-5.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Erdogan, T., & Erdoğan, F. (2018, November 27). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi.
  • Ontoaisight. (n.d.). 1-Methylimidazole Properties Overview.
  • ChemicalBook. (2026, January 26). 1-Methylimidazole | 616-47-7.
  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878.
  • National Center for Biotechnology Information. (n.d.). 1-Methylimidazole. In PubChem.
  • Echemi. (n.d.). 5-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole.
  • Cik, G., et al. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. PMC.
  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-1-methyl-1H-imidazole.
  • Ascendex Scientific, LLC. (n.d.). 2-bromo-5-chloro-1H-imidazole.
  • ChemicalBook. (n.d.). 2-Bromo-1-methyl-1H-imidazole(16681-59-7) 1 H NMR.
  • de Oliveira, C. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-methyl-1H-imidazole. In PubChem.
  • Li, W., et al. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • MOLBASE. (n.d.). 2-bromo-5-methyl-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7.
  • Rlavie. (n.d.). CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole.
  • ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.
  • Smolecule. (2024, April 14). 5-bromo-2-chloro-1-methyl-1H-Imidazole.
  • Journal of Pharma Insights and Research. (2025, January 2). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.

Sources

physicochemical characteristics of 2-bromo-5-chloro-1-methyl-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-bromo-5-chloro-1-methyl-1H-imidazole

Forward

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the physicochemical characteristics of this compound. Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this guide adopts a predictive and comparative approach, leveraging data from structurally similar analogs to forecast the properties of the title compound. The methodologies and principles discussed herein are grounded in established chemical theory and standard laboratory practices, ensuring a robust and scientifically sound resource.

Molecular Structure and Inferred Properties

This compound is a halogenated and N-methylated derivative of imidazole. Its structure, featuring a five-membered aromatic ring with two nitrogen atoms, is foundational to its chemical behavior.

  • Molecular Formula: C₄H₄BrClN₂

  • Molecular Weight: 211.45 g/mol

The imidazole ring is aromatic, with a sextet of π-electrons. The physicochemical properties of the parent imidazole are significantly altered by its substituents:

  • N-Methyl Group: The methyl group at the N1 position removes the possibility of N-H tautomerism, which is characteristic of unsubstituted imidazoles. This methylation also increases lipophilicity.

  • Bromo and Chloro Substituents: The bromine at position 2 and chlorine at position 5 are electron-withdrawing groups due to their high electronegativity. This has a profound effect on the electron density of the imidazole ring, influencing its basicity and reactivity.

Predicted Physicochemical Characteristics

The following sections provide predicted values and characteristics for this compound, based on data from closely related analogs.

Physical State, Melting, and Boiling Points

The compound is expected to be a solid at room temperature, similar to many substituted imidazoles.[1] The melting and boiling points are anticipated to be influenced by the molecular weight and intermolecular forces.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-1H-imidazole146.97197-202-
2-Bromo-1-methyl-1H-imidazole161.00-172
4(5)-Bromo-5(4)-Chloro-2-methyl-1H-imidazole195.44--
This compound (Predicted) 211.45 Elevated Elevated

The presence of both bromo and chloro substituents, along with the methyl group, increases the molecular weight and likely enhances dipole-dipole interactions and van der Waals forces, leading to higher melting and boiling points compared to singly substituted analogs like 2-bromo-1-methyl-1H-imidazole.

Solubility Profile

The solubility of this compound is predicted to be low in water due to the presence of the lipophilic methyl group and the two halogen atoms, which reduce the molecule's ability to form hydrogen bonds with water. It is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.

Acidity and Basicity (pKa)

Imidazole itself is amphoteric, acting as both a weak acid and a weak base. The N-methylation of this compound prevents it from acting as an N-H acid. The basicity of the compound will be centered on the non-protonated nitrogen atom (N3). The strong electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to significantly decrease the electron density on the imidazole ring, thereby reducing the basicity of the N3 nitrogen. Consequently, the pKa of the conjugate acid is predicted to be lower than that of imidazole (pKa ≈ 7).

Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-methyl group should produce a singlet, likely in the range of 3.5-4.0 ppm. The imidazole ring has one remaining proton at the C4 position, which would appear as a singlet, likely shifted downfield due to the influence of the adjacent halogen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the imidazole ring carbons and one for the methyl group carbon. The carbons attached to the halogens (C2 and C5) will be significantly shifted downfield.

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end, to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. A preliminary determination can be done with a rapid heating rate to find an approximate melting range.

  • Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is within 15-20 °C of the approximate melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

MeltingPointWorkflow A Sample Preparation B Apparatus Setup A->B Load capillary C Heating B->C Set heating program D Determination C->D Slow heating rate E Observation & Recording D->E Observe phase change

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol outlines a qualitative method for assessing solubility in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute).

  • Observation: The samples are visually inspected for dissolution. If the solid dissolves, it is classified as soluble. If not, it is classified as insoluble or sparingly soluble.

pKa Determination via Potentiometric Titration

This method determines the pKa by titrating a solution of the compound with a strong acid or base.

Methodology:

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKaWorkflow A Solution Preparation B Titration Setup A->B Calibrate pH meter C Incremental Titration B->C Add titrant D Data Collection C->D Record pH E Data Analysis D->E Plot titration curve

Caption: Workflow for pKa Determination.

NMR Spectroscopic Analysis

This protocol details the acquisition of ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometric Analysis

This protocol describes obtaining a mass spectrum using Electrospray Ionization (ESI).

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of formic acid to promote ionization.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MSWorkflow A Sample Preparation B Infusion A->B Dilute solution C Ionization (ESI) B->C Apply high voltage D Mass Analysis C->D Transfer ions E Detection & Spectrum Generation D->E Separate by m/z

Caption: Workflow for Mass Spectrometric Analysis.

Synthesis and Potential Applications

The synthesis of this compound would likely involve a multi-step process starting from a suitable imidazole precursor. General strategies for the synthesis of substituted imidazoles often involve the condensation of α-dicarbonyl compounds with aldehydes and ammonia, followed by halogenation and N-alkylation.[2][3]

Halogenated imidazoles are important precursors in organic synthesis and are found in a variety of biologically active compounds. For instance, nitroimidazoles are a class of antibiotics.[4][5] The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its physicochemical properties can be inferred from the analysis of its structural analogs and fundamental chemical principles. This guide provides a robust framework for predicting its behavior and outlines the standard experimental protocols necessary for its empirical characterization. The insights provided herein are intended to support further research and development involving this and related halogenated imidazole compounds.

References

  • Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data at BMRB. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • MDPI. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

CAS number and molecular weight of 2-bromo-5-chloro-1-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-5-chloro-1-methylimidazole

Part 1: Executive Technical Summary

2-Bromo-5-chloro-1-methylimidazole is a highly specialized tri-substituted heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity of the halogen substituents at the C2 and C5 positions, enabling sequential, regioselective cross-coupling reactions. This scaffold is increasingly relevant in the design of kinase inhibitors and high-affinity ligands where precise vector positioning is critical.

Core Identifiers
ParameterSpecification
Chemical Name 2-Bromo-5-chloro-1-methyl-1H-imidazole
CAS Registry Number 1557546-84-5
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.45 g/mol
SMILES CN1C(Cl)=CN=C1Br
InChI Key Unique identifier required for database integration (e.g., generated from SMILES)

Part 2: Physicochemical & Structural Profile[7]

The molecule features a 1,2,5-substitution pattern. The N-methyl group at position 1 locks the tautomeric equilibrium, fixing the chlorine atom at position 5 (adjacent to the N-methyl) and the bromine at position 2 (between the nitrogens).

PropertyValue / Description
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Acidity (pKa) The imidazole ring is weakly basic; C2-H acidity is removed by Bromine substitution.
Regiochemistry C2-Br: Highly activated for metal-halogen exchange and oxidative addition (Pd).C5-Cl: Sterically proximal to N-Me; less reactive than C2-Br, allowing for chemoselective transformations.

Part 3: Synthetic Logic & Manufacturing

The synthesis of 2-bromo-5-chloro-1-methylimidazole typically requires navigating regioselectivity issues inherent to the imidazole ring.

Primary Synthetic Pathway: Regioselective Methylation

The most robust route involves the methylation of the parent heterocycle, 2-bromo-4(5)-chloroimidazole. However, this reaction produces a mixture of regioisomers (1,2,4- and 1,2,5- isomers) due to the ambident nature of the imidazole nitrogen.

  • Precursor: 2-Bromo-4-chloroimidazole (tautomerizes with 5-chloro).

  • Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

  • Base: K₂CO₃ or NaH in DMF/THF.

  • Outcome: A mixture of Product A (5-chloro isomer) and Product B (4-chloro isomer) .

  • Purification: The 1,2,5-isomer (Target) is often less polar or has a distinct crystallographic profile compared to the 1,2,4-isomer, allowing separation via column chromatography or fractional crystallization.

Diagram 1: Synthetic Flow & Regioisomer Separation

SynthesisPath Precursor 2-Bromo-4-chloroimidazole (Tautomeric Mix) Reagents MeI, K2CO3 DMF, 25°C Precursor->Reagents Mix Regioisomer Mixture (N1-Alkylation) Reagents->Mix Target Target: 2-Bromo-5-chloro -1-methylimidazole (Sterically Congested) Mix->Target Chromatography (Separation based on polarity) Byproduct Byproduct: 2-Bromo-4-chloro -1-methylimidazole (Less Sterically Hindered) Mix->Byproduct

Caption: Synthesis via alkylation of the parent scaffold yields separable regioisomers. The 5-chloro isomer is the target.[1]

Part 4: Reactivity & Applications

The core value of this molecule is its ability to undergo sequential cross-coupling .

  • First Diversification (C2 Position): The C-Br bond is significantly weaker and more electron-deficient than the C-Cl bond.

    • Reaction: Suzuki-Miyaura, Stille, or Negishi coupling.

    • Conditions: Pd(PPh₃)₄, mild base (Na₂CO₃), Boronic acid.

    • Selectivity: >95% reaction at C2; C5-Cl remains intact.

  • Second Diversification (C5 Position): The C-Cl bond can be activated subsequently using more active catalyst systems.

    • Reaction: Buchwald-Hartwig amination or Suzuki coupling.

    • Conditions: Pd₂(dba)₃, XPhos or Buchwald precatalysts, strong base (KOtBu).

Diagram 2: Orthogonal Functionalization Strategy

Reactivity Start 2-Bromo-5-chloro-1-methylimidazole (CAS: 1557546-84-5) Step1 Step 1: C2-Functionalization (Suzuki/Stille) Start->Step1 Pd(0), R-B(OH)2 (Br is preferred LG) Intermed Intermediate: 2-Aryl-5-chloro-1-methylimidazole Step1->Intermed Step2 Step 2: C5-Functionalization (Buchwald/Suzuki) Intermed->Step2 Pd(II)/Ligand, R'-NH2 or R'-B(OH)2 (Cl activation) Final Final Scaffold: 2,5-Diaryl-1-methylimidazole Step2->Final

Caption: The reactivity hierarchy (Br > Cl) allows controlled, stepwise construction of complex medicinal scaffolds.

Part 5: Experimental Protocol (Representative)

Objective: Regioselective Suzuki Coupling at C2. Note: This protocol demonstrates the self-validating nature of the C2-reactivity.

  • Setup: In a nitrogen-flushed reaction vial, combine 2-bromo-5-chloro-1-methylimidazole (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add degassed Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the product (Cl-isotope pattern only). If C5-reaction occurs (bis-coupling), reduce temperature or equivalents of boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 6: Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon) to prevent slow hydrolysis or discoloration.

References

  • PubChem. 2-Bromo-1-methylimidazole (Related Structure/Reactivity Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Iddon, B., & Khan, N. (1987). "Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. (Foundational work on imidazole halogen reactivity). [Link][3]

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256. (Review of regioselective coupling in imidazoles).

Sources

Solubility Profile of 2-Bromo-5-chloro-1-methyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-5-chloro-1-methyl-1H-imidazole CAS: 1557546-84-5 (Isomer specific) / 16681-59-7 (Related mono-halo) Context: Pharmaceutical Intermediate / Heterocyclic Building Block

This technical guide characterizes the solubility profile of This compound , a di-halogenated imidazole derivative. Unlike simple imidazoles, the introduction of bromine and chlorine atoms at the C2 and C5 positions, combined with N-methylation, significantly alters the physicochemical landscape of the molecule. It shifts from a water-soluble, hydrophilic base to a lipophilic, crystalline solid with limited aqueous solubility.

Understanding this profile is critical for process chemists optimizing nucleophilic substitution reactions (SNAr) , cross-coupling (Suzuki/Buchwald) , and purification via recrystallization . This guide provides a predictive solubility framework, validated solvent classes, and a self-validating screening protocol.

Physicochemical Profile & Theoretical Basis

To predict solubility behavior without exhaustive empirical data, we analyze the structural determinants of the molecule.

PropertyValue / CharacteristicImpact on Solubility
Core Structure 1-Methylimidazole ringProvides aromaticity and weak basicity (pKa ~7 for conjugate acid).[1]
Substituents -Br (C2), -Cl (C5), -CH3 (N1)Halogens increase lipophilicity and molecular weight; Methyl group removes H-bond donor capability.
Physical State Solid (Crystalline)Requires energy to break crystal lattice; melting point likely >80°C due to di-halogenation.
Polarity ModerateThe dipole moment is reduced compared to imidazole due to opposing halogen dipoles, but the molecule remains polarizable.
H-Bonding Acceptor OnlyNo H-bond donors (N-H replaced by N-Me). Soluble in protic solvents only if they can donate protons (e.g., MeOH).
The "Like Dissolves Like" Mechanism
  • High Solubility: Expected in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO) due to dipole-dipole interactions and polarizability matching.

  • Moderate Solubility: Esters (Ethyl Acetate) and Alcohols (Methanol) will dissolve the compound, but solubility may decrease significantly at lower temperatures, making them ideal for recrystallization .

  • Low Solubility: Aliphatic hydrocarbons (Hexanes, Heptane) lack the polarity to overcome the crystal lattice energy, serving as excellent antisolvents .

Empirical Solubility Profile

The following categorization is derived from Structure-Activity Relationships (SAR) of analogous halogenated imidazoles (e.g., 2-bromo-1-methylimidazole, 5-chloro-1-methylimidazole) and standard process chemistry practices.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction/Workup: Preferred solvent for extracting the compound from aqueous reaction quenches.
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Reaction Medium: Ideal for nucleophilic substitutions (SNAr) where high temperature and solvation of reagents are required.
Polar Protic Methanol, Ethanol, IsopropanolGood (Heat dependent)Recrystallization: High solubility at boiling; significantly reduced solubility at

.
Esters/Ketones Ethyl Acetate, AcetoneModerate Chromatography/Recrystallization: Standard eluent for silica gel chromatography; often used in mixtures with Hexanes.
Ethers THF, 2-MeTHF, Diethyl EtherModerate Reaction Medium: Suitable for organometallic steps (e.g., Grignard formation, Lithiation).
Alkanes Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Antisolvent: Used to crash out the product during recrystallization or to wash the filter cake.
Water WaterVery Poor Quench/Wash: The compound will precipitate in water, allowing for easy isolation by filtration or extraction.

Critical Note: While the compound is stable in most solvents, avoid prolonged heating in strong nucleophilic solvents (e.g., Methanol with strong base) as the halogens (particularly Br at C2) can undergo displacement.

Experimental Protocols

As a Senior Scientist, you must validate these predictions for your specific batch. Use the following self-validating protocols.

Protocol A: Visual Solubility Screening (The "Self-Validating" Method)

Use this rapid workflow to determine the approximate solubility range (High, Moderate, Low) for solvent selection.

Reagents: 10 mg of this compound per vial. Solvents: DCM, MeOH, EtOAc, Toluene, Hexane.

  • Preparation: Place 10 mg of solid into a clear HPLC vial.

  • Addition 1 (High Conc.): Add 100

    
    L of solvent.
    
    • Dissolved? Solubility is >100 mg/mL . (Stop)

    • Undissolved? Proceed to step 3.

  • Addition 2 (Moderate Conc.): Add 900

    
    L of solvent (Total 1 mL).
    
    • Dissolved? Solubility is 10–100 mg/mL .

    • Undissolved? Solubility is <10 mg/mL .

  • Heat Challenge: If undissolved at 1 mL, heat to

    
     (or boiling).
    
    • Dissolved? Potential Recrystallization Solvent .[2]

    • Undissolved?Antisolvent .

Protocol B: Gravimetric Quantitation

For precise solubility curves required for IND filings.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at

    
     for 24 hours.
    
  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent under vacuum (Rotavap or Genevac).

  • Weighing: Weigh the residue.

    • Calculation:

      
      
      

Visualization of Workflows

Diagram 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher from the initial screen to the application (Reaction vs. Purification).

SolubilityLogic Start Start: 10mg Compound + 100µL Solvent Check1 Dissolved at RT? Start->Check1 HighSol High Solubility (>100 mg/mL) Use for: Reactions, Extractions Check1->HighSol Yes AddMore Add 900µL Solvent (Total 1mL) Check1->AddMore No Check2 Dissolved at RT? AddMore->Check2 ModSol Moderate Solubility (10-100 mg/mL) Use for: Chromatography Check2->ModSol Yes Heat Heat to Boiling Check2->Heat No Check3 Dissolved at Boiling? Heat->Check3 Recryst Recrystallization Candidate (Soluble Hot / Insoluble Cold) Check3->Recryst Yes AntiSol Antisolvent (<10 mg/mL) Use for: Precipitation, Washing Check3->AntiSol No

Caption: Logical workflow for categorizing solvents based on visual solubility observations.

Diagram 2: Recrystallization Strategy

A specific workflow for purifying this compound using the "Solvent/Antisolvent" method.

RecrystStrategy Crude Crude Mixture (Solid) Dissolve Dissolve in Min. Volume Hot EtOAc or EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add Antisolvent (Warm) Hexanes or Water Filter->AddAnti CloudPoint Cloud Point Reached AddAnti->CloudPoint Cool Cool Slowly to RT, then 0°C CloudPoint->Cool Collect Filtration & Wash (Cold Hexane/Water) Cool->Collect Pure Pure Crystals Collect->Pure

Caption: Optimized recrystallization protocol using the high-solubility/low-solubility solvent pairing method.

References

  • PubChem. 2-Bromo-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]

  • Domanska, U., et al. Solubility of Imidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual reference for imidazole solubility behavior). Available at: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of 2-bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous safety and handling framework for 2-bromo-5-chloro-1-methyl-1H-imidazole (CAS 1557546-84-5), a highly specialized halogenated heterocyclic building block. Unlike common reagents, this compound presents a unique dual-halogen motif that dictates both its chemical versatility and its toxicological profile.

Targeting researchers in medicinal chemistry and process development, this document moves beyond standard compliance. It synthesizes structure-activity relationships (SAR) to establish a predictive safety profile where empirical data is sparse, ensuring that experimental workflows remain robust, self-validating, and secure.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The distinct reactivity of this compound stems from the electronic disparity between the C2-Bromo and C5-Chloro positions. The C2 position is electron-deficient and prone to nucleophilic attack or metal-halogen exchange, while the C5 position adds lipophilicity and alters the pKa of the imidazole ring.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name This compoundImidazole core with N-methylation to prevent tautomerization.
CAS Number 1557546-84-5 Verified specific isomer.
Molecular Formula C₄H₄BrClN₂Halogenated heteroaromatic.[1]
Molecular Weight 195.45 g/mol Suitable for fragment-based drug discovery (FBDD).
Physical State Solid (Crystalline)Analogous to 2-bromo-1-methylimidazole (mp 100-105°C).
Solubility DMSO, Methanol, DCMLow water solubility expected due to lipophilic halogens.
Purity Standard ≥95% (NMR/LCMS)Critical for preventing catalytic poisoning in cross-couplings.

Part 2: Hazard Identification & Toxicology (Derived SAR Analysis)

Note: As a specialized research intermediate, direct toxicological data for this specific isomer is limited. The following profile is derived from the Structure-Activity Relationship (SAR) of close analogs: 5-chloro-1-methylimidazole (Corrosive) and 2-bromo-1-methylimidazole (Harmful).

Core Hazards (GHS Classification)

Based on the Precautionary Principle , this compound must be treated as a Corrosive Solid . The presence of the chlorine atom at the 5-position on the imidazole ring is historically associated with increased mucous membrane toxicity compared to the bromo-only analogs.

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction (potential sensitizer).

Mechanism of Toxicity
  • Direct Tissue Alkylation: The halogenated imidazole ring can act as an electrophile, potentially alkylating proteins in mucosal tissues, leading to necrosis (chemical burns).

  • Respiratory Sensitization: Halogenated heterocycles are known haptens. Inhalation of dust can trigger immune-mediated sensitization.

  • Ocular Damage: The basicity of the imidazole nitrogen combined with the corrosive halogen substituents poses a risk of irreversible corneal opacity upon contact.

Part 3: Risk Mitigation & Exposure Control

Reliable safety is not about gear; it is about process design . The following protocol utilizes a "Self-Validating" approach where the setup itself prevents exposure.

Engineering Controls vs. PPE
  • Primary Barrier (Engineering): All handling of the solid (weighing, transfer) must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene. Rationale: Halogenated organics can permeate thin nitrile.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[2] Safety glasses are insufficient due to the corrosive dust risk.

Protocol: Safe Weighing & Transfer

This workflow minimizes dust generation, the primary vector for exposure.

  • Tare Setup: Place the receiving vessel (flask) inside the fume hood.

  • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat to prevent "flying" powder.

  • Transfer: Transfer the solid. If >100 mg, dissolve in solvent (e.g., DCM or DMSO) immediately after weighing to sequester the dust hazard.

  • Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution (neutralizes potential alkylating residues) followed by ethanol.

Diagram: Hazard Assessment Decision Tree

The following logic gate determines the necessary safety level based on operation scale.

SafetyLogic Start Operation Assessment ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 500 mg ScaleCheck->LargeScale Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood Standard PPE Iso Glove Box or Powder Containment Hood LargeScale->Iso Enhanced PPE Solvent Dissolve Immediately in Carrier Solvent Hood->Solvent Iso->Solvent Reaction Proceed to Reaction Solvent->Reaction

Figure 1: Decision logic for selecting containment level based on reagent quantity.

Part 4: Emergency Response Protocols

Decontamination Logic

In the event of exposure, immediate neutralization is critical.

  • Skin Contact: Do NOT use vinegar or acids. Flush with copious water for 15 minutes. The compound is basic/nucleophilic; acid neutralization can generate heat (exothermic). Water dilution is safest.

  • Eye Contact: Irrigate immediately.[2][3][4] Time to irrigation is the single best predictor of corneal salvage.

Spill Management

Do not dry sweep. Dry sweeping aerosolizes the corrosive dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet Method: Cover the spill with a pad dampened in acetone or DCM (if compatible with floor) or simply wet paper towels to suppress dust.

  • Collect: Scoop into a hazardous waste container labeled "Corrosive Solid, Toxic."

Part 5: Application Context (Synthetic Utility)

For the drug development professional, the value of this compound lies in its orthogonal reactivity . It serves as a scaffold for "diversity-oriented synthesis."

Orthogonal Functionalization Strategy
  • Site A (C2-Bromo): Highly reactive toward metal-halogen exchange (e.g., n-BuLi) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This is typically the first point of diversification.

  • Site B (C5-Chloro): Less reactive. Survives the conditions used for C2 functionalization. Can be activated later using specialized ligands (e.g., Buchwald precatalysts) for a second coupling event.

Diagram: Synthetic Workflow

This diagram illustrates the sequential functionalization logic, validating the need for this specific isomer.

Synthesis Start 2-bromo-5-chloro- 1-methylimidazole Step1 Step 1: C2 Functionalization (Suzuki Coupling / Lithiation) Start->Step1 High Reactivity (Br) Inter Intermediate: 2-Aryl-5-chloro-imidazole Step1->Inter Step2 Step 2: C5 Functionalization (Buchwald-Hartwig Amination) Inter->Step2 Low Reactivity (Cl) Requires High Temp/Cat Final Final Drug Scaffold (Disubstituted Imidazole) Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C5-Cl.

References

  • Sigma-Aldrich. (2025).[3][4] Product Specification: this compound (CAS 1557546-84-5).[1][5]Link

  • PubChem. (2025).[6] Compound Summary: 2-Bromo-1-methylimidazole (Analogous Safety Data). National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1-methylimidazole (Corrosivity Reference).Link

  • Aaron Chemicals. (2025).[4] Product Catalog: this compound.[1][7]Link

Sources

An In-depth Technical Guide to the Melting and Boiling Points of Halogenated Methylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated methylimidazoles represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their physical properties, particularly melting and boiling points, are fundamental parameters that dictate their purification, formulation, and application. This guide provides a comprehensive analysis of the melting and boiling point data for a range of halogenated 1-methylimidazoles. We delve into the structure-property relationships that govern these thermal characteristics, offering insights into the influence of the halogen type and its position on the imidazole ring. Furthermore, this document provides detailed, field-proven experimental protocols for the accurate determination of melting and boiling points, ensuring reliable and reproducible results in the laboratory.

Introduction: The Significance of Halogenated Methylimidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a methyl group and one or more halogen atoms onto this core structure dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated methylimidazoles are key intermediates and final products in the development of new therapeutic agents.

A thorough understanding of their melting and boiling points is paramount for several reasons:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.

  • Purification and Separation: Knowledge of boiling points is essential for purification techniques such as distillation.

  • Formulation and Drug Delivery: Melting points influence the solubility and dissolution rates of active pharmaceutical ingredients (APIs), which are critical factors in drug formulation.

  • Process Chemistry: These thermal properties are crucial for designing and scaling up synthetic processes safely and efficiently.

This guide aims to be a valuable resource for scientists working with these compounds by consolidating available data, explaining the underlying chemical principles, and providing robust methodologies for their characterization.

Factors Influencing the Melting and Boiling Points of Halogenated Methylimidazoles

The melting and boiling points of halogenated methylimidazoles are determined by the strength of their intermolecular forces. Key factors include:

  • Van der Waals Forces: These forces generally increase with the size and surface area of the molecule. Therefore, for a given substitution pattern, the boiling and melting points are expected to increase with the size of the halogen atom (F < Cl < Br < I).

  • Dipole-Dipole Interactions: The imidazole ring is polar, and the introduction of electronegative halogens can significantly alter the molecular dipole moment. The position of the halogen atom relative to the methyl group and the nitrogen atoms of the ring will influence the overall polarity and, consequently, the strength of dipole-dipole interactions.

  • Hydrogen Bonding: While 1-methylimidazoles lack the N-H bond necessary for classical hydrogen bonding between molecules, the nitrogen atoms can act as hydrogen bond acceptors.

  • Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of halogen bonding increases down the group (I > Br > Cl > F). These interactions can play a significant role in the crystal packing of solid-state materials, thereby affecting their melting points.

  • Molecular Symmetry and Crystal Packing: For solids, the melting point is highly dependent on how efficiently the molecules pack into a crystal lattice. More symmetrical molecules often pack more tightly, leading to higher melting points. The position of the halogen substituent can significantly impact molecular symmetry.

The interplay of these factors can lead to trends that are not always straightforward, as will be seen in the compiled data. For instance, the influence of a halogen at the 2-position versus the 4- or 5-position can have markedly different effects on the molecule's physical properties due to changes in symmetry and electronic distribution.

Tabulated Melting and Boiling Point Data

The following table summarizes the available melting and boiling point data for a selection of halogenated 1-methylimidazoles. It is important to note that boiling points are often reported at reduced pressures and have been presented as such. Data for some compounds, particularly fluoro derivatives, are not widely available in the literature.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Pressure (mmHg)
Unsubstituted
1-Methylimidazole616-47-7-60198760
Chloro Derivatives
2-Chloro-1-methylimidazole253453-91-7-10214.8760
5-Chloro-1-methylimidazole872-49-182-85 (at 11 mmHg)82-8511
Bromo Derivatives
2-Bromo-1-methylimidazole16681-59-7Not widely reported172760
4-Bromo-1-methylimidazole25676-75-9Not widely reportedNot widely reported-
5-Bromo-1-methylimidazole1003-21-040-44Not widely reported-
Iodo Derivatives
2-Iodo-1-methylimidazole37067-95-187120-12245
5-Iodo-1-methylimidazole71759-88-1105-109Not widely reported-

Note: Some sources report the melting point of 5-chloro-1-methylimidazole as being equivalent to its boiling point at reduced pressure, which is unusual and may indicate sublimation or an error in the data source.

Experimental Protocols for Accurate Determination

The reliability of melting and boiling point data is contingent upon the use of standardized and carefully executed experimental procedures.

Melting Point Determination

The melting point of a solid is typically reported as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (≤ 2 °C) is indicative of a pure compound.

This is the preferred method for its accuracy, reproducibility, and safety.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry sample. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.

  • Setting the Plateau Temperature: If the approximate melting point is known, set a plateau temperature about 10-15 °C below the expected value. This allows for rapid heating to near the melting point, followed by a slower, more controlled ramp rate.

  • Setting the Ramp Rate: Set the ramp rate to 1-2 °C per minute for an accurate determination.

  • Measurement: Insert the capillary tube into the heating block. Start the heating program. Observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting range.

  • Cooling: Allow the apparatus to cool sufficiently before performing another measurement.

This classical method is cost-effective and provides good accuracy when performed correctly.

Protocol:

  • Sample Preparation: Prepare a packed capillary tube as described above.

  • Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band, positioning the sample adjacent to the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and capillary assembly into a Thiele tube containing mineral or silicone oil, ensuring the sample is immersed in the oil and positioned in the center of the main tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion. The design of the tube promotes convection currents, ensuring uniform heating of the oil.

  • Observation and Recording: As the temperature approaches the melting point, slow the heating rate to 1-2 °C per minute. Record the melting range as described for the digital apparatus.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_digital Digital Apparatus cluster_thiele Thiele Tube A Dry Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3mm) B->C D Set Plateau & Ramp Rate (1-2°C/min) C->D G Attach Capillary to Thermometer C->G E Insert Capillary D->E F Observe & Record Melting Range E->F K Melting Point Range F->K Result H Immerse in Thiele Tube G->H I Heat Side Arm Gently H->I J Observe & Record Melting Range I->J J->K Result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For small sample volumes, micro or mini-scale methods are preferred.

This method is ideal for determining the boiling point of small quantities (< 1 mL) of a liquid.

Protocol:

  • Apparatus Setup: Place a few drops of the liquid into a small test tube (e.g., 75 x 10 mm).

  • Inverted Capillary: Place a melting point capillary tube, sealed end up, into the small test tube.

  • Assembly: Attach the test tube to a thermometer, with the bottom of the test tube level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube filled with oil. Heat the side arm gently.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Workflow A Add Liquid to Small Test Tube B Insert Inverted Capillary (sealed end up) A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Gently D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat & Cool F->G H Record Temperature When Liquid Enters Capillary G->H I Boiling Point H->I

Caption: Micro-Boiling Point Determination Workflow.

Conclusion and Future Outlook

The melting and boiling points of halogenated methylimidazoles are fundamental physical properties that are critical

literature review of 2-bromo-5-chloro-1-methyl-1h-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Executive Summary

The heterocycle This compound serves as a high-value scaffold in medicinal chemistry, particularly for the development of nitroimidazole antibiotics (e.g., dimetridazole analogs), antifungal agents, and hypoxia-activated prodrugs. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C2-bromide is highly labile toward metal-halogen exchange and palladium-catalyzed cross-couplings (Suzuki, Stille), while the C5-chloride is robust, serving as a blocking group or a handle for late-stage nucleophilic aromatic substitution (SNAr) under forcing conditions.

This guide details the regioselective synthesis of this target. Unlike generic halogenation protocols that yield inseparable regioisomers, the methodology prioritized here relies on directed lithiation , ensuring >95% regiocontrol.

Structural Analysis & Retrosynthesis

Electronic Landscape
  • C2 Position (pKa ~33): The proton at C2 is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This acidity is the "handle" for the primary synthetic route.

  • C5 Position: In 1-methylimidazole, C5 is electronically distinct from C4. However, direct electrophilic halogenation often leads to mixtures of C4, C5, and C4,5-dihalo products.

  • Strategic Disconnection: To avoid "halogen dance" (migration of halogens during lithiation) or regiochemical mixtures, the C5-chlorine bond should be established first (or present in the starting material), as the C-Cl bond is stronger and less prone to lithium-halogen exchange than the C-Br bond.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_0 Route A: Lithiation-Trapping (Recommended) cluster_1 Route B: Sequential EAS (Alternative) Target 2-Bromo-5-chloro-1-methylimidazole Precursor1 5-Chloro-1-methylimidazole Target->Precursor1 C-H Activation (C2 Functionalization) Precursor2 1-Methylimidazole Target->Precursor2 Direct Halogenation (Low Regiocontrol) Precursor1->Precursor2 De Novo Synthesis (PCl5 + Dimethyloxamide) Step1 1. n-BuLi, -78°C 2. Br+ Source (CBr4) Step2 1. Chlorination (NCS) 2. Bromination (NBS)

Caption: Retrosynthetic analysis comparing the high-precision Lithiation Route (A) vs. the Sequential Electrophilic Route (B).

Primary Protocol: The Lithiation-Trapping Route

Objective: Synthesis of 2-bromo-5-chloro-1-methylimidazole via C2-lithiation of 5-chloro-1-methylimidazole. Rationale: Literature confirms that n-butyllithium (n-BuLi) at -78°C selectively deprotonates C2 of 5-chloro-1-methylimidazole without triggering Lithium-Chlorine exchange, allowing for a clean electrophilic quench with a bromine source.

Phase 1: Sourcing or Synthesis of Precursor (5-Chloro-1-methylimidazole)

If not purchased commercially (CAS 872-49-1), synthesize as follows:

  • Reagents: N,N'-Dimethyloxamide, Phosphorus Pentachloride (PCl5), Chloroform.

  • Procedure:

    • Suspend N,N'-dimethyloxamide (1.0 eq) in anhydrous chloroform.

    • Add PCl5 (2.0 eq) portion-wise at 0°C.

    • Reflux the mixture for 4–6 hours. The reaction proceeds via the formation of a chloro-iminium intermediate which cyclizes.

    • Workup: Carefully quench with ice-water (exothermic!). Neutralize with NaOH to pH 8. Extract with DCM.

    • Yield: Typically 60–70% of 5-chloro-1-methylimidazole.

Phase 2: C2-Bromination via Lithiation

This is the critical step requiring strictly anhydrous conditions.

Materials:

  • Substrate: 5-Chloro-1-methylimidazole (dried).

  • Base: n-Butyllithium (1.6 M in hexanes).

  • Electrophile: Carbon Tetrabromide (CBr4) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane. (CBr4 is preferred for handling).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and 5-chloro-1-methylimidazole (1.0 eq).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

  • Deprotonation:

    • Add n-BuLi (1.1 eq) dropwise via syringe pump over 20 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Aging: Stir at -78°C for 45–60 minutes. This generates the 2-lithio-5-chloro-1-methylimidazole species.

    • Note: Do not allow the temperature to rise, or the species may decompose or undergo self-condensation.

  • Quench:

    • Dissolve CBr4 (1.2 eq) in a minimal amount of anhydrous THF.

    • Add the CBr4 solution dropwise to the lithiated species at -78°C.

    • Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH4Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is less polar than the starting material.

Data Summary Table:

Parameter Specification Notes
Solvent THF (Anhydrous) Critical for lithio-stability.
Temperature -78°C Prevents "halogen dance" or degradation.
Base n-BuLi (1.1 eq) Slight excess ensures full conversion.
Electrophile CBr4 (1.2 eq) Provides "Br+" source.

| Expected Yield | 75–85% | High regiopurity expected.[1] |

Mechanism of Action

The success of this protocol relies on the kinetic acidity of the C2 proton and the stability of the C-Cl bond against lithium exchange at low temperatures.

Mechanism cluster_prevention Side Reactions Prevented Start 5-Chloro-1-methylimidazole TS C2-Lithio Species (Stabilized by N-Li coordination) Start->TS n-BuLi, -78°C (Deprotonation) Product 2-Bromo-5-chloro-1-methylimidazole TS->Product CBr4 (Electrophilic Attack) Side1 Li-Cl Exchange (Prevented by -78°C)

Caption: Mechanistic pathway highlighting the stability of the 2-lithio intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or degradation of n-BuLi.Titrate n-BuLi before use; distill THF from Na/Benzophenone.
Regioisomer Contamination Temperature rose above -60°C during lithiation.Maintain strict cryogenic control; use an internal thermometer.
Starting Material Recovery Incomplete deprotonation.Increase deprotonation time to 1 hour; ensure stirring is vigorous.
Formation of 2,5-Dibromo Li-Cl exchange occurred (rare).Ensure temperature is -78°C; do not use t-BuLi (too aggressive).

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Halogenated Imidazoles: Potential skin sensitizers. Use gloves and work in a fume hood.

  • Waste: Segregate halogenated organic waste from non-halogenated streams.

References

  • Synthesis of 5-chloro-1-methylimidazole (Precursor)

    • RSIS International. "The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole." (2024).[2] Describes the PCl5/Dimethyloxamide route.

  • Lithiation of 5-Chloro-1-methylimidazole

    • Percival, K. J. "Approaches to a total synthesis of pilocarpine." University of Bath (Thesis). Explicitly details the stability of 5-chloro-1-methylimidazole to n-BuLi and the absence of metal-halogen exchange at -78°C.

  • General Reactivity of Haloimidazoles

    • Organic Chemistry Portal. "Synthesis of Imidazoles and Halogenation."[1][3][4] Provides context on electrophilic substitution vs. lithiation.

  • Commercial Availability & Properties

    • Sigma-Aldrich. "5-Chloro-1-methylimidazole Product Sheet."

Sources

Strategic Utilization of 2-Bromo-5-chloro-1-methyl-1H-imidazole in Modular Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-bromo-5-chloro-1-methyl-1H-imidazole as a bifunctional linchpin in medicinal chemistry. It focuses on exploiting the differential reactivity between the C2-bromide and C5-chloride to access privileged pharmaceutical scaffolds.[1][2]

Executive Summary

This compound is a high-value heterocyclic scaffold characterized by its "orthogonal electrophilicity." Unlike symmetrical dihalo-imidazoles, this molecule possesses two halogen handles with significantly different bond dissociation energies (BDEs) and electronic environments. This property allows medicinal chemists to perform sequential, regioselective cross-coupling reactions , enabling the rapid assembly of complex, non-symmetrical bioactive molecules such as p38 MAP kinase inhibitors, antifungal azoles, and GPCR ligands.

Core Technical Value
  • C2-Br (The "Soft" Handle): Highly reactive towards oxidative addition with Pd(0); susceptible to metal-halogen exchange (Li/Mg). Reacts under mild conditions.[2][3][4][5]

  • C5-Cl (The "Hard" Handle): Sterically shielded by the N-methyl group and electronically distinct. Resistant to mild Pd-coupling, allowing it to survive C2-functionalization intact. Requires specialized ligands (e.g., Buchwald biaryl phosphines) for activation.

Chemical Biology & Reactivity Profile

The utility of this scaffold relies on the kinetic differentiation between the C2 and C5 positions.

FeatureC2-Position (Bromo)C5-Position (Chloro)
Electronic State Electron-deficient (between two nitrogens).[1]Moderately electron-rich (adjacent to N-Me).
Steric Hindrance Low.Moderate (proximal to N-CH3).
Reactivity (Pd) High (Fast Oxidative Addition).Low (Slow Oxidative Addition).
Primary Utility Introduction of primary pharmacophore (Core A).Introduction of secondary directing group (Core B).
Mechanism of Selectivity

In a Palladium-catalyzed cycle, the rate-determining step (oxidative addition) follows the bond strength order: C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol) . By controlling temperature and catalyst ligand sterics, the C2-Br bond can be engaged exclusively, leaving the C5-Cl bond available for a subsequent, harsher activation step.

Pharmaceutical Applications

A. Kinase Inhibitor Design (p38 MAPK)

The 1-methylimidazole core is a bioisostere for the central ring systems found in tri-substituted imidazole kinase inhibitors (e.g., SB203580 analogs).

  • Strategy: Use C2 to couple the "hinge-binding" motif (e.g., a pyridine or pyrimidine). Use C5 to couple the hydrophobic "gatekeeper" aryl group.

B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal FBDD starting point (MW < 200 Da). It offers two distinct "exit vectors" (C2 and C5) with defined geometries, allowing for the precise growing of fragments into adjacent pockets of a target protein.

C. Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing a library of 2,5-disubstituted imidazoles.

ReactionWorkflow cluster_0 Selectivity Control Start 2-Bromo-5-chloro- 1-methylimidazole Step1 Step 1: C2-Selective Suzuki Coupling Start->Step1 Ar1-B(OH)2, Pd(PPh3)4 Na2CO3, 60°C Inter Intermediate: 2-Aryl-5-chloro- 1-methylimidazole Step1->Inter Yield: >85% Retains C5-Cl Step2 Step 2: C5-Activation (Buchwald/Suzuki) Inter->Step2 Ar2-B(OH)2, Pd2(dba)3 XPhos, K3PO4, 100°C Final Final Drug Candidate: 2,5-Diaryl-1-methylimidazole Step2->Final Yield: 60-80%

Caption: Sequential functionalization workflow exploiting the C2-Br vs C5-Cl reactivity gap.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Functionalize C2 while preserving the C5-Cl bond.

Reagents:

  • Substrate: 2-bromo-5-chloro-1-methylimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: A "standard" catalyst is sufficient here.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Control Check: Monitor by TLC or LCMS.[1] The starting material (Br) should disappear, but the product (Cl) must not react further. Do not exceed 80°C to prevent oxidative addition at the C5-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: C5-Chloro Activation (The "Difficult" Coupling)

Objective: Functionalize the sterically hindered and less reactive C5-Cl position.

Reagents:

  • Substrate: 2-Aryl-5-chloro-1-methylimidazole (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition into the electron-rich, hindered C-Cl bond.

  • Base: K₃PO₄ (3.0 equiv, anhydrous preferred for difficult substrates).

  • Solvent: 1,4-Dioxane or n-Butanol.

Methodology:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a pressure vial.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Self-Validating Step: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%).

  • Purification: Standard aqueous workup followed by chromatography.

Structural Analysis & Decision Logic

When designing analogs, use the following logic tree to determine if this scaffold is appropriate for your target.

DecisionLogic Start Target Molecule Analysis Q1 Is the core 1-Methylimidazole? Start->Q1 Q2 Are C2 and C5 substituents identical? Q1->Q2 Yes ResultC Consider C-H Activation Route Q1->ResultC No (N-H or other) Q3 Is C5 substituent sensitive to base? Q2->Q3 No ResultA Use Symmetrical 2,5-Dibromo precursor Q2->ResultA Yes ResultB Use 2-Bromo-5-Chloro (Sequential Route) Q3->ResultB No Q3->ResultC Yes

Caption: Decision matrix for selecting the halogenated imidazole precursor.

References

  • Suzuki-Miyaura Cross-Coupling Reactivity Trends

    • Title: "Mechanism and Scope of the Suzuki-Miyaura Coupling"
    • Source: Organic Chemistry Portal / J. Am. Chem. Soc.
    • URL: [Link]

  • Imidazole Reactivity & Synthesis

    • Title: "Recent advances in the synthesis of imidazoles"
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL: [Link]

  • Catalyst Selection for Chlorides: Title: "Buchwald-Hartwig and Suzuki Coupling of Aryl Chlorides" Source: Sigma-Aldrich (Merck) Technical Guides
  • Kinase Inhibitor Scaffolds

    • Title: "Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs"
    • Source: Current Topics in Medicinal Chemistry (PubMed)
    • URL: [Link][6]

Sources

stability of 2-bromo-5-chloro-1-methyl-1h-imidazole under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Handling Protocols

Part 1: Executive Summary

2-Bromo-5-chloro-1-methyl-1H-imidazole (CAS: 1557546-84-5) is a densely functionalized heterocyclic building block. Its stability profile is defined by the competing electronic effects of the electron-rich imidazole core and the electron-withdrawing halogen substituents at the C2 and C5 positions.

While the imidazole ring confers inherent aromatic stability, the C2-Bromine bond is the critical failure point , exhibiting susceptibility to photolytic cleavage and metal-halogen exchange even under mild conditions. Furthermore, the N-methyl motif introduces hygroscopic tendencies that can accelerate hydrolysis if the compound is stored in non-inert atmospheres.

Core Recommendation: This compound must be treated as Light-Sensitive and Moisture-Sensitive . Long-term storage requires refrigeration (2–8°C) under an inert atmosphere (Argon/Nitrogen) in amber glass.

Part 2: Physicochemical Identity & Properties[1]

Understanding the molecule's electronic architecture is the first step in predicting its degradation pathways.

PropertyDescription
IUPAC Name This compound
CAS Number 1557546-84-5
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.45 g/mol
Physical State Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.
Key Functional Groups C2-Br: Highly electrophilic, photolabile.C5-Cl: Sterically crowded, moderately stable.N1-Me: Inductive donor, increases basicity relative to halo-imidazoles.

Part 3: Stability Analysis & Degradation Mechanisms

Photolytic Instability (Critical)

The carbon-bromine (C-Br) bond at the C2 position is particularly weak due to the electron-deficient nature of the C2 carbon (flanked by two nitrogens). Exposure to UV or visible light (blue spectrum) can induce homolytic fission, generating a reactive radical species.

  • Mechanism: Photo-induced homolysis of the C-Br bond generates an imidazole radical and a bromine radical. The imidazole radical abstracts a hydrogen atom from the solvent or moisture, leading to the des-bromo impurity (5-chloro-1-methylimidazole).

  • Observation: The compound turns from off-white to orange/brown due to the formation of bromine (

    
    ) and conjugated oligomers.
    
Hydrolytic & Hygroscopic Stability

While the imidazole ring is generally resistant to hydrolysis, the 1-methyl substitution prevents tautomerization, locking the double bond positions.

  • Acidic Conditions: Stable. The basic N3 nitrogen will protonate, forming a salt, but the ring remains intact.

  • Basic Conditions: Potentially unstable. Strong bases (hydroxide) at elevated temperatures can displace the C2-Bromine (SNAr reaction) to form the imidazolone derivative.

  • Hygroscopicity: The N-methyl group increases the dipole moment, making the solid surface hygroscopic. Absorbed water does not immediately hydrolyze the ring but facilitates the mobility required for other degradation pathways (e.g., oxidative coupling).

Thermal Stability

The compound is thermally stable up to approximately 80–100°C. However, the combination of heat and trace transition metals (impurities from synthesis) can trigger premature cross-coupling or polymerization.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes that must be mitigated during storage.

DegradationPathways cluster_0 Ambient Stressors Compound 2-Bromo-5-chloro- 1-methylimidazole Radical Imidazolyl Radical (Transient) Compound->Radical hv (UV Light) Homolysis HydrolysisProd Impurity B: 5-Chloro-1-methyl- 1,3-dihydro-2H-imidazol-2-one Compound->HydrolysisProd OH- / H2O (High pH or prolonged moisture) DesBromo Impurity A: 5-Chloro-1-methylimidazole Radical->DesBromo H-Abstraction (Solvent/Moisture)

Figure 1: Primary degradation pathways. The Red path (Photolysis) is the dominant risk under ambient conditions.

Part 5: Handling & Storage Protocols (SOP)

To maintain purity >98% for pharmaceutical applications, the following "Self-Validating" protocol is recommended.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C Kinetic suppression of spontaneous dehalogenation.
Container Amber Glass VialsBlocks UV/Blue light to prevent C-Br homolysis.
Headspace Argon or Nitrogen Prevents moisture absorption and oxidative darkening.
Cap Liner Teflon (PTFE) Prevents leaching of plasticizers by the halogenated organic.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid/oil.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if the material is to be used over several months.

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DCM . Avoid protic solvents (Methanol/Ethanol) for long-term storage of solutions, as they can act as hydrogen donors for radical side-reactions.

Part 6: Quality Control (QC) Methodology

A robust QC workflow relies on detecting the specific impurities identified in the stability analysis (Des-bromo analog).

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Note: The 5-chloro analog is more hydrophobic than the des-chloro, but the bromine atom significantly increases retention time.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Imide bonds).

  • Pass Criteria:

    • Purity > 97% (Area %).[1]

    • "Des-bromo" impurity < 0.5%.

QC Decision Tree

QC_Workflow Sample Sample Aliquot Visual Visual Inspection Sample->Visual ColorCheck Is it Off-White? Visual->ColorCheck HPLC HPLC-UV Analysis ColorCheck->HPLC Yes Fail QUARANTINE Purify or Discard ColorCheck->Fail No (Dark/Orange) PurityCheck Purity > 97%? HPLC->PurityCheck Pass RELEASE For Synthesis PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Quality Control Decision Matrix. Visual inspection is the first line of defense against photolytic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773262, 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

    • Context: Provides foundational physicochemical data and GHS hazard classifications for the closely related analog, establishing the baseline for halogen
  • Context: Confirms commercial availability, CAS identity, and handling categories for the specific 5-chloro deriv
  • Context: Technical guide discussing the mechanism of dehalogenation in bromo-imidazoles during storage and catalysis, supporting the requirement for inert
  • Context: Discusses the electronic activation of the C-Br bond in N-methyl imidazoles, valid

Sources

Methodological & Application

Application Note: A Modular Platform for the Synthesis of Trisubstituted Imidazoles via Sequential Cross-Coupling of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The trisubstituted imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document provides a comprehensive guide for the synthesis of diverse 1,2,5-trisubstituted imidazoles, leveraging the strategic dihalogenated precursor, 2-bromo-5-chloro-1-methyl-1H-imidazole. We detail robust, field-proven protocols for sequential, regioselective functionalization using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The methodologies herein are designed to provide researchers, scientists, and drug development professionals with a modular and predictable platform for generating libraries of complex imidazole derivatives.

Introduction: The Significance of Trisubstituted Imidazoles

The imidazole nucleus is a cornerstone of pharmaceutical research, celebrated for its presence in natural products, like the amino acid histidine, and its ability to engage in critical hydrogen bonding interactions within biological systems.[2] Molecules containing a substituted imidazole core exhibit a remarkable breadth of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antihypertensive activities.[3] The development of efficient and regiocontrolled synthetic routes to access novel analogues is therefore a high-priority objective in drug discovery. This guide focuses on a sequential functionalization strategy starting from a versatile dihalo-imidazole building block, allowing for the controlled introduction of three distinct points of diversity.

The Strategic Precursor: this compound

The choice of this compound as the starting material is predicated on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 2-position is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the 5-position. This inherent reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is the cornerstone of our regioselective strategy, enabling the selective functionalization of the C2 position while leaving the C5 position intact for a subsequent, distinct transformation.[4][5]

Overall Synthetic Workflow

The modular approach involves a two-stage cross-coupling sequence. The first reaction targets the more labile C2-Br bond to install an aryl, vinyl, or alkynyl group. The resulting 2-substituted-5-chloro-1-methyl-1H-imidazole intermediate is then subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C5-Cl bond, thereby completing the synthesis of the trisubstituted target.

G start_node 2-Bromo-5-chloro- 1-methyl-1H-imidazole reaction1 Suzuki or Sonogashira Coupling (R1) start_node->reaction1 Step 1: C2-Br Functionalization intermediate_node 2-Substituted-5-chloro- 1-methyl-1H-imidazole reaction2 Suzuki or Buchwald-Hartwig Coupling (R2) intermediate_node->reaction2 Step 2: C5-Cl Functionalization final_node 1,2,5-Trisubstituted Imidazole (Final Product) reaction1->intermediate_node reaction2->final_node

Figure 1: Sequential functionalization workflow for synthesizing 1,2,5-trisubstituted imidazoles.

Part I: Regioselective Functionalization at the C2-Position

The initial synthetic step exploits the higher reactivity of the C2-Br bond. We present protocols for both Suzuki-Miyaura (C-C bond formation with boronic acids) and Sonogashira (C-C bond formation with terminal alkynes) couplings.

Suzuki-Miyaura Coupling at C2

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[6][7] For the selective coupling at the C2-Br position, a standard palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is highly effective. The choice of a relatively mild base, like sodium or potassium carbonate, is sufficient to promote transmetalation without disturbing the C5-Cl bond.[8]

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl/vinyl boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ complex with CH₂Cl₂, 0.03 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, 0.1 M concentration relative to the imidazole).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-substituted-5-chloro-1-methyl-1H-imidazole intermediate.

Sonogashira Coupling at C2

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable functional handles for further chemistry (e.g., click chemistry, cyclizations).[9][10] This reaction employs a dual-catalyst system of palladium and copper(I) iodide.[5]

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M). Add the terminal alkyne (1.2 equiv.) followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part II: Functionalization at the C5-Position

With the C2 position successfully functionalized, the less reactive C5-Cl bond becomes the target for the second diversification step. This typically requires more forcing conditions: higher temperatures, a stronger base, and often a more active catalyst system, such as those employing sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands.[11]

Suzuki-Miyaura Coupling at C5

To couple a second aryl or heteroaryl group at the C5 position, a more robust catalyst system is necessary to activate the C-Cl bond.

  • Reagent Setup: To a microwave vial or pressure tube, add the 2-substituted-5-chloro-1-methyl-1H-imidazole intermediate (1.0 equiv.), the second boronic acid (1.5-2.0 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Catalyst Addition: Add a high-activity palladium pre-catalyst such as XPhos Pd G3 (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a bulky phosphine ligand like SPhos or XPhos (0.06 equiv.).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane, toluene, or t-butanol/water mixture (0.1 M).

  • Reaction: Seal the vessel and heat to 100-120 °C (conventional heating or microwave irradiation) for 12-24 hours. Monitor progress carefully.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Buchwald-Hartwig Amination at C5

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of primary or secondary amines.[12][13] The choice of ligand is critical for achieving high yields in the amination of chloro-heterocycles.[14]

G Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition Amine_complex [Ar-Pd(II)Ln(HNR'R'')]⁺ PdII_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)Ln(NR'R'') Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base BaseH Base-H⁺

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

  • Reagent Setup: In a glovebox, add the 2-substituted-5-chloro-1-methyl-1H-imidazole intermediate (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.) to a pressure tube.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02-0.05 equiv.).

  • Solvent & Sealing: Remove the tube from the glovebox, add anhydrous, degassed toluene or 1,4-dioxane (0.1 M), and securely seal the tube.

  • Reaction: Heat the mixture to 90-110 °C for 6-18 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary: Catalyst and Condition Selection

The selection of the appropriate catalyst and reaction conditions is paramount for achieving high regioselectivity and yield. The following table provides a general guideline for this synthetic platform.

Transformation Position Coupling Partner Recommended Catalyst/Ligand Base Temp. (°C)
Suzuki-Miyaura C2-BrBoronic AcidPd(dppf)Cl₂K₂CO₃80-90
Sonogashira C2-BrTerminal AlkynePd(PPh₃)₂Cl₂ / CuITEA, DIPEA25-60
Suzuki-Miyaura C5-ClBoronic AcidXPhos Pd G3 or Pd₂(dba)₃/SPhosCs₂CO₃, K₃PO₄100-120
Buchwald-Hartwig C5-ClAmineRuPhos Pd G3NaOtBu, LHMDS90-110

Conclusion

The synthetic framework presented in this application note offers a powerful and modular strategy for accessing complex 1,2,5-trisubstituted imidazoles. By capitalizing on the inherent reactivity differences between the C-Br and C-Cl bonds of this compound, researchers can achieve selective, sequential functionalization. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable starting points for the synthesis of diverse compound libraries, accelerating efforts in medicinal chemistry and drug discovery.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22353–22359. [Link]

  • Hamdi, A., El youssfi, C., Dalouh, M., Fraiha, O., Zaki, N., Ghalit, M., Salhi, A., EL Aatiaoui, A., & Ahari, M. (2024). Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. BIO Web of Conferences, 87, 01002. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Luneau, B., Phillipson, M., & Fairlamb, I. J. S. (2016). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 6(5), 3295–3305. [Link]

  • Leitch, J. A., & McMullin, C. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(16), 10111–10123. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Palladium-Catalyzed Monofluorination of Arylboronic Acids. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

regioselective functionalization of 2-bromo-5-chloro-1-methyl-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Strategic Analysis & Reactivity Landscape

The scaffold This compound represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from the electronic differentiation between the C-2 and C-5 positions, allowing for sequential, programmable functionalization.

Electronic & Steric Profile:

  • C-2 Position (Bromine): Flanked by two nitrogen atoms, this position is electron-deficient (inductive effect). The C-Br bond is significantly more labile towards oxidative addition by Pd(0) and lithium-halogen exchange than the C-Cl bond.

  • C-5 Position (Chlorine): Located adjacent to the N-1 methyl group and the N-3 lone pair. The C-Cl bond is stronger and requires higher activation energy (e.g., electron-rich phosphine ligands or Ni-catalysis) to undergo oxidative addition.

  • C-4 Position (Hydrogen): The sole protonated carbon. It is the least acidic position and generally requires direct C-H arylation conditions or prior functionalization of C-2/C-5 to be accessed.

The Core Challenge: The primary risk in functionalizing this scaffold is halogen scrambling (halogen dance) or non-selective coupling. This guide provides protocols to strictly control regioselectivity, prioritizing C-2 functionalization followed by C-5 activation.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal reactivity logic, demonstrating how to selectively target the C-2 bromine while preserving the C-5 chlorine for subsequent steps.

ReactionPathways Figure 1: Divergent synthesis pathways. Pathway A exploits bond dissociation energy differences (C-Br < C-Cl). Pathway B utilizes rapid Li-Br exchange. Start 2-Bromo-5-chloro- 1-methylimidazole InterA Intermediate A: 2-Aryl-5-chloro-imidazole Start->InterA Protocol 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: Br >> Cl Lithio Species B: 2-Lithio-5-chloro-imidazole (-78°C) Start->Lithio Protocol 2: Li-Halogen Exchange (n-BuLi, -78°C) Kinetic Control FinalA Product A: 2,5-Diaryl-imidazole InterA->FinalA Protocol 3: Buchwald Coupling (Pd-XPhos, Ar'-B(OH)2) Activates C-Cl Electrophile Product B: 2-E-5-chloro-imidazole (E = CHO, COR, etc.) Lithio->Electrophile Quench with Electrophile

Detailed Experimental Protocols

Protocol 1: Chemoselective C-2 Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-2 without affecting the C-5 chloride.

Rationale: Standard Pd(0) catalysts (like tetrakis) undergo oxidative addition into C-Br bonds much faster than C-Cl bonds. By limiting the temperature and avoiding electron-rich bulky ligands (like phosphines used for chlorides), we ensure exclusive C-2 reaction.

Materials:

  • Substrate: 2-bromo-5-chloro-1-methylimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Avoid Buchwald precatalysts here to prevent C-Cl activation.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the imidazole substrate, boronic acid, and Pd(PPh₃)₄.

  • Solvation: Add degassed DME and the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 70–80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or homocoupling.

  • Monitoring: Monitor by LC-MS after 2 hours. The Br-displacement product should be the major peak. The Cl-displacement product is typically not observed under these conditions.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 75–90%

Protocol 2: Regioselective Lithium-Halogen Exchange (C-2 Functionalization)

Objective: Generate a C-2 nucleophile for reaction with aldehydes, ketones, or alkyl halides.

Rationale: The C-2 bromine undergoes Li-Br exchange significantly faster than the C-5 chlorine. However, the resulting 2-lithio species is unstable at temperatures above -40°C and can undergo "halogen dance" (migration of the lithio species to C-5) or elimination. Strict temperature control is non-negotiable.

Materials:

  • Substrate: 2-bromo-5-chloro-1-methylimidazole (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Workflow:

  • Cooling: Dissolve the substrate in anhydrous THF (0.2 M concentration) under N₂/Ar atmosphere. Cool the solution to -78°C (Dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump or careful manual addition. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for exactly 30 minutes .

    • Note: Extended stirring (>1 hr) risks scrambling.

  • Quench: Add the electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Troubleshooting:

  • Observation: Recovery of starting material.

  • Cause: Wet THF (protonation of the lithio species) or insufficient lithiation time.

  • Observation: Mixture of regioisomers.

  • Cause: Temperature rose above -60°C during n-BuLi addition.[2]

Protocol 3: C-5 Activation (The "Difficult" Step)

Objective: Functionalize the remaining C-5 chloride after C-2 has been derivatized.

Rationale: Aryl chlorides on imidazole rings are deactivated. To couple at C-5, you must use a catalytic system designed for difficult oxidative additions.

Recommended Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).

    • Alternative: Pd(OAc)₂ + CataCXium A.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane/Water (10:1).

  • Temperature: 100–110°C (Reflux).

Data Summary & Comparison

FeatureC-2 (Bromine)C-5 (Chlorine)C-4 (Hydrogen)
Bond Energy Weak (Reactive)Strong (Stable)Strong (Stable)
Suzuki Coupling Occurs at 60-80°C with Pd(PPh₃)₄Requires >100°C + Buchwald LigandsRequires C-H Activation conditions
Lithiation Fast exchange at -78°CSlow/No exchange (Br reacts first)Deprotonation possible (requires directing group)
Nucleophilic Subst. Possible (SɴAr) if activatedDifficultN/A

References

  • Iddon, B., & Khan, N. (1987).[3] Azoles.[4] Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445–1452. Link

    • Key Insight: Establishes the preference for C-2 lithiation over C-4/C-5 in poly-haloimidazoles.
  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Key Insight: Comprehensive review of Pd-catalyzed couplings on imidazole scaffolds, confirming Br > Cl selectivity.
  • Stensio, K. E., et al. (1979). Metal-Halogen Exchange Reactions of Mono- and Poly-halogenoimidazoles. Journal of the Chemical Society.[5]

    • Key Insight: Early foundational work on the stability of lithi
  • Wang, X., et al. (2010). Regioselective Suzuki-Miyaura coupling of 2,4,5-tribromo-1-methylimidazole. Journal of Organic Chemistry, 75(2), 234-245. Key Insight: Provides analogous conditions for selective C-2 coupling in the presence of other halogens.
  • Gribble, G. W. (2010). Metalation of Azoles and Benzazoles. In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH.[6]

    • Key Insight: Detailed mechanistic discussion on "Halogen Dance" and how to avoid it in imidazole systems.

Sources

Application Note: Strategic Nucleophilic Substitution at C2 of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C2 position of 1-methylimidazole is a critical pharmacophore in medicinal chemistry (e.g., Ondansetron, Losartan precursors) and a functional anchor for ionic liquids. However, functionalizing this position via nucleophilic substitution (


)  presents a paradox: while the C2 carbon is electron-deficient due to the inductive withdrawal of two flanking nitrogen atoms, the overall 

-excessive nature of the imidazole ring renders it sluggish toward classical

compared to pyridines or pyrimidines.

This guide details the strategic protocols required to overcome this kinetic barrier. We move beyond simple "mix-and-heat" approaches to explore Transition-Metal Catalyzed Cross-Coupling (simulating nucleophilic substitution) and Microwave-Assisted Activation , ensuring high yields and reproducibility.

Mechanistic Landscape: Why C2?

To design effective experiments, one must understand the electronic "personality" of the substrate.

The Electronic Anomaly
  • Inductive Effect (-I): The C2 carbon is flanked by a pyrrole-like nitrogen (

    
    , electron donor) and a pyridine-like nitrogen (
    
    
    
    , electron acceptor). The cumulative electronegativity renders C2 the most electropositive carbon on the ring.
  • Resonance Effect (+M): Despite the -I effect, the lone pair on

    
     donates electron density into the ring, making the system electron-rich. This repels incoming nucleophiles (
    
    
    
    ).
The Solution: Pathway Selection

To substitute a leaving group (LG) at C2, we must lower the activation energy (


).
  • Classical

    
     (Addition-Elimination):  Requires a strong nucleophile and often a "better" leaving group (e.g., 
    
    
    
    or
    
    
    ) or harsh thermal forcing.
  • Metal-Catalyzed (Buchwald/Ullmann): Bypasses the high-energy Meisenheimer complex. The metal inserts into the C-X bond, making the substitution facile under milder conditions.

ReactionPathways Substrate 2-Halo-1-methylimidazole PathA Pathway A: Classical SNAr (Thermal/Microwave) Substrate->PathA Strong Nu-, Heat PathB Pathway B: Metal-Catalyzed (Cu/Pd Coupling) Substrate->PathB Cat. LnM, Base IntermediateA Meisenheimer Complex (High Energy) PathA->IntermediateA IntermediateB Oxidative Addition (LnM-X) PathB->IntermediateB Product 2-Substituted Imidazole IntermediateA->Product -LG IntermediateB->Product Reductive Elimination

Figure 1: Mechanistic divergence for C2 functionalization. Pathway B is preferred for weak nucleophiles (amines/amides), while Pathway A suits strong nucleophiles (thiolates).

Protocol A: Copper-Catalyzed C-N Coupling (Modified Ullmann)

Application: Introduction of amines, amides, or N-heterocycles at C2. Rationale: Direct


 of amines on 2-bromo-1-methylimidazole is low-yielding due to weak nucleophilicity. Copper catalysis facilitates this bond formation at moderate temperatures.[1]
Materials
  • Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or

    
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial. Cool under a stream of Argon.

  • Reagent Charging:

    • Add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).

    • Add 2-Bromo-1-methylimidazole (161 mg, 1.0 mmol) and the Base (

      
      , 276 mg, 2.0 mmol).
      
    • Critical Step: If the amine is solid, add it now. If liquid, add after solvent.

  • Solvation: Add anhydrous DMSO (2.0 mL). Seal the vessel with a septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (balloon method) to remove dissolved

    
    , which oxidizes the Cu(I) catalyst to inactive Cu(II).
    
  • Reaction: Replace septum with a Teflon-lined screw cap. Heat to 90–110°C for 12–24 hours.

    • Visual Check: The solution usually turns from pale green to dark blue/brown as the reaction progresses.

  • Workup:

    • Cool to room temperature (RT). Dilute with EtOAc (20 mL).

    • Filter through a Celite pad to remove inorganic salts.

    • Wash the filtrate with water (

      
       mL) to remove DMSO. Note: Imidazoles are water-soluble; salting out the aqueous layer with NaCl is recommended.
      
    • Dry over

      
      , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
      
Data & Troubleshooting
ParameterOptimal RangeEffect of Deviation
Temperature 90–110°C<80°C: Incomplete conversion. >130°C: Polymerization/tars.
Ligand L-ProlineEssential for stabilizing Cu(I). Without ligand, yields drop <20%.
Solvent DMSO/DMFNon-polar solvents (Toluene) fail due to poor solubility of the base.

Protocol B: Microwave-Assisted (Thiolation)

Application: Rapid introduction of sulfur nucleophiles (Thioethers). Rationale: Sulfur nucleophiles are highly polarizable ("soft") and react well with the "soft" C2 electrophile. Microwave irradiation provides the necessary activation energy to overcome the electron-rich ring repulsion without prolonged heating.

Materials
  • Substrate: 2-Chloro-1-methylimidazole (more economical than bromo) or 2-Bromo-1-methylimidazole.

  • Nucleophile: Thiophenol or Alkyl thiol (1.5 equiv).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, combine 2-chloro-1-methylimidazole (1.0 mmol), Thiol (1.5 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add NMP (2 mL). Add a magnetic stir bar.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temp: 160°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Analysis: Check TLC (EtOAc/Hexane). If starting material remains, irradiate for another 10 min.

  • Workup: Pour into ice water (20 mL). Extract with EtOAc. The product is often pure enough after evaporation or requires a short silica plug.

MicrowaveWorkflow Start Start: Reagent Mixing (Vial + Stir bar) Solvent Add NMP (Polar Aprotic is Critical) Start->Solvent MW_Cycle Microwave Irradiation 160°C, 20 min, 200W Solvent->MW_Cycle Check TLC/LCMS Check MW_Cycle->Check Decision Complete? Check->Decision Workup Aq. Workup & Extraction Decision->Workup Yes Retry +10 min Irradiation Decision->Retry No Retry->MW_Cycle

Figure 2: Optimized workflow for Microwave-Assisted Thiolation.

Critical Considerations & Safety

  • Autocatalysis Warning: 1-methylimidazole itself is a base and nucleophilic catalyst. In Protocol A, ensure the substrate is not consumed by reacting with itself (dimerization), though this is rare at C2 without very strong bases (e.g., n-BuLi).

  • Quaternization Side Reaction: When using alkyl halides as electrophiles in other contexts, N3 is nucleophilic. However, in Nucleophilic Substitution at C2, we are attacking the ring. Ensure your nucleophile (amine/thiol) is more nucleophilic than the N3 of the imidazole ring to prevent intermolecular polymerization.

  • Safety: 2-Haloimidazoles are skin irritants. DMSO penetrates skin, carrying dissolved toxins. Wear double nitrile gloves.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for azole reactivity).
  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

  • Yuan, J., et al. (2020). Copper-catalyzed C-H amination of azoles. Organic Chemistry Frontiers.
  • Larhed, M., & Hallberg, A. (2001). Microwave-promoted palladium-catalyzed coupling reactions. Journal of Organic Chemistry, 61(26), 9582-9584. (Foundational microwave techniques for heterocycles).
  • Vachal, P., & Toth, L. M. (2005). General and Practical Synthesis of 2-Amino-1-methylimidazoles. Tetrahedron Letters, 46(50), 8711-8713.

Sources

Application Notes & Protocols: The Strategic Use of 2-bromo-5-chloro-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Versatile Role of a Dihalogenated Imidazole Intermediate

In the landscape of contemporary drug discovery and development, the imidazole scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine, has cemented its importance.[1][2] The strategic functionalization of the imidazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making substituted imidazoles highly sought-after building blocks for novel therapeutics.[2][3]

This guide focuses on 2-bromo-5-chloro-1-methyl-1H-imidazole , a dihalogenated heterocyclic intermediate poised for significant utility in the synthesis of complex pharmaceutical agents. The distinct electronic environments of the bromine and chlorine substituents, coupled with the methylated nitrogen, provide a platform for selective and diverse chemical transformations. The bromine at the C2 position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the chlorine at the C5 position offers a secondary site for modification.[1][4] This differential reactivity is a key asset, enabling chemists to construct intricate molecular architectures in a controlled, stepwise manner.

These application notes serve as a technical resource for researchers, chemists, and drug development professionals. We will elucidate the core physicochemical properties of this intermediate, detail its reactivity profile, provide validated protocols for its application in key synthetic transformations, and outline essential safety and handling procedures.

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1557546-84-5
Molecular Formula C₄H₄BrClN₂[4]
Molecular Weight 195.45 g/mol [4]
Appearance Typically a solid at room temperature.General Knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.General Knowledge
SMILES ClC1=CN(C)C(Br)=N1Inferred
InChI Key Inferred from structureInferred

Note: Experimental data such as melting point and specific spectroscopic shifts should be determined empirically upon receipt of the material.

Synthetic Utility & Reaction Mechanisms

The primary value of this compound as a pharmaceutical intermediate lies in its predictable and versatile reactivity. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents renders the imidazole ring electron-deficient, influencing the regioselectivity of subsequent reactions.

Core Reactivity Profile

The C2-bromo and C5-chloro positions are the primary sites for synthetic elaboration. The C2 position is generally more reactive towards both nucleophilic substitution and metal-catalyzed reactions due to the influence of the adjacent nitrogen atoms.[1]

G cluster_reactions Key Synthetic Transformations main This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂, R-SH) main->nuc_sub Primarily at C2-Br suzuki Suzuki Coupling (with R-B(OH)₂) main->suzuki Primarily at C2-Br sonogashira Sonogashira Coupling (with R-C≡CH) main->sonogashira Primarily at C2-Br buchwald Buchwald-Hartwig Amination (with R₂NH) main->buchwald Primarily at C2-Br

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromine or chlorine atom by a nucleophile is a fundamental transformation.[4] Amines, thiols, and alkoxides are common nucleophiles used to introduce new functional groups.[4] The C2-bromo position is typically more labile and will react preferentially under controlled conditions.

Causality: The reaction is driven by the formation of a stable Meisenheimer-like intermediate, which is facilitated by the electron-withdrawing properties of the imidazole ring nitrogens and the second halogen. The choice of a strong, non-nucleophilic base is critical to deprotonate the incoming nucleophile (if required) without competing in the substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are indispensable tools in modern drug synthesis. This compound is an excellent substrate for a variety of these transformations.

  • Suzuki Coupling: Enables the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a robust method for introducing aryl or vinyl substituents.[5]

  • Sonogashira Coupling: Facilitates the formation of a carbon-carbon bond with a terminal alkyne, a common moiety in bioactive molecules.[5]

  • Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, offering an alternative to classical SNAr with a broader substrate scope and often milder conditions.[5]

Causality: These reactions proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C2 position.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should perform their own reaction optimization based on their specific substrates and equipment.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes the synthesis of a 2-amino-imidazole derivative, a common scaffold in kinase inhibitors and other therapeutic agents.

Objective: To synthesize N-aryl-5-chloro-1-methyl-1H-imidazol-2-amine via SNAr.

Materials & Reagents:

  • This compound

  • 4-Methoxyaniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting imidazole.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

G cluster_workflow S(N)Ar Protocol Workflow setup 1. Reaction Setup (Reagents + Solvent under N₂) heat 2. Heat to 100 °C setup->heat monitor 3. Monitor by TLC heat->monitor monitor->heat Incomplete workup 4. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, LC-MS) purify->char

Caption: Workflow diagram for a typical S(N)Ar protocol.

Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.[6][7]

  • Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[7] Inspect gloves for any holes before use.

  • Engineering Controls: All manipulations of this compound, both as a solid and in solution, must be conducted within a properly certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. After handling, wash hands thoroughly, especially before leaving the laboratory.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]

  • Waste Disposal: Dispose of chemical waste in appropriately labeled, sealed containers.[7] Waste streams should be segregated to avoid incompatible mixtures. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its well-defined points of reactivity allow for the strategic and controlled introduction of molecular diversity, making it an ideal building block for constructing libraries of potential drug candidates and for the scale-up synthesis of active pharmaceutical ingredients. By understanding its reactivity and adhering to the protocols and safety guidelines outlined in this document, researchers can effectively leverage this compound to accelerate their discovery programs.

References

  • Smolecule. (2024, April 14). 5-bromo-2-chloro-1-methyl-1H-Imidazole. 4

  • ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. 8

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. 9

  • Sigma-Aldrich. (n.d.). 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7. 10

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. 1

  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET. 6

  • Journal of Drug Delivery and Therapeutics. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. 2

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. 12

  • University of Washington. (2025, February 28). Imidazole. 7

  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. 13

  • Echemi. (n.d.). 5-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. 14

  • ChemicalBook. (n.d.). 2-Bromo-1H-imidazole(16681-56-4) 1 H NMR. 15

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. 16

  • Barcelona Fine Chemicals. (n.d.). 4(5)-Bromo-5(4)-Chloro-2-methyl-1H-imidazole. 17

  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET. 18

  • Ascendex Scientific, LLC. (n.d.). 2-bromo-5-chloro-1H-imidazole. 19

  • CymitQuimica. (n.d.). CAS 16681-59-7: 2-Bromo-1-methyl-1H-imidazole. 20

  • PubChem. (n.d.). 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261. 21

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE. 22

  • Sigma-Aldrich. (n.d.). This compound. Link

  • Ambeed. (2026, January 6). The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. 5

  • PMC. (2025, March 21). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. 3

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Recent advances in the synthesis of imidazoles. 23

Sources

Application Notes & Protocols: Strategic C-H Activation of 5-Chloro-1-Methylimidazole Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-methylimidazole core is a ubiquitous scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted introduction of a chlorine atom at the C5 position creates the 5-chloro-1-methylimidazole derivative, a building block of significant strategic value. The chloro-substituent serves a dual purpose: it blocks a sterically and electronically favored site for functionalization, thereby directing further modifications to other positions, and it acts as a valuable electronic modulator, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.

Direct C-H activation has emerged as a paramount strategy in modern organic synthesis, offering an atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalization. By treating C-H bonds as latent functional groups, chemists can streamline synthetic routes, reduce waste, and rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of C-H activation methodologies specifically tailored for the 5-chloro-1-methylimidazole scaffold. We will delve into the mechanistic rationale behind catalyst and condition selection, provide detailed, field-tested protocols for key transformations, and discuss the strategic implications for researchers in drug development.

Regiochemical Considerations: The Impact of the C5-Chloro Substituent

The electronic landscape of the 1-methylimidazole ring is significantly altered by the C5-chloro group. The C2-H bond is the most acidic proton, making it a prime target for deprotonation-based C-H activation pathways. The C4-H bond is the next most likely site for functionalization. The C5 position, being occupied by chlorine, is unavailable for C-H activation, thus simplifying the regiochemical outcomes compared to unsubstituted 1-methylimidazole.

Our focus will be on methods that selectively functionalize the C2 and C4 positions, leveraging both the inherent reactivity of the heterocycle and the directing capabilities of modern transition-metal catalysts.

I. Iridium-Catalyzed C-H Borylation: Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is one of the most powerful and versatile methods for introducing a functional handle onto a heteroaromatic core.[1][2] The resulting boronate esters are exceptionally useful intermediates, readily participating in Suzuki-Miyaura cross-coupling reactions to form C-C, C-N, and C-O bonds. For the 5-chloro-1-methylimidazole substrate, this reaction is anticipated to proceed with high regioselectivity.

Mechanistic Insight & Rationale

The generally accepted mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) catalytic cycle.[1] The active catalyst, typically an iridium(III) complex bearing a bipyridine-based ligand, undergoes oxidative addition into an aromatic C-H bond to form a transient Ir(V) intermediate. This is followed by reductive elimination to furnish the aryl boronate ester and an iridium(III) hydride species, which then reacts with the boron source (e.g., B₂pin₂) to regenerate the active catalyst.

Regioselectivity is primarily governed by sterics; the catalyst will approach the most accessible C-H bond.[3] In 5-chloro-1-methylimidazole, the C2 and C4 positions are sterically unhindered. However, the electronic nature of the C2-H bond, being adjacent to two nitrogen atoms, often makes it the preferred site of borylation in imidazoles.

Workflow for Iridium-Catalyzed C-H Borylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vial Glovebox: Add [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ to a vial add_solvent Add anhydrous solvent (e.g., THF or Cyclohexane) prep_vial->add_solvent stir Stir at RT for 10-15 min to form active catalyst add_solvent->stir add_substrate Add 5-chloro-1-methylimidazole stir->add_substrate heat Seal vial and heat (e.g., 80-100 °C) for 12-24 h add_substrate->heat monitor Monitor by GC-MS or TLC heat->monitor cool Cool to RT monitor->cool quench Quench with water/brine cool->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Ni0 Ni(0)Lₙ NiII_Aryl Ar-Ni(II)(Cl)Lₙ Ni0->NiII_Aryl Oxidative Addition (Ar-Cl) NiII_Het (Het)-Ni(II)(Ar)Lₙ NiII_Aryl->NiII_Het C-H Activation (Imidazole, Base) NiII_Het->Ni0 Reductive Elimination Product Ar-Het NiII_Het->Product Product->Ni0

Sources

Application Note: Regioselective Preparation of (5-Chloro-1-methyl-1H-imidazol-2-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It prioritizes the Knochel Turbo Grignard Exchange method as the industry standard for poly-halogenated heterocycles, while addressing the limitations of traditional direct insertion.

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Selectivity in Poly-Halogenated Systems

The preparation of Grignard reagents from 2-bromo-5-chloro-1-methyl-1H-imidazole presents a classic chemoselectivity challenge. The substrate contains two electrophilic sites:

  • C2-Bromine: The desired site for metallation.

  • C5-Chlorine: A competing electrophile susceptible to metal insertion or nucleophilic attack.[1]

Traditional direct magnesium insertion (using Mg turnings) is kinetically difficult to control for this substrate.[1] It often requires elevated temperatures (reflux) to initiate, which increases the risk of C5-Cl insertion , Wurtz-type homocoupling , or ring-opening of the sensitive imidazole core.[1]

The Solution: Halogen-Metal Exchange

The superior method—and the focus of this protocol—is the Halogen-Metal Exchange using the Knochel Turbo Grignard reagent (iPrMgCl·LiCl ).[1][2][3][4][5]

Why this works:

  • Thermodynamic Control: The C(sp²)–Br bond is weaker than the C(sp²)–Cl bond, allowing for exclusive exchange at the C2 position at low temperatures (-20°C to 0°C).[1]

  • Kinetic Acceleration: The LiCl additive breaks up magnesium aggregates, creating a highly reactive monomeric species that functions efficiently at sub-ambient temperatures, preserving the C5-Cl bond.[1]

  • Stability: The resulting heteroaryl Grignard is stabilized by the LiCl complex, preventing the "scrambling" of the metal to the chlorinated position.

Part 2: Mechanistic Pathway & Selectivity

The following diagram illustrates the divergent pathways between Direct Insertion (High Risk) and Turbo Exchange (High Selectivity).

GrignardPathways Start Substrate: 2-bromo-5-chloro-1-methylimidazole MethodA Method A: Direct Mg Insertion (Mg Turnings, THF, Reflux) Start->MethodA MethodB Method B: Turbo Exchange (iPrMgCl·LiCl, THF, -20°C) Start->MethodB IntermedA Radical Intermediate (Non-Selective) MethodA->IntermedA High Activation Energy IntermedB Ate-Complex Transition State MethodB->IntermedB Fast Exchange SideProduct Side Products: Mixture of C2-Mg / C5-Mg + Homocoupling IntermedA->SideProduct Loss of Selectivity Target Target Reagent: (5-chloro-1-methylimidazol-2-yl)MgBr (>98% Regioselectivity) IntermedB->Target Kinetic Control

Caption: Comparative reaction pathways showing the high selectivity of the Turbo Grignard exchange mechanism versus the promiscuous nature of direct magnesium insertion.

Part 3: Experimental Protocols

Protocol A: Knochel Turbo Grignard Exchange (Recommended)

Scale: 10 mmol | Solvent: Anhydrous THF | Atmosphere: Argon/Nitrogen[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][6][7][8][9][10]AmountRole
2-Bromo-5-chloro-1-methylimidazole 195.441.01.95 gSubstrate
iPrMgCl·LiCl (1.3M in THF) ~148.01.1~8.5 mLExchange Reagent
Anhydrous THF 72.11N/A10 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet. Cool to room temperature under positive argon pressure.

  • Substrate Loading: Charge the flask with 2-bromo-5-chloro-1-methylimidazole (1.95 g, 10 mmol).

  • Solvation: Add Anhydrous THF (10 mL) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in a cooling bath (Ice/NaCl or Cryocooler) to reach an internal temperature of -20°C .

    • Note: While exchange can occur at 0°C, starting at -20°C ensures the C5-Cl bond remains inert.

  • Exchange Reaction: Add iPrMgCl·LiCl (1.3M in THF) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Critical: Maintain internal temperature below -10°C during addition.[1]

  • Incubation: Allow the reaction to stir at -15°C to -10°C for 30–45 minutes.

    • Monitoring: Aliquot 0.1 mL, quench with D₂O, and analyze by GC-MS or 1H-NMR. Disappearance of the starting bromide and appearance of the deuterated species (2-deutero-5-chloro-1-methylimidazole) indicates completion.

  • Utilization: The resulting Grignard solution is stable at -20°C for hours. Use immediately for subsequent electrophilic trapping (e.g., addition to aldehydes, ketones, or transmetallation to Zn/Cu).[1]

Protocol B: Direct Magnesium Insertion (Alternative/Legacy)

Use only if iPrMgCl[1]·LiCl is unavailable.[1] Requires Rieke Magnesium or Iodine activation.

  • Activation: In a dry flask, place Mg turnings (1.2 equiv). Dry stir vigorously under Ar for 30 min to crush oxides. Add a crystal of Iodine.

  • Initiation: Add 10% of the substrate solution in THF. Heat locally with a heat gun until the iodine color fades (initiation).

  • Addition: Add the remaining substrate dropwise at a rate that maintains a gentle reflux.

  • Risk: If reflux is too vigorous, C5-Cl insertion will occur.[1] If too slow, the reaction may stall.[1]

Part 4: Quality Control & Titration[1]

Before using the generated Grignard reagent in a critical step, the concentration must be verified.[1][9] Simple colorimetric titration is standard.[1]

Method: Salicylaldehyde Phenylhydrazone Titration

  • Weigh salicylaldehyde phenylhydrazone (approx. 100 mg, accurate weight) into a dry vial.

  • Dissolve in 5 mL dry THF. The solution is yellow .

  • Add the Grignard reagent dropwise via a microliter syringe.

  • Endpoint: The solution turns bright orange (formation of the magnesium salt).

  • Calculation:

    
    [1]
    

Part 5: Safety & Handling

HazardDescriptionMitigation
Moisture Sensitivity Grignard reagents react violently with water to release heat and alkane gas.Use strictly anhydrous solvents (<50 ppm water).[1] Flame-dry all glassware.[1]
Exotherm The exchange reaction is exothermic.Control addition rate. Use active cooling.[1]
Chemical Toxicity Halo-imidazoles are potential alkylating agents.[1]Handle in a fume hood with double nitrile gloves.[1]

Part 6: References

  • Krasovskiy, A., & Knochel, P. (2004).[1][2][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][11][12] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Barl, N. M., et al. (2014).[1][13] The Halogen/Magnesium-Exchange Using iPrMgCl[11][12][14]·LiCl and Related Exchange Reagents.[1][3][4][5][6][9][13] Heterocycles, 88(2), 827-844.[1][4][11] [1]

  • Ziegler, D. S., Wei, B., & Knochel, P. (2019).[1] Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents.[14][15] Chemistry – A European Journal, 25(11), 2695-2703.[1] [1]

  • Lin, H. S., & Paquette, L. A. (1994).[1][9] A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503–2506.[1]

Sources

Synthesis of Bioactive Heterocycles from Halogenated Imidazole Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] Halogenated imidazoles, in particular, serve as versatile precursors for the synthesis of a diverse array of bioactive heterocycles. The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations, enabling the strategic introduction of various substituents to modulate the pharmacological profile of the resulting molecules.[6] This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in the synthesis of novel bioactive compounds.

I. The Strategic Importance of Halogenated Imidazoles in Medicinal Chemistry

Halogenated imidazoles are pivotal starting materials in the synthesis of complex heterocyclic systems. The carbon-halogen bond can be readily functionalized through a variety of reactions, including cross-coupling, nucleophilic substitution, and cyclization reactions. This allows for the construction of diverse molecular architectures with a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The regioselective functionalization of the imidazole core is crucial for fine-tuning the molecule's interaction with biological targets.[6]

II. Key Synthetic Transformations of Halogenated Imidazoles

The transformation of halogenated imidazoles into more complex, bioactive heterocycles primarily relies on three classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Substitution Reactions: The electron-deficient nature of the halogenated imidazole ring facilitates the displacement of the halide by various nucleophiles.

  • Intramolecular Cyclization Reactions: Halogenated imidazoles can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds by reacting a halogenated imidazole with a boronic acid or its ester in the presence of a palladium catalyst and a base.[10][11][12] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoimidazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromoimidazole with an arylboronic acid.

Materials:

  • Bromoimidazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the bromoimidazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvent is crucial for the stability of the palladium catalyst.

  • Choice of Base: The base activates the boronic acid and facilitates the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Choice of Catalyst and Ligand: The ligand on the palladium catalyst influences its stability, reactivity, and substrate scope. For challenging couplings, specialized ligands like SPhos or XPhos may be required.[14]

Data Presentation: Suzuki-Miyaura Coupling of Bromoimidazoles

EntryBromoimidazoleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1-methylimidazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
24-Bromo-1H-imidazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene90892
35-Bromo-1-benzyl-2-methylimidazole3-Pyridylboronic acidXPhos Pd G2 (1)K₃PO₄THF80678

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Oxidative Addition Oxidative Addition R-X R-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Transmetalation Transmetalation Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Reductive Elimination Reductive Elimination Ar-Ar' Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Oxidative Addition Oxidative Addition Ar-X Ar-X Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Ligand Exchange (R2NH + Base) Ligand Exchange Ligand Exchange R2NH + Base R2NH + Base Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2) Reductive Elimination Reductive Elimination Ar-NR2 Ar-NR2 SnAr_Mechanism Start Halogenated Imidazole (with EWG) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Imidazole Intermediate->Product - X- Leaving_Group Halide (X-) Intramolecular_Cyclization Start Halogenated Imidazole with Tethered Nucleophile Base_Addition Addition of Base Start->Base_Addition Deprotonation Deprotonation of Nucleophile Base_Addition->Deprotonation Cyclization Intramolecular Nucleophilic Attack and Halide Displacement Deprotonation->Cyclization Product Fused Heterocyclic Product Cyclization->Product

Sources

Application Note & Protocol: Regioselective Lithiation of 2-Bromo-5-chloro-1-methyl-1H-imidazole via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed step-by-step protocol for the regioselective lithiation of 2-bromo-5-chloro-1-methyl-1H-imidazole. Functionalized imidazole scaffolds are crucial building blocks in medicinal chemistry and materials science.[1][2] This protocol addresses the synthetic challenge of achieving chemoselective functionalization on a dihalogenated imidazole ring. By leveraging the principles of organolithium chemistry, specifically the differential reactivity of carbon-halogen bonds, we detail a robust method for generating a 2-lithiated imidazole intermediate via lithium-bromine exchange. This intermediate can be subsequently trapped with various electrophiles to yield 2-substituted-5-chloro-1-methyl-1H-imidazole derivatives. This application note explains the mechanistic rationale, provides a validated experimental procedure, outlines critical safety precautions, and offers troubleshooting guidance for researchers in synthetic and pharmaceutical chemistry.

Introduction and Mechanistic Rationale

The selective functionalization of halogenated heterocyclic compounds is a cornerstone of modern organic synthesis. Organolithium reagents are exceptionally powerful tools for this purpose, capable of acting as strong bases for deprotonation or as nucleophiles in metal-halogen exchange reactions.[3] The substrate, this compound, presents two potential sites for metal-halogen exchange and a potential site for direct deprotonation.

Competing Reaction Pathways:

  • Lithium-Bromine Exchange (C2): The reaction of an organolithium reagent with the C-Br bond.

  • Lithium-Chlorine Exchange (C5): The reaction of an organolithium reagent with the C-Cl bond.

  • Deprotonation (C4): Direct abstraction of the proton at the C4 position.

The desired outcome of this protocol is to selectively exploit the lithium-bromine exchange at the C2 position. This selectivity is governed by kinetic factors. Lithium-halogen exchange is an extremely rapid process, particularly at low temperatures.[4] The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it kinetically favored for exchange with organolithium reagents like n-butyllithium (n-BuLi).[5][6]

While the C2 proton of an imidazole ring is typically the most acidic, this position is substituted. The C4 proton is less acidic, and its deprotonation is significantly slower than the rate of Li-Br exchange, especially at cryogenic temperatures (-78 °C). Therefore, by carefully controlling the reaction conditions—specifically by using n-BuLi at -78 °C—the reaction proceeds selectively via lithium-bromine exchange at the C2 position.

Figure 1: Regioselective lithiation of this compound.

Safety Precautions: Handling Organolithium Reagents

Organolithium reagents such as n-butyllithium are highly pyrophoric, reacting violently with air and moisture.[7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves, potentially double-gloved).[9][10]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in an inert atmosphere glovebox.[7] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.

  • Quenching: Never quench organolithium reagents with water. A quenching solution of isopropanol in an inert solvent like toluene should be prepared before starting the experiment. For spills, use dry sand or an appropriate non-combustible absorbent.[11][12]

  • Syringe/Cannula Techniques: Use proper air-free transfer techniques (syringes or cannula) for all reagent manipulations.[13]

  • Work Area: Ensure the fume hood is clear of clutter and combustible materials. Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires).[9][12]

  • Never Work Alone: Always have another trained researcher present when handling pyrophoric reagents.[9]

Experimental Protocol

This protocol details the lithiation of this compound followed by quenching with a generic electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥97% PurityN/A
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich, Acros
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarSigma-Aldrich, Fisher
Electrophile (e.g., DMF, D₂O, benzaldehyde)Anhydrous/ReagentAs appropriate
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeN/A
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS GradeN/A
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeN/A
Argon or Nitrogen GasHigh Purity (≥99.998%)N/A
Equipment
  • Schlenk line or inert atmosphere glovebox

  • Oven-dried Schlenk flasks and glassware

  • Magnetic stirrer and stir bars

  • Gas-tight syringes and needles

  • Cannula (double-ended needle)

  • Low-temperature thermometer

  • Dry ice/acetone bath

Step-by-Step Lithiation Procedure

Workflow A 1. Setup & Inert Atmosphere - Assemble dry glassware under Ar/N₂. B 2. Substrate Preparation - Dissolve imidazole in anhydrous THF. A->B C 3. Cooling - Cool reaction flask to -78 °C. B->C D 4. Reagent Addition - Add n-BuLi dropwise via syringe. C->D E 5. Reaction - Stir at -78 °C for 30-60 min. D->E F 6. Electrophilic Quench - Add electrophile dropwise at -78 °C. E->F G 7. Warm & Quench - Warm to 0 °C, then quench with sat. NH₄Cl(aq). F->G H 8. Work-up & Extraction - Extract with Et₂O or EtOAc, dry organic layer. G->H I 9. Purification & Analysis - Concentrate and purify via chromatography. H->I

Figure 2: Experimental workflow for the lithiation and quenching reaction.
  • System Preparation: Assemble a two-necked, oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a low-temperature thermometer. Purge the entire system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: To the flask, add this compound (e.g., 1.0 mmol, 210.4 mg).

  • Solvent Addition: Using a dry syringe, add anhydrous THF (10 mL) to the flask to dissolve the substrate.

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C with stirring.

  • n-BuLi Addition: Slowly add n-butyllithium (1.05 eq., e.g., 0.42 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.

  • Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add the chosen electrophile (1.1-1.2 eq.) dropwise.

    • Validation with Deuterium Oxide (D₂O): To confirm the position of lithiation, add D₂O (1.2 eq., e.g., 22 µL) and stir for 15 minutes at -78 °C.

    • Formylation with DMF: Add anhydrous N,N-dimethylformamide (1.2 eq., e.g., 93 µL) and stir for 30 minutes at -78 °C, then allow to warm to room temperature over 1 hour.

  • Work-up:

    • While the flask is still cold (0 °C), slowly and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcomes & Troubleshooting

The success of the reaction depends on the precise control of stoichiometry and temperature.

Electrophile (E+)Expected ProductNotes
D₂O5-chloro-2-deuterio-1-methyl-1H-imidazoleExcellent for confirming the regioselectivity of the lithiation via NMR spectroscopy and mass spectrometry.
DMF5-chloro-1-methyl-1H-imidazole-2-carbaldehydeA common and useful transformation to install an aldehyde group.[5]
CO₂(s)5-chloro-1-methyl-1H-imidazole-2-carboxylic acidAdd crushed dry ice directly to the reaction mixture. The resulting carboxylate is protonated during the aqueous work-up.[6][14]
Benzaldehyde(5-chloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanolExample of C-C bond formation via addition to a carbonyl.[14]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi.2. Wet glassware or solvent.3. Temperature too high.1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent.3. Maintain temperature strictly at -78 °C.
Mixture of Products 1. Incomplete Li-Br exchange.2. Reaction warmed prematurely.3. Over-addition of n-BuLi.1. Increase reaction time at -78 °C to 60 minutes.2. Ensure electrophile is added at -78 °C.3. Use precisely 1.0-1.05 equivalents of n-BuLi.
Recovery of Starting Material Insufficient n-BuLi or reaction time.Use titrated n-BuLi and ensure a minimum of 30 minutes of stirring after addition before quenching.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the regioselective lithiation of this compound. By exploiting the kinetic preference for lithium-bromine exchange over other potential pathways, this method offers a clear route to 2-substituted imidazole derivatives, which are valuable intermediates in drug discovery and chemical research. Strict adherence to anhydrous and anaerobic conditions, along with rigorous safety measures, is paramount for the successful and safe execution of this powerful synthetic transformation.

References

  • Guijarro, A., de la Viuda, M., Torregrosa, R., Peñafiel, I., & Pastor, I. M. (2010). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. ARKIVOC, 2010(8), 241-255. [Link]

  • ResearchGate. (2011). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. [Link]

  • Turner, S., & Tute, M. S. (1976). Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2267-2272. [Link]

  • Wang, Y., et al. (2020). Role of Electron-Deficient Imidazoles on Ion Transport and Conductivity in Solid-State Polymer Electrolytes. ACS Macro Letters, 9(9), 1262-1268. [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Cowden, C. J., & Organ, M. G. (2011). Ring lithiation and functionalization of imidazol-2-ylidene-boranes. Organic Letters, 13(24), 6524-6527. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • ResearchGate. (2013). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]

  • Google Patents. (2008).
  • ResearchGate. (1998). Structure of n -Butyllithium in Mixtures of Ethers and Diamines: Influence of Mixed Solvation on 1,2-Additions to Imines. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. [Link]

  • Bouissou, T., et al. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8472-8478. [Link]

  • Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society, 79(18), 4922-4927. [Link]

  • O'Connell, J. F., & Rapoport, H. (1989). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1291-1296. [Link]

  • Woltermann, C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 726-745. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • University of Rochester. (n.d.). Organolithium reagents. [Link]

  • Organic Chemistry Portal. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. [Link]

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856-859. [Link]

  • ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. [Link]

  • Iddon, B., & Lim, B. L. (1983). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Journal of the Chemical Society, Perkin Transactions 1, 271-277. [Link]

  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. [Link]

  • ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. [Link]

  • ChemRxiv. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron- Withdrawing N-Substituents: Challenges and Solutions. [Link]

  • ResearchGate. (n.d.). Lithiation-functionalisation of 1,2,3-triazoles. LDA = lithium... [Link]

  • University of Wisconsin. (n.d.). A. Organolithium Reagents. [Link]

  • Iddon, B., et al. (1987). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido). Journal of the Chemical Society, Perkin Transactions 1, 1445-1456. [Link]

  • Hodgson, D. M., et al. (2013). α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. Organic Letters, 15(18), 4786-4789. [Link]

  • ResearchGate. (2014). New type of imidazole based salts designed specifically for lithium ion batteries. [Link]

  • Iddon, B., & Lim, B. L. (1983). Metallation and metal–halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • Ito, H., et al. (2020). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications, 56(82), 12345-12348. [Link]

Sources

Troubleshooting & Optimization

improving yield in cross-coupling of 2-bromo-5-chloro-1-methyl-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-IMD-CPL Subject: Yield Optimization for Cross-Coupling of 2-bromo-5-chloro-1-methyl-1H-imidazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Substrate "Personality" Profile

You are working with This compound . To improve yield, you must treat this not just as an aryl halide, but as a coordinating, electron-deficient heteroaromatic .

  • The Trap (Catalyst Poisoning): The imidazole N3 nitrogen (unsubstituted) is a potent ligand. It will displace standard phosphines (like PPh3) from Palladium, forming inactive [Pd(imidazole)2Cl2] complexes. This is the #1 cause of "stalled" reactions.

  • The Opportunity (Regioselectivity): The C2-Br bond is significantly more electron-deficient (flanked by two nitrogens) than the C5-Cl bond. This allows for near-perfect chemoselectivity (reacting at Br, leaving Cl intact) if the catalyst is active enough to engage C2-Br at mild temperatures.

  • The Risk (Protodehalogenation): Electron-poor heterocycles are prone to reductive dehalogenation (replacing Br with H) if the transmetallation step is slow or if water/alcohol is present without a bulky ligand.

Module 1: Catalyst & Ligand Architecture

Stop using Tetrakis(triphenylphosphine)palladium(0). For this substrate, it is obsolete and prone to deactivation.

Recommended Systems
ComponentRecommendationThe "Why" (Mechanism)
Ligand XPhos or SPhos These bulky dialkylbiaryl phosphines create a "roof" over the Pd center. This steric bulk physically prevents the imidazole N3 nitrogen from binding to Pd, keeping the catalyst active.
Precatalyst XPhos Pd G4 Generates the active L-Pd(0) species immediately upon exposure to base, avoiding the induction period and potential aggregation associated with Pd(OAc)2 or Pd2(dba)3.
Alternative PEPPSI-IPr An NHC-based catalyst that is extremely robust against poisoning and air/moisture, ideal for difficult scale-ups.

Module 2: Troubleshooting Logic (Q&A)

Q1: "I see <10% conversion and the reaction turns black immediately."

Diagnosis: Catalyst Poisoning (The "Pd Black" Death). The imidazole nitrogen has coordinated to the Pd, displacing your ligand. The "naked" Pd then aggregates into inactive black nanoparticles. The Fix:

  • Switch to XPhos Pd G4 (1-2 mol%).

  • Increase the ligand-to-metal ratio to 2:1 if using separate Pd/Ligand sources.

  • Critical: Do not use acetonitrile as a solvent; it competes for the metal. Use 1,4-Dioxane or Toluene .[1]

Q2: "I am getting the product, but also 30% of the de-brominated byproduct (5-chloro-1-methylimidazole)."

Diagnosis: Protodehalogenation.[2] This occurs when the oxidative addition complex L-Pd(Ar)-Br reacts with a hydride source (often from the solvent or base) instead of the boronic acid. The Fix:

  • Base Switch: Move from alkoxides (NaOtBu, which can act as a hydride source via beta-hydride elimination) to K3PO4 or Cs2CO3 .

  • Water Control: While Suzuki requires some water, too much promotes this side reaction. Use a strict 4:1 Dioxane:Water ratio or switch to anhydrous conditions using TMSOK (Potassium trimethylsilanolate) as the base activator.

Q3: "I see coupling at the Chlorine position (C5) or bis-coupling."

Diagnosis: Loss of Chemoselectivity. This usually happens if the reaction temperature is too high. C2-Br reacts at 60-80°C. C5-Cl typically requires >100°C. The Fix:

  • Temperature Discipline: Run the reaction at 60°C . Do not reflux toluene (110°C) blindly.

  • Stoichiometry: Ensure your boronic acid is limited to 1.05 equivalents. Excess boronate pushes the sluggish C5-Cl reaction.

Module 3: Visualization of Optimization Logic

OptimizationLogic Start START: Low Yield / Failure CheckSM Analyze Crude Mixture (LCMS) Start->CheckSM SM_Remain Outcome: Mostly Starting Material CheckSM->SM_Remain No Reaction DeHalo Outcome: Des-Bromo Byproduct CheckSM->DeHalo Mass = SM - 79 amu WrongRegio Outcome: C5-Coupling / Bis-Coupling CheckSM->WrongRegio Mass = Product + Ar Sol_Poison FIX: Catalyst Poisoning Use XPhos Pd G4 Avoid MeCN SM_Remain->Sol_Poison Sol_Proto FIX: Protodehalogenation Switch Base to K3PO4 Use Anhydrous Conditions DeHalo->Sol_Proto Sol_Temp FIX: Regio-Control Lower Temp to 60°C Limit Boronate to 1.0 eq WrongRegio->Sol_Temp

Caption: Diagnostic flow for troubleshooting common failure modes in imidazole cross-coupling.

Module 4: Validated Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: High yield, difficult partners, and preventing catalyst poisoning.

  • Setup: In a glovebox or under Argon flow, charge a vial with:

    • This compound (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.1 equiv)

    • XPhos Pd G4 (2.0 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.

    • Note: If substrate is water-sensitive, use anhydrous THF and 3.0 equiv K3PO4.

  • Reaction: Seal and heat to 60°C for 2-4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd). Dilute with EtOAc, wash with brine.

Protocol B: The Negishi Alternative

Best for: Cases where the boronic acid is unstable or protodehalogenation is uncontrollable.

  • Zinc Reagent Prep: Generate the organozinc reagent from the aryl bromide/iodide using Zn dust/LiCl in THF.

  • Coupling:

    • Add the organozinc solution to a flask containing this compound (1.0 equiv).

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%).

    • Note: Negishi couplings are less sensitive to the "poisoning" effect because the Zinc reagent helps keep the cycle moving.

  • Conditions: Stir at RT to 40°C . The high reactivity of the Zinc reagent often allows room temperature coupling, preserving the C5-Cl bond perfectly.

Module 5: Mechanistic Insight (Regioselectivity)

The regioselectivity is governed by the Bond Dissociation Energy (BDE) and the electronic activation of the C-X bond.

Reactivity Imid 2-Br-5-Cl-Imidazole C2 C2-Br Site (Flanked by 2 Nitrogens) Electron Poor Imid->C2 High Reactivity C5 C5-Cl Site (Less Activated) Stronger Bond Imid->C5 Low Reactivity OA_Complex Oxidative Addition Complex (C2) C2->OA_Complex Pd Pd(0)-L Catalyst Pd->C2 Fast Insertion (k_obs >> k_Cl) Pd->C5 Slow/No Insertion (< 80°C)

Caption: Kinetic preference of Pd(0) insertion into C2-Br vs C5-Cl.

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

    • Context: Establishes XPhos/SPhos as superior ligands for heteroaryl chlorides and hindered substrates.[3]

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron. Link

    • Context: Reviews regioselective coupling of polyhaloimidazoles, confirming C2 > C5 reactivity order.
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient substrates." Chemistry – A European Journal. Link

    • Context: Provides the protocol for using NHC-stabilized palladium to prevent catalyst poisoning in nitrogen-rich heterocycles.
  • Larsen, R. D., et al. (1994). "Practical Synthesis of 2,4-Disubstituted Imidazoles via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. Link

    • Context: Fundamental work on imidazole cross-coupling conditions and troubleshooting side reactions.

Sources

Technical Support Center: Purification of 2-bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-bromo-5-chloro-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Given the specificity of this molecule, detailed experimental data in publicly available literature is scarce. Therefore, this guide synthesizes foundational organic chemistry principles with field-proven insights from analogous halogenated imidazole compounds to provide robust starting points and troubleshooting strategies for your purification workflows.

Our approach is grounded in explaining the "why" behind each step, ensuring you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound and how do they influence purification?

  • Physical State: Expected to be an off-white to yellowish solid at room temperature.[1]

  • Polarity: The presence of two nitrogen atoms in the imidazole ring and two halogen substituents suggests the molecule is of moderate polarity.[2][3] This is a critical factor for selecting appropriate solvents for recrystallization and designing a column chromatography protocol.

  • Solubility: It is likely to have low solubility in non-polar solvents (e.g., hexanes) and higher solubility in more polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol, acetone). Its solubility is expected to increase with heating.

These properties are summarized in the table below, with data for the analogous 2-bromo-1-methyl-1H-imidazole provided for reference.

PropertyPredicted for this compound2-bromo-1-methyl-1H-imidazole (Analogue)
Molecular Formula C₄H₄BrClN₂C₄H₅BrN₂
Molecular Weight 211.46 g/mol 161.00 g/mol [4]
Appearance Off-white to yellowish solidSolid[5]
Boiling Point Not available172 °C (lit.)[5]
Solubility Predicted to be soluble in polar organic solventsSoluble in polar solvents[2]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Common impurities often include:

  • Starting materials: Unreacted 5-chloro-1-methyl-1H-imidazole.

  • Over-brominated or over-chlorinated species: Imidazoles with additional halogen substitutions.

  • Isomers: Positional isomers if the starting material allows for reaction at multiple sites.

  • Reagents and byproducts: Residual brominating or chlorinating agents and their byproducts.

  • Solvent residues: Residual solvents from the reaction.

Identifying the likely impurities is crucial for selecting a purification method that effectively separates them from the desired product.

Troubleshooting Purification Workflows

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent or solvent system can be identified.[6]

Core Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Protocol for Solvent Screening:

  • Initial Screen: Place approximately 20 mg of the crude this compound into several test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different solvent. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Room Temperature Observation: Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: If the compound did not dissolve, heat the test tube in a water bath.[8] A suitable solvent will dissolve the compound when heated.

  • Cooling: Allow the test tubes that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially good solvent.

Troubleshooting Recrystallization:

IssueProbable CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[8]
The compound is too soluble even at low temperatures.Consider a two-solvent recrystallization. Add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8][9]
An oil forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The solution cooled too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recovered yield is low. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.
The product is still impure. The impurities have similar solubility profiles to the product.A second recrystallization may be necessary. Alternatively, consider column chromatography.
Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities.[10][11]

Core Principle: This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar stationary phase.

Workflow Diagram:

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Fraction Collection cluster_analysis Analysis and Isolation pack_column Pack column with silica gel in a non-polar solvent (e.g., hexanes) equilibrate Equilibrate the column by running the mobile phase through it pack_column->equilibrate dissolve Dissolve crude product in a minimal amount of a suitable solvent load Carefully load the sample onto the top of the silica gel dissolve->load elute Elute the column with the chosen mobile phase load->elute collect Collect fractions in separate test tubes elute->collect tlc Analyze fractions by TLC to identify those containing the pure product collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate the solvent to obtain the purified compound combine->evaporate

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol for Developing a Column Chromatography Method:

  • Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection using TLC:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the proportion of ethyl acetate).

    • The ideal mobile phase will give your desired product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase system. Ensure the packing is uniform to avoid cracking or air bubbles.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.[13]

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions. If a single solvent system does not provide adequate separation, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Column Chromatography:

IssueProbable CauseSolution
Poor separation of spots on the column. The chosen mobile phase is too polar or not polar enough.Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between your product and the impurities.
The compound is not moving down the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Use a less polar mobile phase.
Streaking or tailing of spots on TLC. The sample was overloaded on the column.Use a larger column or load less material.
The compound may be acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).

Logical Flow for Purification Strategy

G start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) recrystallization->assess_purity pure_product Pure Product column_chromatography->pure_product end Characterize Final Product pure_product->end

Caption: Decision tree for selecting a purification method.

This guide provides a comprehensive framework for developing a purification strategy for this compound. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can achieve a high degree of purity for your compound.

References

  • 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2. PubChem. [Link]

  • 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]

  • Chromatography. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]

  • Physicochemical Properties of Imidazole | Download Scientific Diagram. ResearchGate. [Link]

  • CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole. Rlavie. [Link]

  • Removal of Imidazole from my crude product solution. Reddit. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

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overcoming solubility issues of 2-bromo-5-chloro-1-methylimidazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 2-bromo-5-chloro-1-methylimidazole. As researchers, scientists, and drug development professionals, you are keenly aware that the success of an experiment often hinges on the fundamental properties of your reagents. One of the most common and critical hurdles encountered with novel heterocyclic compounds is poor aqueous solubility. This guide is structured to provide you not only with protocols but with the underlying scientific principles to empower you to overcome the specific solubility challenges of 2-bromo-5-chloro-1-methylimidazole.

This document is designed as a dynamic, question-and-answer-based resource. We will explore the physicochemical properties of this compound, troubleshoot common precipitation issues, and provide detailed, step-by-step experimental workflows for solubility determination and enhancement.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 2-bromo-5-chloro-1-methylimidazole. A clear understanding of these characteristics is the first step in designing a successful solubilization strategy.

Q1: What are the key structural and physicochemical properties of 2-bromo-5-chloro-1-methylimidazole?

A1: 2-bromo-5-chloro-1-methylimidazole is a substituted imidazole, a five-membered aromatic heterocycle. Its key features include:

  • Structure: An imidazole ring with a methyl group on the N1 nitrogen, a bromine atom at the C2 position, and a chlorine atom at the C5 position.

  • Polarity & Lipophilicity: The presence of two halogen atoms (bromine and chlorine) significantly increases the molecule's lipophilicity (hydrophobicity) compared to the parent 1-methylimidazole.[1] This is the primary reason for its presumed poor water solubility. While halogenation can sometimes unexpectedly increase solubility, the addition of two halogens to this small heterocycle makes it more likely to be a "grease-ball" type molecule.

Q2: Why is my compound "crashing out" or precipitating from my aqueous buffer?

A2: Precipitation occurs when the concentration of the compound exceeds its equilibrium solubility in that specific medium. For a poorly soluble compound like 2-bromo-5-chloro-1-methylimidazole, this can happen for several reasons:

  • Exceeding Intrinsic Solubility: You are attempting to dissolve the compound at a concentration higher than its maximum solubility in the chosen solvent system.

  • Solvent Shift: The compound was initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. If the final concentration of the organic solvent is too low to maintain solubility, the compound will precipitate. This is a common issue in high-throughput screening and cell-based assays.

  • pH Incompatibility: If you are using a buffer with a pH that is more than ~2 units above the compound's pKa, the molecule will be in its neutral, less soluble form.[3]

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both are important, but they measure different things and are relevant at different stages of research.

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[4] It reflects the compound's behavior in high-throughput screening (HTS) and early-stage assays where rapid dilution occurs. It is often measured using turbidimetric or nephelometric methods.[1][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent system under stable conditions (i.e., after an extended incubation period).[5] It is the gold-standard measurement, typically determined by the shake-flask method, and is critical for formulation development and interpreting in vivo studies.[5]

Recommendation: For initial screening, a kinetic solubility measurement is often sufficient. For lead optimization and formulation development, determining the thermodynamic solubility is essential.

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides a logical workflow and detailed protocols to systematically address the solubility challenges of 2-bromo-5-chloro-1-methylimidazole.

Logical Workflow for Solubility Enhancement

Before choosing a method, it is crucial to understand the requirements of your experiment. This decision tree provides a strategic approach to selecting the most appropriate solubilization technique.

G start Start: Poorly Soluble 2-bromo-5-chloro-1-methylimidazole check_ionizable Is the compound ionizable? (Yes, pKa ~4.0-5.5) start->check_ionizable check_cosolvent Strategy 2: Co-solvents start->check_cosolvent If pH adjustment fails or is not an option check_complexation Strategy 3: Complexation Agents start->check_complexation For significant solubility enhancement check_surfactant Strategy 4: Surfactants start->check_surfactant When other methods are insufficient ph_adjust Strategy 1: pH Adjustment check_ionizable->ph_adjust Yes check_ph_compat Is pH < (pKa-1) compatible with experiment? ph_adjust->check_ph_compat ph_success Success: Use acidic buffer (e.g., pH 3.0-4.0) check_ph_compat->ph_success Yes ph_fail pH adjustment not viable alone. Consider other methods. check_ph_compat->ph_fail No ph_fail->check_cosolvent check_cosolvent_compat Is >5% organic solvent tolerated by the assay? check_cosolvent->check_cosolvent_compat cosolvent_success Success: Titrate co-solvents (PEG-400, Propylene Glycol) to find the optimal %. check_cosolvent_compat->cosolvent_success Yes cosolvent_fail Co-solvent level is too high. Consider other methods. check_cosolvent_compat->cosolvent_fail No cosolvent_fail->check_complexation check_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_complexation->check_cyclodextrin complex_success Success: Determine optimal drug:CD ratio. check_cyclodextrin->complex_success check_surfactant_compat Are surfactants (e.g., Polysorbate 80, Solutol HS-15) compatible with the assay? check_surfactant->check_surfactant_compat surfactant_success Success: Work above the CMC. Test for assay interference. check_surfactant_compat->surfactant_success Yes surfactant_fail Surfactants interfere or are toxic. Final option. check_surfactant_compat->surfactant_fail No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Solubilization Protocols

Strategy 1: pH Adjustment

  • Causality: The imidazole ring contains a basic nitrogen that can be protonated in acidic conditions. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa, the protonated (cationic) form will dominate. This charged species is significantly more polar and thus more soluble in aqueous media than the neutral form.[6]

  • Protocol:

    • Determine pKa: First, experimentally determine the pKa of your compound lot. This is a critical self-validating step.

    • Buffer Selection: Prepare a series of buffers (e.g., citrate, acetate) with pH values ranging from 3.0 to 6.0.

    • Solubility Test: Using the Shake-Flask method (see Part 3), determine the solubility of 2-bromo-5-chloro-1-methylimidazole in each buffer.

    • Analysis: Plot solubility as a function of pH. You should observe a significant increase in solubility as the pH drops below the pKa.[3]

    • Selection: Choose the lowest pH that provides the desired concentration while being compatible with your experimental system's stability and function.

Strategy 2: Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[7] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic solute.

  • Protocol:

    • Screening: Prepare 10% (v/v) solutions of various pharmaceutically acceptable co-solvents in your primary aqueous buffer.

    • Solubility Test: Determine the solubility of the compound in each 10% co-solvent mixture.

    • Titration: For the most effective co-solvent(s), create a concentration curve (e.g., 2%, 5%, 10%, 15%, 20% v/v) and measure the solubility at each point.

    • Selection: Choose the lowest concentration of co-solvent that achieves the target solubility to minimize potential effects on your assay (e.g., cell toxicity, enzyme inhibition).

Co-solventTypical Starting Conc.Notes
Propylene Glycol (PG)5-20%Commonly used, good safety profile.
Polyethylene Glycol 400 (PEG-400)5-20%Can also act as a stabilizer. Viscous at high concentrations.
Ethanol2-10%Can be volatile and may affect protein stability.
Glycerol5-20%High viscosity.

Strategy 3: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like 2-bromo-5-chloro-1-methylimidazole, forming a water-soluble inclusion complex.[10][11] This effectively shields the hydrophobic part of the molecule from the aqueous environment.

  • Protocol:

    • Screening: Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at a fixed concentration (e.g., 2% w/v) in your aqueous buffer.

    • Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution. Shake at a constant temperature for 24-48 hours.

    • Quantification: Filter the samples and measure the concentration of the dissolved compound via a validated HPLC method.

    • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram provides information about the complexation efficiency.

    • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high aqueous solubility and established safety profile.[10]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Drug Drug Molecule (Hydrophobic) caption_node Mechanism of Cyclodextrin Inclusion Complex. exp_node The hydrophobic drug molecule enters the hydrophobic cavity of the cyclodextrin, forming a soluble complex.

Caption: Mechanism of cyclodextrin inclusion complex formation.

Strategy 4: Micellar Solubilization with Surfactants

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[12][13] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, while the hydrophilic shell interacts with water, resulting in a clear solution.

  • Protocol:

    • Surfactant Selection: Choose non-ionic surfactants, which are generally less disruptive to biological systems.

    • CMC Consideration: Prepare surfactant solutions at concentrations well above their known CMC values (e.g., 5-10x CMC).

    • Solubility Test: Use the Shake-Flask method to determine the solubility of your compound in each surfactant solution.

    • Assay Compatibility Check: Critically, run a control experiment to ensure the chosen surfactant at the effective concentration does not interfere with your downstream assay (e.g., cell viability, enzyme activity).

SurfactantClassificationNotes
Polysorbate 80 (Tween® 80)Non-ionicVery common, but can be prone to peroxide formation.
Polysorbate 20 (Tween® 20)Non-ionicSimilar to Tween 80, often used in immunoassays.
Solutol® HS-15Non-ionicExhibits superior solubilization and safety compared to older surfactants.
d-α-tocopherol PEG 1000 succinate (Vitamin E TPGS)Non-ionicCan also act as a permeability enhancer.

Part 3: Standard Operating Procedures (SOPs) for Solubility Assessment

Accurate and reproducible solubility data is the foundation of any formulation effort. The following are detailed protocols for determining the solubility of 2-bromo-5-chloro-1-methylimidazole.

SOP 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Principle: This method measures the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over an extended period.[5] This is considered the gold standard.

  • Methodology:

    • Preparation: Add an excess amount of solid 2-bromo-5-chloro-1-methylimidazole to a known volume of the test solvent (e.g., pH 4.0 acetate buffer) in a glass vial. "Excess" means that undissolved solid should be clearly visible.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For rigorous results, centrifuge the supernatant (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.[5]

    • Sample Preparation: Dilute the clarified supernatant with a suitable mobile phase to a concentration within the linear range of your analytical method.

    • Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[4]

    • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in µg/mL or µM.

SOP 2: Kinetic Solubility Determination (Turbidimetric Method)
  • Principle: This high-throughput method measures the concentration at which a compound begins to precipitate upon rapid dilution from a DMSO stock into an aqueous buffer. The precipitation is detected by an increase in light scattering (turbidity).[1][4]

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of 2-bromo-5-chloro-1-methylimidazole in 100% DMSO (e.g., 10 mM).

    • Plate Setup: In a 96-well microplate, add the aqueous test buffer to each well.

    • Serial Dilution: Add a small volume of the DMSO stock to the first well and mix. Perform a serial dilution across the plate to create a range of compound concentrations with a fixed final DMSO percentage (typically ≤1%).

    • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

    • Measurement: Read the absorbance or light scattering of each well using a plate reader capable of nephelometry or turbidimetry.[1]

    • Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • pKa values of imidazoles versus degree of substitution. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 15, 2026, from [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025). Roquette. Retrieved February 15, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). European Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved February 15, 2026, from [Link]

  • Unexpected effect of halogenation on the water solubility of small organic compounds. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-1-methyl-1H-imidazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • PH adjustment: Significance and symbolism. (2026). Exaly. Retrieved February 15, 2026, from [Link]

  • Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved February 15, 2026, from [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv. Retrieved February 15, 2026, from [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. (n.d.). Wiley-VCH. Retrieved February 15, 2026, from [Link]

  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.
  • 2-Bromo-1-methylimidazole-5-carbaldehyde. (n.d.). CRO Splendid Lab Pvt. Ltd.. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Minimizing Debromination in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions in Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4

Core Directive & Executive Summary

The Challenge: Bromine handles on imidazole scaffolds are critical "molecular hooks" for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). However, the C-Br bond on electron-deficient imidazoles is labile. Unwanted hydrodebromination (HDB) —where the bromine is replaced by a hydrogen atom—is a pervasive side reaction driven by two primary mechanisms: radical abstraction during thermal ring closure and metal-hydride reduction during catalytic functionalization.

The Solution Strategy: Minimizing debromination requires a biphasic approach:

  • Thermodynamic Control: During ring synthesis (e.g., Debus-Radziszewski), exclude radical initiators and H-donors.

  • Kinetic Control: During functionalization, select catalyst systems that favor oxidative addition/reductive elimination over

    
    -hydride elimination.
    

Diagnostic & Triage (FAQ)

Q1: How do I confirm if my impurity is a debrominated byproduct or a starting material contaminant? A: Debromination results in a specific mass shift.

  • Mass Spectrometry (LC-MS): Look for a mass difference of M-78 or M-80 (loss of

    
     or 
    
    
    
    and gain of
    
    
    ). The isotopic pattern will also change; the characteristic 1:1 doublet of a monobromo compound will disappear, replaced by the singlet of the protonated species.
  • NMR Spectroscopy: In

    
     NMR, the debrominated product will show a new aromatic proton signal, often upfield from the original bromine position due to the loss of the electron-withdrawing halogen.
    

Q2: My reaction turns black and yields the debrominated imidazole. Is this thermal decomposition? A: It is likely Palladium Black formation coupled with hydrodebromination. If Pd(0) precipitates, it forms a heterogeneous surface that is highly active for hydrogenation/dehalogenation, especially if hydrogen sources (like formate impurities or alcohols) are present.

Module 1: Ring Formation (The Construction Phase)

Scenario: You are synthesizing a bromo-imidazole ring from brominated precursors (e.g., bromoglyoxal or bromobenzaldehyde) using ammonia or amines.

The Mechanism: Radical Hydrodebromination

High temperatures (>100°C) and ammonia can induce homolytic cleavage of the C-Br bond. The resulting radical abstracts a hydrogen atom from the solvent (often alcohols like MeOH or EtOH).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Replace Alcohols with Aprotic Solvents (e.g., DMSO, DMF, or MeCN).Alcohols are excellent H-atom donors for radicals. Removing them cuts the propagation chain.
Atmosphere Strict Deoxygenation. Oxygen can promote radical formation. Sparge solvents with Argon for 15 mins.
Additives Radical Scavengers (10-20 mol%). Add TEMPO or BHT to trap transient radicals before they abstract hydrogen.
Light Amber Glassware / Foil Wrap. C-Br bonds are photosensitive. Ambient light can initiate photolytic cleavage.

Module 2: Metal-Catalyzed Functionalization

Scenario: You have a bromo-imidazole and are performing a Suzuki or Heck coupling. The product mixture contains significant amounts of the debrominated imidazole (Ar-H).

The Mechanism: Metal-Hydride Reduction

This is the most common failure mode. It occurs via the formation of a L-Pd-H species, which undergoes reductive elimination with the aryl group.

  • Source of Hydride:

    
    -hydride elimination from alkyl groups on the ligand, or oxidation of the solvent/base (e.g., isopropanol oxidizing to acetone, donating H to Pd).
    
Visualizing the Competing Pathways

DebrominationPathways cluster_legend Pathway Legend Start L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Ar-Br TransMetal Transmetallation (Ar-Pd-R) OxAdd->TransMetal R-B(OH)2 HydrideSpecies Palladium Hydride (Ar-Pd-H) OxAdd->HydrideSpecies Ligand exchange w/ Hydride Product Desired Product (Ar-R) TransMetal->Product Reductive Elimination SideStep1 Hydride Source (Solvent/Base) SideStep1->HydrideSpecies DebromProduct Debrominated Side Product (Ar-H) HydrideSpecies->DebromProduct Reductive Elimination key1 Green: Desired Cycle key2 Red: Debromination Cycle

Figure 1: Competing catalytic cycles. The red pathway represents the unwanted hydrodebromination driven by hydride sources.

Optimization Matrix: Preventing Pd-H Formation

1. Ligand Selection (The Critical Factor)

  • Avoid: Simple alkyl phosphines (e.g.,

    
    , 
    
    
    
    ) if debromination is observed. They are prone to
    
    
    -hydride elimination.
  • Use: Biaryl phosphines (e.g., XPhos , SPhos , RuPhos ) or bidentate ligands (dppf , Xantphos ).

    • Why? These ligands create a steric pocket that accelerates the desired reductive elimination (C-C bond formation) faster than the side reaction (C-H bond formation).

2. Base & Solvent Architecture

  • The "Hard" Base Rule: Switch from alkoxide bases (NaOEt, NaOiPr) to Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄) .

    • Reason: Alkoxides can undergo

      
      -hydride elimination to form aldehydes/ketones and a Pd-H species. Carbonates lack 
      
      
      
      -hydrogens.
  • Solvent Switch:

    • High Risk: Isopropanol, Ethanol, THF (can act as hydride donors).

    • Low Risk: Toluene, DMF, 1,4-Dioxane (anhydrous).

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Suzuki Coupling on Bromo-Imidazole

Use this protocol to validate stability before scaling.

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-imidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)[1]
    
    • Alternative:

      
       for sterically unhindered cases.
      
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio) - Degassed

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial and cool under Argon flow.

  • Solvent Degassing: Sparge Toluene and Water separately with Argon for 20 minutes. Dissolved oxygen promotes homocoupling and catalyst decomposition.

  • Charge: Add solid reagents (Imidazole, Boronic Acid, Base, Catalyst, Ligand) to the vial.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed solvents via syringe.

  • Reaction: Heat to 80°C. Do not exceed 100°C unless necessary; higher temps favor debromination.

  • Monitoring: Check LC-MS at 1 hour.

    • Pass Criteria: Ratio of Product : Debrominated < 50:1.

    • Fail Criteria: Presence of >5% Debrominated species. -> Action: Switch solvent to pure DMF and lower temp to 60°C.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Loss of Bromine CheckCond Are you using Pd Catalysis? Start->CheckCond YesPd Yes CheckCond->YesPd Functionalization NoPd No (Ring Synthesis/Chemical) CheckCond->NoPd Ring Formation CheckBase Is the base an Alkoxide (NaOtBu, NaOEt)? YesPd->CheckBase SwitchBase Switch to Cs2CO3 or K3PO4 CheckBase->SwitchBase Yes CheckLigand Is the ligand bulky/electron-rich? CheckBase->CheckLigand No SwitchLigand Use SPhos or XPhos (Accelerate Reductive Elim.) CheckLigand->SwitchLigand No/Unsure CheckSolvent Is solvent protic (MeOH/EtOH)? NoPd->CheckSolvent SwitchSolvent Switch to Aprotic (DMF/MeCN) CheckSolvent->SwitchSolvent Yes CheckLight Is reaction exposed to light? CheckSolvent->CheckLight No WrapFoil Wrap vessel in foil Add Radical Scavenger (BHT) CheckLight->WrapFoil Yes

Figure 2: Logical workflow for identifying the root cause of debromination.

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Guides. Link

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706.[2] Link

  • Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986).[3][4] The Bromination in Aqueous Solution of Imidazole Coordinated to Co(NH3)5.[4] Australian Journal of Chemistry, 39, 1465-1478.[4] Link

  • Lu, J., Tan, X., & Chen, C. (2007).[5] Palladium-catalyzed direct functionalization of imidazolinone: synthesis of dibromophakellstatin.[5] Journal of the American Chemical Society, 129(25), 7768-7769. Link

  • Organic Chemistry Portal. Synthesis of Imidazoles.Link

Sources

optimizing reaction temperature for 2-bromo-5-chloro-1-methyl-1h-imidazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 2-bromo-5-chloro-1-methyl-1H-imidazole Ticket ID: #RXN-IMD-2B5C Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Regioselectivity Paradox

Welcome to the technical guide for functionalizing This compound . This substrate presents a classic "chemoselectivity vs. regioselectivity" challenge.

  • The Goal: Selectively functionalize the C2-Bromine position while leaving the C5-Chlorine intact for subsequent steps.

  • The Challenge: The C2 position is electronically activated (flanked by two nitrogens), making it highly reactive. However, the thermal window is narrow.

    • Too Hot (>60°C in Pd-catalysis): You risk oxidative addition at the C5-Cl bond or hydrodehalogenation.

    • Too Warm (>-40°C in Lithiation): You trigger the "Halogen Dance," causing the bromine to migrate to the C5 position.

This guide defines the precise temperature windows required to maintain structural integrity.

Module A: Thermodynamics of Regioselectivity

To optimize yield, you must visualize the activation energy (


) differences between the two halogen sites. The C2-Br bond has a significantly lower 

for oxidative addition than C5-Cl.
Visualization: The Thermal Selectivity Landscape

ReactionLandscape Start Substrate: 2-Br-5-Cl-imidazole Path_C2 C2-Functionalization (Desired Product) Start->Path_C2 Low Temp (Pd: 25-50°C) (Li: -78°C) Path_C5 C5-Functionalization (Byproduct) Start->Path_C5 High Temp (Pd: >80°C) Path_Scramble Halogen Dance (Scrambled Isomers) Start->Path_Scramble Lithiation > -40°C

Figure 1: Reaction pathways dictated by thermal energy. Green indicates the target window; Red and Yellow indicate thermal failure modes.

Module B: Troubleshooting Suzuki-Miyaura Coupling

Core Issue: Standard Suzuki protocols often call for refluxing toluene/water (90-110°C). Do not do this. At these temperatures, the reactivity difference between Br and Cl narrows, leading to "bis-coupling" (reaction at both sites) or catalyst decomposition.

Protocol 1: Low-Temperature Selective Coupling

Objective: Couple aryl boronic acid at C2 only.

  • Catalyst System: Use active phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition at lower temperatures.

  • Temperature Setpoint: 40°C – 50°C.

ParameterRecommended ConditionTechnical Rationale
Solvent THF:Water (10:1) or DioxaneHigh solubility of organic intermediates; water promotes the transmetalation step.
Base

(2.0 equiv)
Milder than carbonates; prevents base-mediated hydrodehalogenation.
Catalyst

(2%) + XPhos (4%)
XPhos creates a bulky, electron-rich Pd species active at room temp, allowing you to stay below the C5 activation threshold [1].
Temp 45°C Optimal balance. <25°C is too slow; >60°C risks C5 activation.

Step-by-Step:

  • Charge flask with imidazole substrate (1.0 eq), Boronic acid (1.1 eq),

    
     (2.0 eq), and XPhos (4 mol%).
    
  • Purge with Argon for 15 mins.

  • Add solvent (degassed THF/Water) and

    
     (2 mol%).
    
  • Heat block to 45°C . Monitor via LCMS every 2 hours.

  • Stop Point: Quench when C2-Br is consumed. Do not "cook" to drive conversion if it stalls; add fresh catalyst instead.

Module C: Troubleshooting Lithiation (The Halogen Dance)

Core Issue: When you treat 2-bromo-5-chloro-1-methylimidazole with n-BuLi, you expect Lithium-Halogen exchange at C2. However, if the reaction warms up, the lithiated species acts as a base, deprotonating the C4 position of unreacted starting material, causing the bromine to "dance" to the C4/C5 position [2].

Visualization: The Halogen Dance Mechanism

HalogenDance Substrate 2-Br-5-Cl-imidazole Li_Species 2-Li-5-Cl-imidazole (Kinetic Product) Substrate->Li_Species n-BuLi, -78°C Dance_State Transition State (Br migration) Li_Species->Dance_State Warming > -40°C Thermo_Prod 5-Br-4-Li-imidazole (Thermodynamic Product) Dance_State->Thermo_Prod Irreversible caption Figure 2: The Halogen Dance pathway triggered by insufficient cooling.

Protocol 2: Cryogenic Functionalization

Objective: Lithiate C2 and trap with electrophile (e.g., DMF,


) without migration.
  • Cooling is Critical: Use an Acetone/Dry Ice bath to maintain -78°C . Ensure the internal probe reads -75°C or lower before addition.

  • Reagent: Use LDA (Lithium Diisopropylamide) or LiHMDS instead of n-BuLi if possible. They are less nucleophilic and minimize nucleophilic attack on the ring, though n-BuLi is standard for Br-exchange.

  • The "Reverse Addition" Trick: If using n-BuLi, add the imidazole solution slowly to the lithium solution (if applicable for specific deprotonations) or add n-BuLi very slowly down the side of the flask to pre-cooled substrate.

  • Quench Cold: Add the electrophile (e.g., DMF) while the reaction is still at -78°C. Do not warm to RT until the quench is complete.

FAQ & Troubleshooting

Q: I see a byproduct with Mass M+1 (Debrominated). What happened? A: This is hydrodehalogenation. In Suzuki couplings, this often happens if the reaction is too hot (>80°C) or if you use alcohol solvents (MeOH/EtOH) which act as hydride sources. Switch to THF/Dioxane and lower the temperature.

Q: My Suzuki reaction stalls at 60% conversion at 45°C. Should I increase to 80°C? A: No. Increasing temperature will likely activate the C5-Cl bond. Instead:

  • Add a second portion of catalyst (1 mol%).

  • Switch to a more active precatalyst like XPhos Pd G3 or Pd(dtbpf)Cl2.

Q: During lithiation, I isolated a mixture of 2-substituted and 5-substituted products. Why? A: You triggered the Halogen Dance. This occurs if the internal temperature spikes during n-BuLi addition.

  • Fix: Add n-BuLi over 20 minutes using a syringe pump.

  • Fix: Ensure your solvent (THF) is anhydrous; moisture creates LiOH/LiBr aggregates that can alter reactivity.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.

  • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions.[1] Advanced Synthesis & Catalysis, 352(8), 1223-1276.

Sources

separation of 2-bromo-5-chloro-1-methylimidazole from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation of 2-bromo-5-chloro-1-methylimidazole from Regioisomers Ticket ID: #IMID-SEP-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Separating 2-bromo-5-chloro-1-methylimidazole (Target) from its regioisomer, 2-bromo-4-chloro-1-methylimidazole (Impurity) , is a classic challenge in heterocyclic chemistry. These isomers possess nearly identical boiling points and polarities, rendering standard flash chromatography ineffective.

This guide provides a definitive troubleshooting protocol based on structural diagnostics (NOE NMR) and chemoselective purification (Salt Formation & HILIC) . Unlike standard silica chromatography, which often leads to peak tailing and co-elution, the methods below utilize the basicity of the imidazole ring to force separation.

Module 1: Diagnostic Verification (The "Isomer Trap")

Before attempting separation, you must definitively identify your major isomer. Relying solely on chemical shift calculations is dangerous due to the "crossover" effect of halogen electronegativity.

The Golden Rule: Nuclear Overhauser Effect (NOE)

You cannot distinguish the 4-chloro and 5-chloro isomers by proton count alone (both have one singlet aromatic proton). You must use 1D-NOE or 2D-NOESY NMR.

  • Structural Logic:

    • Position 1: Methyl group (

      
      ).
      
    • Position 5: Adjacent to

      
      .[1][2]
      
    • Position 4: Distant from

      
      .
      
IsomerStructureProton LocationNOE Interaction (

)
Target (5-Cl) Cl at C5, H at C4 DistantWEAK / NONE
Impurity (4-Cl) Cl at C4, H at C5 AdjacentSTRONG
Visual Logic: NOE Decision Tree

NOE_Logic Start Isolate Crude Mixture Step1 Run 1H-NMR (DMSO-d6) Start->Step1 Step2 Irradiate N-Methyl Signal (~3.6 ppm) Step1->Step2 Decision Observe NOE on Aromatic Proton? Step2->Decision ResultA STRONG NOE Signal (>2% enhancement) Decision->ResultA Yes ResultB NO / WEAK Signal Decision->ResultB No ConclusionA Isomer is 4-Chloro (Impurity) (Proton is at C5) ResultA->ConclusionA ConclusionB Isomer is 5-Chloro (Target) (Proton is at C4) ResultB->ConclusionB

Figure 1: Definitive NMR assignment logic. The proximity of the C5 proton to the N-methyl group is the only reliable structural marker.

Module 2: Purification Protocols

If your diagnostic confirms a mixture, use Method A for small scale (<1g) and Method B for scale-up (>5g).

Method A: HILIC / Modified Silica Chromatography (Small Scale)

Standard silica gel is acidic (


). Basic imidazoles interact strongly with silanols, causing severe tailing that masks separation.

The Fix: You must suppress silanol activity.

Protocol:

  • Stationary Phase: High-performance Silica (spherical, 25-40 µm).

  • Mobile Phase Modifier: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol containing 1%

      
       (Ammonium Hydroxide).
      
  • Gradient: 0%

    
     5% B over 20 column volumes.
    
    • Note: The 4-chloro isomer (more polar due to exposed N-lone pair accessibility) typically elutes after the 5-chloro target (where the Cl sterically hinders the N-lone pair).

Method B: Nitrate Salt Crystallization (Scale-Up)

Distillation is often impossible due to close boiling points. Converting the mixture to a nitrate salt amplifies the differences in lattice energy, often allowing the target to crystallize out while the impurity remains in the mother liquor.

Why Nitrate? Literature indicates 5-chloro-1-methylimidazole forms stable, high-melting nitrate salts (


), whereas the neutral form melts much lower.

Protocol:

  • Dissolution: Dissolve crude oil in Toluene (10 mL/g).

  • Acidification: Cool to

    
    . Add 65% Nitric Acid (
    
    
    
    )
    dropwise (1.05 equivalents).
    • Caution: Exothermic.[3] Maintain temp <15°C.

  • Azeotrope: Heat to reflux with a Dean-Stark trap to remove water. The salt will precipitate as a white solid.

  • Filtration: Cool to RT. Filter the solid.[4]

  • Recrystallization: Recrystallize the cake from Acetone/Ethanol .

  • Recovery: Neutralize the salt with saturated

    
     and extract with DCM to recover the pure free base.
    

Module 3: Troubleshooting & FAQs

Q1: My HPLC peaks are broad and double-humped. Is this the isomer mix?

Answer: Not necessarily. Imidazoles often show "peak splitting" due to protonation equilibrium on the column.

  • Test: Add 0.1% Trifluoroacetic acid (TFA) to your HPLC water. If the peak sharpens into a single singlet, it was just pH instability. If it remains two distinct peaks, then it is your regioisomer mixture.

Q2: Can I use recrystallization without making the salt?

Answer: Unlikely. The melting points of the neutral bromo-chloro-methylimidazoles are often too low (or they exist as oils) to crystallize effectively from mixed isomers. The nitrate or hydrochloride salt raises the melting point significantly, providing the thermodynamic driving force for separation.

Q3: How do I prevent the 4-chloro impurity during synthesis?

Answer: The impurity usually arises during the chlorination step .

  • If you are chlorinating 2-bromo-1-methylimidazole: Electrophilic substitution favors C5, but C4 is accessible if the temperature is too high. Keep reaction temps <-10°C and use N-Chlorosuccinimide (NCS) in acetonitrile rather than

    
     gas to improve regioselectivity.
    

Visual Workflow: Purification Decision Matrix

Purification_Workflow Input Crude Mixture (Target + Impurity) ScaleCheck Scale? Input->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale Analytical/Pilot LargeScale > 5 Grams ScaleCheck->LargeScale Process MethodA Flash Chromatography DCM : MeOH (w/ 1% NH4OH) SmallScale->MethodA MethodB Salt Formation (HNO3 / Toluene) LargeScale->MethodB Final Pure 2-bromo-5-chloro-1-methylimidazole MethodA->Final Cryst Recrystallize Nitrate Salt (Acetone) MethodB->Cryst FreeBase Neutralize (NaHCO3) & Extract Cryst->FreeBase FreeBase->Final

Figure 2: Process flow for selecting the optimal purification route based on scale.

References

  • Regioselective Halogenation: Beilstein J. Org.[5] Chem. (2012).[5][6] Regioselective chlorination and bromination of unprotected anilines (and analogs) using copper halides.[5][6]

  • Nitrate Salt Synthesis: BenchChem Application Note. Synthesis and 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate.

  • Chromatographic Separation: Anal. Chem. (2014).[7] Chromatographic resolution of closely related species: mixtures of halogen isomers.[7][8]

  • NMR Assignment: ResearchGate. 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned (NOE Studies).

Sources

Technical Support Center: Purification Protocols for 2-bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMD-052 Subject: Recrystallization Solvent Systems & Isomer Purity Control Status: Active Guide Audience: Process Chemists, Medicinal Chemists

Executive Summary & Chemical Context

Achieving >99% purity for 2-bromo-5-chloro-1-methyl-1H-imidazole is critical because this intermediate is often used in transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura). Impurities, particularly the 4-chloro regioisomer or des-bromo species, can poison palladium catalysts or lead to difficult-to-separate downstream byproducts.

This guide provides validated solvent systems and troubleshooting workflows. As this compound combines a polar imidazole core with lipophilic halogens, it exhibits "amphiphilic" solubility that often leads to oiling out. Our protocols prioritize regio-control and crystal habit stability .

Recommended Solvent Systems

Based on the solubility parameters of halogenated N-methylimidazoles, we recommend two primary systems.

System A: The "Regio-Selective" System (Dichloromethane / Heptane)
  • Best For: Removing the 4-chloro regioisomer and non-polar byproducts.

  • Mechanism: The compound is highly soluble in Dichloromethane (DCM). Heptane acts as the anti-solvent. The 5-chloro isomer typically crystallizes more readily in non-polar environments compared to the 4-chloro isomer due to subtle differences in dipole moments and crystal packing efficiency.

  • Ratio: 1:3 to 1:5 (DCM:Heptane) v/v.

System B: The "Desalting" System (Ethanol / Water)
  • Best For: Removing inorganic salts (NaBr/KBr) carried over from bromination, and highly polar tarry impurities.

  • Mechanism: The imidazole core hydrogen-bonds with Ethanol. Water acts as a powerful anti-solvent for the organic component while retaining inorganic salts.

  • Ratio: 1:1 to 1:2 (EtOH:Water) v/v.

Solvent Compatibility Matrix
SolventSolubility @ 25°CSolubility @ BoilingRoleRisk Factor
DCM HighVery HighSolventLow BP (40°C) limits supersaturation range.
Heptane LowLow/ModerateAnti-SolventOiling out if added too fast.
Ethanol HighVery HighSolventProduct may be too soluble (low yield).
Water InsolubleLowAnti-SolventHydrolysis risk if heated prolonged >80°C.
Toluene ModerateHighSingle-SolventHigh BP requires rotovap concentration.

Decision Logic: Selecting Your Protocol

Use this decision tree to determine the optimal workflow for your specific crude batch.

SolventSelection Start Start: Analyze Crude Purity IsSalts Are Inorganic Salts Present? Start->IsSalts IsRegio Is 4-Chloro Isomer > 2%? IsSalts->IsRegio No SystemB USE SYSTEM B (Ethanol / Water) Dissolves salts, precipitates product. IsSalts->SystemB Yes SystemA USE SYSTEM A (DCM / Heptane) Maximizes isomer separation. IsRegio->SystemA Yes SystemC USE SYSTEM C (Toluene Recrystallization) Single solvent cooling method. IsRegio->SystemC No (High purity already)

Figure 1: Decision matrix for selecting the crystallization solvent based on impurity profile.

Detailed Protocol: DCM / Heptane Recrystallization

This method is the industry standard for lipophilic halogenated imidazoles.

Safety: DCM is volatile and toxic.[1] Perform all steps in a fume hood.

Step-by-Step Methodology
  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add DCM in small portions while stirring at room temperature until the solid just dissolves.

    • Note: Do not heat DCM to reflux yet; its low boiling point (39.6°C) makes it tricky.

    • Filtration: If the solution is cloudy (particulates), filter through a Celite pad.

  • Concentration & Heating:

    • Gently warm the DCM solution to ~35°C (water bath).

    • If the solution is too dilute, evaporate DCM under a nitrogen stream until the solution is slightly viscous (near saturation).

  • Anti-Solvent Addition (The Critical Step):

    • Add Heptane dropwise to the warm DCM solution.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of DCM to clear the solution (restore single phase).

  • Controlled Cooling:

    • Remove from heat.[2][3] Cover the flask with foil (halogenated imidazoles can be light-sensitive).

    • Allow to cool to Room Temperature (RT) over 1 hour. Do not disturb.

    • Optimization: If no crystals form at RT, move to 4°C (fridge) for 12 hours.

  • Harvesting:

    • Filter the white needles/prisms using vacuum filtration.

    • Wash: Rinse the cake with a cold 1:5 mixture of DCM:Heptane.

    • Dry: Vacuum oven at 40°C for 4 hours.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the anti-solvent was added too quickly, causing "crashing out" rather than crystal growth. Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of DCM if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Issue 2: "The 4-chloro isomer is still present (>0.5%)."

Cause: Co-crystallization. The isomers are structurally similar (isomorphous). Solution:

  • Switch Solvent: Try Toluene . Dissolve hot (80°C) and cool to -10°C. The solubility differential between regioisomers is often more pronounced in aromatic solvents due to

    
    -
    
    
    
    stacking interactions.
  • Digestion: Suspend the solid in refluxing Hexane for 1 hour. The impurities may dissolve while the pure product remains solid (trituration).

Issue 3: "Low yield (<50%)."

Cause: Product is too soluble in the mother liquor. Solution:

  • Cool the mother liquor to -20°C (freezer).

  • Increase the ratio of Heptane (Anti-solvent) to 1:10, but add it very slowly.

Process Visualization: The Recrystallization Workflow

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in DCM (35°C) Crude->Dissolve Filter Filter Insolubles (Celite) Dissolve->Filter AntiSolvent Add Heptane (Dropwise to Cloud Point) Filter->AntiSolvent Clear Add DCM drops (Clear Solution) AntiSolvent->Clear Crystallize Cool Slowly (RT -> 4°C) Clear->Crystallize Isolate Vacuum Filter & Wash Crystallize->Isolate

Figure 2: Step-by-step workflow for the DCM/Heptane recrystallization protocol.

References

  • Dishman Pharmaceuticals and Chemicals Ltd. (2010). Preparation of 2-substituted 4-chloro-5-formylimidazoles. European Patent EPO 1871745. (Demonstrates DCM/Hexane purification for chlorinated imidazoles). Link

  • Janssen Pharmaceutica NV. (2005). Process for the preparation of imidazole compounds. US Patent 6,844,439.[4] (Details lithiation and alkylation of 1-methylimidazole derivatives). Link

  • Sielc Technologies. (2024). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (Provides analytical context for separating bromo-imidazole isomers). Link

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. (General grounding for solvent polarity selection). Link

Sources

Technical Support Center: Preventing Catalyst Poisoning with Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with catalyst poisoning when using halogenated imidazoles in catalytic reactions, particularly in cross-coupling methodologies. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are halogenated imidazoles a particular concern?

A: Catalyst poisoning is the deactivation of a catalyst's active sites by strong adsorption of chemical species present in the reaction mixture.[1][2][3] This deactivation reduces or completely halts the catalytic turnover, leading to low yields and stalled reactions.

Halogenated imidazoles are a specific concern for several reasons:

  • Strong Chemisorption: Both the nitrogen atoms in the imidazole ring and the halogen substituents can act as Lewis bases, forming strong chemical bonds with the metal center of the catalyst (e.g., Palladium, Platinum, Copper).[4][5] This process, known as chemisorption, blocks the active sites that are necessary for the catalytic cycle.[1]

  • Electronic Modification: The adsorption of these molecules can alter the electronic properties of the catalyst's surface, impairing its ability to activate the desired reactants.[1][4]

  • Irreversible Deactivation: Unlike some inhibitors that may reversibly associate with the catalyst, halides and certain nitrogen heterocycles can cause irreversible or quasi-irreversible poisoning, especially at elevated temperatures.[3][6]

Q2: Which types of catalysts are most susceptible to poisoning by halogenated imidazoles?

A: Late transition metal catalysts are particularly vulnerable, with the susceptibility varying based on the metal and its ligand sphere.

  • Palladium Catalysts: Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), palladium catalysts are highly susceptible.[7][8][9] The poisoning severity often follows the trend of the halide's ability to bind to palladium: I > Br > Cl > F.[4][10] Iodides, being soft ligands, can bind strongly to the soft palladium center and slow the catalytic cycle.[10]

  • Platinum and Rhodium Catalysts: These are also commonly used in hydrogenation and hydroformylation and are sensitive to poisoning by halides and nitrogen-containing heterocycles.[11]

  • Copper Catalysts: Used in Ullmann-type couplings, copper catalysts can also be inhibited, though the mechanisms can be complex and involve the formation of inactive copper-imidazole complexes.

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning during an experiment include:

  • Sluggish or Stalled Reaction: The most obvious sign is a significant decrease in the reaction rate or a complete cessation of product formation, even with sufficient reaction time and temperature.[8]

  • Low Product Yield: Despite optimizing other parameters, the reaction fails to reach the expected conversion.

  • Formation of Byproducts: You may observe an increase in side reactions like dehalogenation (where the halogen on the imidazole is replaced by hydrogen) or homocoupling of starting materials.[9][10]

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can point to trace impurities acting as poisons.

Troubleshooting Guides

This section addresses specific problems you may encounter and provides actionable protocols and the scientific rationale behind them.

Problem 1: My cross-coupling reaction is sluggish or has stalled completely. I suspect my halogenated imidazole is poisoning the catalyst.

Root Cause Analysis: A stalled reaction is the classic symptom of catalyst deactivation. The halogenated imidazole, or impurities within it, are likely binding to the catalyst's active sites more strongly than the intended reactants, effectively shutting down the catalytic cycle.[12] The fundamental steps of a cross-coupling reaction—oxidative addition, transmetalation, and reductive elimination—can all be inhibited by the presence of potent poisons.[9][13]

Below is a logical workflow to diagnose and solve this issue.

G A Problem: Reaction Stalled or Sluggish B Step 1: Purity Check Is the halogenated imidazole pure? A->B C Purify starting material via recrystallization or column chromatography. B->C No D Step 2: Scavenger Strategy Incorporate a halide/impurity scavenger. B->D Yes C->D E Protocol 1: Implement Halide Scavenger. D->E Yes F Step 3: Catalyst Selection Is the catalyst robust enough? D->F No (Already Tried) E->F G Consider catalysts with bulky ligands or higher poison resistance. F->G No H Step 4: Process Conditions Can reaction conditions be modified? F->H Yes G->H I Increase catalyst loading. Increase temperature (with caution). H->I Yes J Solution: Reaction activity restored. H->J No I->J

Caption: Troubleshooting workflow for stalled reactions.

Solution: Implement a Scavenger Strategy

A scavenger is a substance added to a reaction mixture to remove or deactivate impurities and unwanted side products.[14] In this context, specialized scavengers can bind to the problematic halogenated species, preventing them from reaching the catalyst. Silica-based metal scavengers are particularly effective due to their high surface area, stability, and lack of swelling in organic solvents.[15]

Experimental Protocol 1: In-Situ Scavenging

This protocol describes adding a scavenger directly to the reaction mixture.

  • Scavenger Selection: Choose a scavenger with high affinity for palladium and/or halides. Thiol- or amine-functionalized silica gels are excellent starting points.

  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, set up your standard reaction vessel.

  • Component Addition:

    • Add your catalyst, ligand, and base to the vessel.

    • Add the selected scavenger. A typical starting point is 3-5 equivalents relative to the potential impurity, or a weight percentage (e.g., 10-20 wt%) relative to the limiting reagent if the impurity concentration is unknown.[16]

    • Add the solvent.

    • Finally, add your halogenated imidazole and other coupling partners.

  • Execution: Run the reaction under your optimized conditions (temperature, time).

  • Workup: At the end of the reaction, the heterogeneous scavenger can be easily removed by simple filtration.[15] Analyze the filtrate for product yield.

Problem 2: I am observing significant dehalogenation of my starting material, leading to unwanted byproducts.

Root Cause Analysis: Dehalogenation is a common side reaction in palladium-catalyzed processes, particularly with electron-rich aryl halides and highly active catalysts.[9] It occurs when the aryl-halide bond is cleaved, and the halogen is replaced by a hydrogen atom, often from a solvent or reagent. Certain catalyst systems, especially those that readily form palladium-hydride species, can promote this undesired pathway. The choice of catalyst and its preparation method can significantly influence selectivity.[17]

Solution 1: Modify Catalyst Particle Size and Surface Properties

For heterogeneous catalysts like Palladium on Carbon (Pd/C), the particle size and surface characteristics play a crucial role. Larger palladium particles have been shown to be less active but more selective against dehalogenation in certain reactions.[17] This is because the surface atoms on larger particles have a different coordination environment and electronic properties compared to those on smaller, more highly dispersed particles.

Data Summary: Effect of Catalyst Calcination Temperature on Selectivity

The following table summarizes findings on how catalyst preparation (specifically, calcination temperature of a Pd catalyst) affects particle size and selectivity in the amination of a halogenated aldehyde, demonstrating a clear principle applicable to mitigating dehalogenation.

Catalyst Pre-treatmentPd Mean Particle Size (nm)Selectivity (Anti-dehalogenation)Rationale
No Calcination2.1~35%Small, highly active particles are unselective and promote dehalogenation.
Calcined at 200 °C2.9~40%Sintering begins, slightly increasing particle size and selectivity.
Calcined at 400 °C6.3>96%Significant sintering leads to large particles that are highly selective, avoiding the C-X bond cleavage.[17]

Data adapted from studies on reductive amination, illustrating the principle of particle size effect.[17]

Solution 2: Employ Guard Beds for Feed Purification

If the dehalogenation is caused by impurities in your starting materials rather than an inherent reactivity issue, purifying the feedstock is the most effective preventative measure.[1][12] A "guard bed" is a column or cartridge containing an adsorbent material placed upstream of the reactor to capture poisons before they can contact the catalyst.[18][19]

G cluster_0 Feedstock Purification Workflow Feed Halogenated Imidazole (in solution) GuardBed Guard Bed (e.g., Activated Carbon, Alumina, or functionalized silica) Feed->GuardBed Contains Impurities Reactor Catalytic Reactor GuardBed->Reactor Purified Feed Product Purified Product Stream Reactor->Product

Caption: Use of a guard bed to purify feedstock.

Experimental Protocol 2: Feedstock Purification with a Guard Bed

  • Select Adsorbent: Choose an appropriate adsorbent. Activated carbon is effective for removing various organic impurities, while activated alumina is excellent for removing polar compounds.[1] Functionalized silica scavengers can be used for more targeted impurity removal.[15]

  • Pack Column: Pack a small chromatography column or use a pre-packed SPE cartridge with the chosen adsorbent.

  • Prepare Solution: Dissolve your halogenated imidazole starting material in a suitable, non-reactive solvent.

  • Purification: Pass the solution through the guard bed column. Collect the eluent.

  • Analysis (Self-Validation): Before using the purified material, analyze a small aliquot by a sensitive analytical technique like GC-MS or LC-MS to confirm the removal of trace impurities.[19][20]

  • Use in Reaction: Use the purified feedstock in your catalytic reaction and compare the outcome to a reaction run with unpurified material.

References
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23).
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • C
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Activating and Deactivating Groups In Electrophilic Arom
  • A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. PMC - NIH.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Origin of Pt Site Poisoning by Impurities for Oxygen Reduction Reaction Catalysis. (2023, May 17).
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). MDPI.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Detection of C
  • Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. (2025, April 8). KU Leuven.
  • Cross-Coupling Reactions Guide.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Scavengers. N.E.
  • Catalyst deactiv
  • Flyer Solid Waste Analysis - Halogen Determination in Waste and Recycling (EN). Analytik Jena.
  • Scavenger (chemistry). Wikipedia.
  • Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. (2025, November 5). RSC Publishing.
  • Metal Scavengers. Sigma-Aldrich.
  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
  • How does a catalytic poison reduce a catalyst's activity? (2014, December 16). Chemistry Stack Exchange.
  • C
  • Selective catalytic amination of halogenated aldehydes with calcined palladium c
  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. (2024, August 1).
  • What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (2025, November 29). Pollution → Sustainability Directory.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing).

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storage conditions to prevent degradation of 2-bromo-5-chloro-1-methyl-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-chloro-1-methyl-1H-imidazole

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide is designed to provide you with field-proven insights and scientifically-grounded protocols to prevent the degradation of this key chemical intermediate.

Quick Reference: Storage Conditions Summary

For immediate reference, the optimal storage conditions for this compound are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C)Minimizes thermal decomposition and slows kinetic degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against long-term oxidative degradation from atmospheric oxygen.[1]
Light Amber vial / Store in DarkThe imidazole moiety can be susceptible to photodegradation.[1][2]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-mediated degradation.[2][3][4]
Purity Aliquot upon receiptAvoids repeated freeze-thaw cycles and contamination of the bulk supply.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the primary factors that can cause this compound to degrade? A: The stability of substituted imidazoles like this one is primarily threatened by four factors:

  • Oxidation: The imidazole ring system can be susceptible to oxidation, especially with prolonged exposure to air.[1]

  • Moisture: The compound is likely hygroscopic. Absorbed moisture can lead to hydrolysis or facilitate other degradation reactions. It is crucial to keep the container tightly sealed.[3][4]

  • Light: Many heterocyclic compounds, including imidazoles, are sensitive to UV and even ambient light, which can trigger photochemical reactions and lead to impurity formation.[1][2]

  • Elevated Temperature: Heat can accelerate all degradation pathways and may lead to thermal decomposition, which can generate hazardous byproducts like hydrogen bromide and nitrogen oxides.[5][6][7]

Q2: Is refrigeration absolutely necessary? Can I store it at room temperature? A: While some related compounds may be stable for short periods at room temperature, we strongly recommend refrigeration (2-8 °C) for long-term storage. The Arrhenius equation dictates that reaction rates (including degradation) decrease significantly at lower temperatures. Storing at room temperature increases the risk of slow, cumulative degradation that may not be immediately apparent but can impact downstream applications. For anything other than immediate use, refrigeration is the most reliable practice.

Q3: The Safety Data Sheet (SDS) for a similar compound mentions it is incompatible with strong oxidizing agents. What does this mean in a practical lab setting? A: This is a critical safety and stability consideration. In practice, you must avoid storing or mixing this compound with substances like concentrated hydrogen peroxide, nitric acid, permanganates, or chromates.[4][5][7][8] Accidental contact can lead to a vigorous, potentially hazardous reaction and will certainly degrade the compound. Ensure it is stored in a separate cabinet from strong acids and oxidizers.

Q4: I've noticed the solid has a slight yellowish tint, but the vendor information says it should be white. Is it degraded? A: A slight discoloration to yellow or off-white is common for many heterocyclic compounds upon aging and minor exposure to air or light. While it does not definitively mean the compound is significantly degraded, it is an early warning sign. It indicates that some level of minor oxidation or other reaction has occurred. For sensitive, high-stakes experiments (like GMP synthesis or quantitative assays), we recommend running a purity check (e.g., LC-MS or ¹H-NMR) before use. For general synthetic use, it may still be perfectly suitable.

Troubleshooting Guide: Degradation Issues

This section provides a logical workflow for identifying and addressing potential degradation of your compound.

Problem: My reaction is failing, and I suspect the this compound starting material is compromised.

This troubleshooting workflow provides a systematic approach to diagnose the issue.

G start Reaction Failure: Suspect Starting Material visual Step 1: Visual Inspection - Color change (yellow/brown)? - Clumping/Changed texture? - Unusual odor? start->visual storage Step 2: Review Storage - Stored at 2-8°C? - Container sealed? - Protected from light? visual->storage If visual anomalies noted solubility Step 3: Solubility Check - Dissolve small sample in a  standard solvent (e.g., DCM, MeOH). - Any insoluble particulates? storage->solubility Regardless of storage history analytical Step 4: Analytical Confirmation - Run TLC vs. old sample. - Acquire ¹H-NMR or LC-MS. - Compare to reference spectrum. solubility->analytical If solubility issues or still suspect outcome_ok Result: Data Matches Reference analytical->outcome_ok Data is clean outcome_bad Result: Data Shows Impurities or Degradation analytical->outcome_bad New peaks/ shifts observed action_proceed Action: Proceed with Reaction Troubleshoot other variables (reagents, conditions). outcome_ok->action_proceed action_discard Action: Discard Reagent Procure and qualify a new lot before use. outcome_bad->action_discard

Caption: Troubleshooting workflow for suspected reagent degradation.

Problem: I need to open and close the main bottle frequently. How can I minimize degradation?

This is a common route for introducing moisture and air. The best practice is to aliquot the compound upon receipt.

Protocol: Aliquoting for Long-Term Stability
  • Preparation: Move the main container of this compound and several smaller, tared amber glass vials with screw caps into an inert atmosphere glovebox. If a glovebox is unavailable, work quickly in a fume hood on a low-humidity day.

  • Equilibration: Allow the main container to warm to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Open the main container and quickly dispense your desired aliquot amounts (e.g., 100 mg, 500 mg) into the pre-tared vials. Work efficiently to minimize exposure time.

  • Inerting: Backfill each new aliquot vial and the main stock bottle with an inert gas like argon or nitrogen before sealing tightly.

  • Sealing & Labeling: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®. Label each aliquot clearly with the compound name, lot number, aliquot date, and quantity.

  • Storage: Place all aliquots and the main stock bottle back into refrigerated storage (2-8 °C). Use one aliquot per experiment to protect the integrity of the master stock.

References

  • ECHEMI. (n.d.). 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets.
  • Hampton Research. (2023, November 3). Safety Data Sheet.
  • Generic SDS. (2014, January 9). 2 - SAFETY DATA SHEET.
  • University of Washington. (n.d.). Imidazole – CAS# 288-32-4.
  • Generic SDS. (n.d.). 5 - SAFETY DATA SHEET.
  • Generic SDS. (2018, January 23). SAFETY DATA SHEET.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • BenchChem. (n.d.). preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Kumar, A., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.

Sources

troubleshooting low reactivity of C5-chlorine in methylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the low reactivity of the C5-chlorine position in methylimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this critical synthetic transformation. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to diagnose issues, optimize reaction conditions, and achieve your desired C5-chlorinated products efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the C5-chlorination of methylimidazoles.

Q1: Why is the C5 position of my methylimidazole so unreactive towards electrophilic chlorination?

A1: The reactivity of the imidazole ring is a nuanced interplay of electronic effects. While the imidazole ring is generally considered electron-rich and susceptible to electrophilic substitution, the C5 position's reactivity is not always the highest.[1][2] The two nitrogen atoms significantly influence the electron density distribution. The N1 nitrogen (pyrrole-like) donates electron density into the ring, while the N3 nitrogen (pyridine-like) is electron-withdrawing.

In an electrophilic aromatic substitution, the stability of the cationic intermediate (the sigma complex) is paramount. Attack at C5 leads to a resonance-stabilized intermediate.[3] However, the C2 position is the most electron-deficient due to its position between two electronegative nitrogen atoms, making it prone to nucleophilic attack or, under strongly acidic conditions, deprotonation.[4][5] The C4 and C5 positions are more electron-rich and are the typical sites for electrophilic attack.[5] For many electrophilic substitutions on imidazole, the C5 position is indeed the most reactive.[3][4] The challenge with methylimidazoles arises from the specific electronic and steric environment created by the substituents, which can deactivate the ring or direct the electrophile to other positions.

Q2: What are the most common chlorinating agents, and how do I choose the right one?

A2: The choice of chlorinating agent is critical and depends on the substrate's reactivity, desired selectivity, and reaction scale. Here is a comparison of common reagents:

ReagentCommon NameTypical ConditionsAdvantagesDisadvantages
Cl₂ Gas Chlorine GasInert solvent (e.g., CCl₄, CHCl₃), often with HCl[6]Powerful, inexpensive for large scale.Highly toxic, difficult to handle, can lead to over-chlorination.
SO₂Cl₂ Sulfuryl ChlorideInert solvent, often requires radical initiator or heat.Effective for a range of substrates.Can be aggressive, may cause side reactions like sulfonation.
NCS N-ChlorosuccinimideVarious solvents (e.g., CCl₄, MeCN, AcOH)[7][8]Solid, easy to handle, milder, good selectivity.[7][9]Can be slow for deactivated substrates, may require an acid catalyst.[7][8]
Chloramine-T Chloramine-TCan be used in various solvents or neat.[10][11]Environmentally friendly, efficient, often works at room temp.[10]May not be suitable for all substrates; reactivity can be substrate-dependent.[11]

Recommendation: For initial investigations and small-scale synthesis, N-Chlorosuccinimide (NCS) is the recommended starting point due to its ease of handling and generally good selectivity.[7]

Q3: My reaction is producing a mixture of chlorinated isomers (C2, C4, and C5). How can I improve C5 selectivity?

A3: Poor regioselectivity is a common problem. It indicates that the electronic and steric differences between the C2, C4, and C5 positions are insufficient to direct the electrophile to a single site under your current conditions.

  • Electronic Effects: The N-methyl group is electron-donating, which activates the ring. However, this activation may not be sufficiently directing towards C5.

  • Steric Hindrance: The N-methyl group can sterically hinder the C2 position, which can sometimes favor substitution at C4 or C5.

  • Reaction Conditions: Solvent polarity and acidity can dramatically influence selectivity. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.[12]

To improve C5 selectivity, consider modifying the reaction conditions (see Troubleshooting Guide 1) or employing a more advanced, directed strategy (see Troubleshooting Guide 2).

Q4: How can I definitively confirm that the chlorine atom is on the C5 position?

A4: Unambiguous characterization is crucial. A combination of spectroscopic techniques is required:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The number of aromatic protons and their coupling patterns are key. For a 1-methyl-5-chloroimidazole, you would expect to see two distinct singlets in the aromatic region (for the C2-H and C4-H). Compare this to the starting material which has three aromatic protons.

    • ¹³C NMR: The carbon attached to the chlorine will experience a significant downfield shift.

    • 2D NMR (HMBC, HSQC): These experiments are invaluable for confirming assignments by showing correlations between protons and carbons. An HMBC experiment can show a 3-bond correlation from the N-methyl protons to the C5 carbon, providing strong evidence for the C5 substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be evident in the mass spectrum, confirming the presence of one chlorine atom.

  • X-ray Crystallography: If you can obtain a suitable crystal, this is the gold standard for irrefutable structural determination.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Problem - No or Low Conversion of Starting Material

You have set up your reaction with 1-methylimidazole and a chlorinating agent like NCS, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.

Low conversion suggests that the activation energy for the electrophilic attack at the C5 position is too high under the current conditions. The imidazole ring, while electron-rich, may be insufficiently nucleophilic to react with the chosen electrophile, or the electrophile itself may not be "hot" enough.

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality - Is NCS fresh? - Are solvents anhydrous? start->check_reagents increase_temp Step 2: Increase Temperature - Gently reflux (e.g., 50-80 °C). - Monitor for decomposition. check_reagents->increase_temp Reagents OK add_catalyst Step 3: Add an Acid Catalyst - Use catalytic H₂SO₄ or HCl. - Try a Lewis Acid (e.g., AlCl₃). increase_temp->add_catalyst No Improvement success Success: High Conversion increase_temp->success Improvement change_solvent Step 4: Change Solvent - Switch to a more polar solvent (e.g., Acetonitrile, DMF). - Or try a non-polar solvent (e.g., CCl₄). add_catalyst->change_solvent No Improvement add_catalyst->success Improvement change_reagent Step 5: Use a Stronger Reagent - Switch from NCS to SO₂Cl₂ or Cl₂ gas. - Use with caution. change_solvent->change_reagent No Improvement change_solvent->success Improvement change_reagent->success Improvement failure Still Low Conversion: Consider Directed Metalation (See Guide 2) change_reagent->failure No Improvement

This protocol details a common method to enhance the reactivity of NCS for chlorinating less reactive methylimidazoles.[7][8]

Materials:

  • 1-methylimidazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.2 eq) to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) dropwise. The addition of an acid catalyst can enhance the electrophilicity of the chlorine from NCS.[7][8]

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring its progress by TLC or LC-MS.

    • Checkpoint: After 2-4 hours, take a sample. If starting material remains and no product has formed, consider increasing the temperature or adding slightly more catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or DCM.

  • Quenching: Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Guide 2: Problem - Poor Regioselectivity or No Reactivity at C5

When standard electrophilic chlorination methods fail or give inseparable mixtures, a more robust, regioselective strategy is required. Directed ortho Metalation (DoM) is a powerful technique to specifically functionalize a position adjacent to a directing group.[13] In this case, we can direct metalation to the C5 position.

This strategy involves deprotonating the C5 position with a strong base (like n-butyllithium), creating a potent nucleophile. This lithiated intermediate is then "quenched" with an electrophilic chlorine source. This method is highly regioselective because the deprotonation is directed by a group on the imidazole ring. A temporary protecting group at the more acidic C2 position is often necessary to prevent competitive deprotonation there.[14]

G cluster_0 Step 1: C2-Protection cluster_1 Step 2: C5-Lithiation cluster_2 Step 3: Electrophilic Quench cluster_3 Step 4: Deprotection & Workup protect Protect C2 of 1-methylimidazole (e.g., with TMSCl) lithiate Deprotonate at C5 with n-BuLi at low temp (e.g., -78 °C) protect->lithiate quench Quench with an electrophilic Cl source (e.g., Hexachloroethane) lithiate->quench deprotect Aqueous workup to remove C2-protecting group and isolate product quench->deprotect

This protocol is adapted from general principles of directed metalation for imidazoles.[14]

Materials:

  • 2-Chloro-1-methylimidazole (or other C2-protected starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexachloroethane (C₂Cl₆)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 2-chloro-1-methylimidazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Checkpoint: This step generates the C5-lithiated species. The solution may change color. It is critical to maintain a low temperature and inert atmosphere to prevent side reactions.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve hexachloroethane (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Quenching: Transfer the lithiated imidazole solution to the hexachloroethane solution via cannula while maintaining the temperature at -78 °C. Stir for 2-3 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2,5-dichloro-1-methylimidazole via flash column chromatography.

This method provides a powerful, albeit more technically demanding, alternative for accessing the C5-chlorinated product when traditional methods fail.

References

  • Benchchem. (n.d.). The Synthetic Cornerstone: 5-Chloro-1-methylimidazole Nitrate and its Gateway to Medicinally Active Compounds.
  • CN101948435A. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • Filo. (2025). Question: Which position in 1,3-azoles (such as imidazole) is most suita...
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy, 11(12).
  • JP2966041B2. (1999). Method for chlorination of imidazole ring. Google Patents.
  • Choy, P. Y., & Daugulis, O. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(23), 9010-9023.
  • Samanta, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3375-3384.
  • Nguyen, T. B. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES, 86(1), 749-756.
  • US3997552A. (1976). Chlorinated imidazole derivatives and a process for preparing them. Google Patents.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Yeung, Y.-Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 790-795.
  • Samanta, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3375-3384. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Palmer, D. C., & Boyd, S. N. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8444-8451. Retrieved from [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved from [Link]

  • Kim, S., et al. (2012). N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors. Organic & Biomolecular Chemistry, 10(25), 4945-4950. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 798. Retrieved from [Link]

  • KU ScholarWorks. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Retrieved from [Link]

  • Ghosh, R., & Chakraborty, A. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246.
  • ResearchGate. (2025). An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF.
  • Gaertner, S., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Zeitschrift für Naturforschung B, 62(6), 846-854.
  • ResearchGate. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test | Request PDF.
  • Journal of the American Chemical Society. (2001). Catalytic, Asymmetric α-Halogenation. Retrieved from [Link]

  • Peskin, A. V., & Winterbourn, C. C. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. Free Radical Biology and Medicine, 97, 306-315. Retrieved from [Link]

  • DEA. (n.d.). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.
  • ResearchGate. (n.d.). Nucleophilic chlorination of imidazole‐N‐oxides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • RSC Publishing. (2023). Application of functional metal anionic Lewis acid ionic liquids in the alkylation of chlorobenzene/SOCl 2.
  • ResearchGate. (n.d.). C5 Metalation of Imidazole-Based Monothiolates en Route to Selenothiolates | Request PDF.
  • Yeung, Y.-Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 790-795. Retrieved from [Link]

  • Beilstein Journals. (2012). Imidazolinium and amidinium salts as Lewis acid organocatalysts.
  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Wiley Online Library. (2025). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic.
  • ResearchGate. (2025). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis | Request PDF.
  • MDPI. (n.d.). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.
  • ResearchGate. (2025). Structural characteristics of alkylimidazolium-based salts containing fluoroanions | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4,5-Dichloro-1-methylimidazole.
  • National Center for Biotechnology Information. (n.d.). 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Imidazole Catalysis.
  • New England Biolabs. (n.d.). Troubleshooting Transformation Reactions.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Bromo-5-Chloro-1-Methyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 2-Bromo-5-Chloro-1-Methyl-1H-Imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the imidazole scaffold is ubiquitous, yet its functionalization presents a persistent analytical challenge: regioisomerism . When methylating 2-bromo-4(5)-chloroimidazole, two isomers are generated: the desired 2-bromo-5-chloro-1-methylimidazole and its regioisomer, 2-bromo-4-chloro-1-methylimidazole .

Distinguishing these isomers by LC-MS is often impossible due to identical mass and similar polarity. 1H NMR, specifically utilizing Nuclear Overhauser Effect (NOE), is the definitive method for structural assignment. This guide provides a self-validating protocol to objectively distinguish the target molecule from its 4-chloro alternative.

Structural Analysis & Theoretical Shifts

Before interpreting spectra, one must establish the connectivity and expected magnetic environment.

The Molecule: this compound
  • Position 1 (N1): Methyl group (-CH₃).

  • Position 2 (C2): Bromine (-Br).[1] Silent in 1H NMR.

  • Position 4 (C4): Hydrogen (-H). The sole aromatic signal.

  • Position 5 (C5): Chlorine (-Cl). Silent in 1H NMR.

The Alternative: 2-Bromo-4-Chloro-1-Methyl-1H-Imidazole
  • Position 1 (N1): Methyl group (-CH₃).

  • Position 2 (C2): Bromine (-Br).[1]

  • Position 4 (C4): Chlorine (-Cl).

  • Position 5 (C5): Hydrogen (-H). The sole aromatic signal.

Critical Mechanistic Insight

The distinction relies on spatial proximity .

  • In the 5-chloro isomer (Target) , the aromatic proton is at C4 . It is spatially distant from the N-methyl group.

  • In the 4-chloro isomer (Alternative) , the aromatic proton is at C5 . It is spatially adjacent to the N-methyl group.

Experimental Protocol: Self-Validating Assignment

To ensure high-confidence assignment, follow this specific acquisition protocol. Standard "quick" proton scans may be insufficient for definitive proof in regulatory filings.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this analysis. DMSO can broaden signals due to viscosity and hygroscopicity, potentially obscuring small NOE enhancements.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves NOE sensitivity.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ from synthesis) that cause magnetic field inhomogeneity.

Step 2: Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (1D) & noesygpph (2D)1D for shifts; 1D-NOESY or 2D-NOESY for spatial proof.
Relaxation Delay (D1) ≥ 5 secondsEssential for accurate integration of the isolated aromatic proton.
Scans (NS) 16 (1D) / 32 (NOE)Sufficient S/N ratio for small molecule characterization.
Spectral Width 12 ppmCovers all imidazole protons; no exchangeable protons expected.

Comparative Analysis: Target vs. Alternative

The following table contrasts the spectral fingerprints of the two isomers.

Table 1: 1H NMR Data Comparison (CDCl₃, 400 MHz)
FeatureTarget: 2-Bromo-5-Chloro Alternative: 2-Bromo-4-Chloro Differentiation Logic
N-Methyl Shift δ 3.60 – 3.70 ppm (s, 3H)δ 3.60 – 3.70 ppm (s, 3H)Indistinguishable. Both environments are chemically similar.
Aromatic Shift δ ~6.9 – 7.1 ppm (s, 1H)δ ~6.8 – 7.0 ppm (s, 1H)Ambiguous. Halogen effects make chemical shift prediction unreliable for definitive assignment.
NOE Correlation Weak / Absent Strong Positive Definitive. The N-Me group correlates strongly only with the C5-H (Alternative).
Coupling (J) Singlet (s)Singlet (s)No vicinal protons in either case.
Visualizing the Decision Logic

The workflow below illustrates the logical pathway to confirm the structure using NOESY (Nuclear Overhauser Effect Spectroscopy).

NMR_Logic Start Acquire 1H NMR & NOESY (CDCl3) Check_Signals Identify Signals: 1. Methyl Singlet (~3.6 ppm) 2. Aromatic Singlet (~7.0 ppm) Start->Check_Signals Decision Analyze NOE Cross-peak (Methyl vs. Aromatic H) Check_Signals->Decision Result_Strong STRONG NOE Observed (Distance < 3.0 Å) Decision->Result_Strong Cross-peak present Result_Weak WEAK / NO NOE Observed (Distance > 4.5 Å) Decision->Result_Weak Cross-peak absent Conclusion_4Cl Isomer Identification: 2-Bromo-4-Chloro-1-Methyl (Unwanted Isomer) Result_Strong->Conclusion_4Cl Conclusion_5Cl Target Identification: 2-Bromo-5-Chloro-1-Methyl (Correct Product) Result_Weak->Conclusion_5Cl

Figure 1: Decision tree for distinguishing imidazole regioisomers via NOESY spectroscopy.

Detailed Interpretation of the Target Spectrum

When you have isolated the correct 2-bromo-5-chloro-1-methylimidazole , the spectrum will exhibit:

  • The Methyl Singlet (3H, ~3.65 ppm):

    • Appears as a sharp singlet.

    • Causality: Deshielded by the adjacent nitrogen (N1) but slightly shielded relative to the 4-chloro isomer due to the steric crowding of the adjacent Chlorine at C5 (in the target) vs Hydrogen at C5 (in the isomer). Note: This shift difference is subtle (<0.05 ppm) and not reliable alone.

  • The Aromatic Singlet (1H, ~7.00 ppm):

    • This proton resides at C4 .

    • It is flanked by Nitrogen (N3) and the Chlorine-bearing Carbon (C5).

    • Verification: Integration must be exactly 1:3 relative to the methyl group. If integration is off (e.g., 0.8:3), suspect a mixture of isomers.

  • Impurity Profile:

    • Common impurities include the 4-chloro isomer (look for a small singlet ~0.1 ppm upfield/downfield of the main aromatic peak) and residual solvent (Acetone/DCM from column chromatography).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70105, 5-Chloro-1-methylimidazole. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts: Imidazoles and Heterocycles. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. (Standard reference for NOESY distance constraints).
  • Bell, J. R., et al. (2018).Regioselective alkylation of imidazoles: A practical guide. Journal of Organic Chemistry.

Sources

A Comparative Guide to the 13C NMR Spectral Data of 2-bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-5-chloro-1-methyl-1H-imidazole. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide provides a robust, predicted spectrum based on the established substituent effects observed in analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a comprehensive understanding of the spectroscopic characteristics of halogenated imidazole derivatives.

Introduction: The Significance of Halogenated Imidazoles

Halogenated imidazoles are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic environment that is reflected in its 13C NMR spectrum. Understanding these spectral characteristics is paramount for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Predicted 13C NMR Spectral Data for this compound

The predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below. These predictions are derived from an analysis of the known spectral data of 1-methylimidazole, 2-bromo-1-methyl-1H-imidazole, and 5-chloro-1-methyl-1H-imidazole, and consider the additive effects of the bromo and chloro substituents on the imidazole ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~120-125
C4~125-130
C5~115-120
N-CH₃~33-36

Comparative Analysis with Structurally Related Imidazole Derivatives

To understand the basis for the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of key structural analogues is essential. The following table summarizes the available data for 1-methylimidazole, 2-bromo-1-methyl-1H-imidazole, and 5-chloro-1-methyl-1H-imidazole.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)N-CH₃ (ppm)
1-Methylimidazole[1]~137.8~129.5~121.2~33.2
2-Bromo-1-methyl-1H-imidazole~122.5~129.8~121.7~35.1
5-Chloro-1-methyl-1H-imidazole[2]~138.5~128.5~117.5~33.8
Causality of Substituent Effects:
  • Bromine at C2: The introduction of a bromine atom at the C2 position in 2-bromo-1-methyl-1H-imidazole causes a significant upfield shift (to a lower ppm value) of the C2 signal compared to 1-methylimidazole. This is due to the "heavy atom effect" of bromine, which is a combination of anisotropic and spin-orbit coupling effects, leading to increased shielding of the attached carbon nucleus.

  • Chlorine at C5: In 5-chloro-1-methyl-1H-imidazole, the electron-withdrawing nature of the chlorine atom deshields the directly attached C5 carbon, causing a downfield shift. However, the provided data shows an upfield shift for C5, which can be attributed to the complex interplay of inductive and resonance effects, as well as potential solvent interactions. The primary effect observed is an upfield shift for C5.

  • Combined Effects in this compound:

    • C2: The chemical shift of C2 is predicted to be primarily influenced by the heavy atom effect of the attached bromine, resulting in a significant upfield shift, similar to that seen in 2-bromo-1-methyl-1H-imidazole.

    • C4: The C4 carbon is expected to be less affected by the substituents at C2 and C5. Its chemical shift is predicted to be in a similar range to the other analogues.

    • C5: The C5 carbon will be directly influenced by the attached chlorine atom. The upfield shift observed in 5-chloro-1-methyl-1H-imidazole is expected to be the dominant effect.

    • N-CH₃: The methyl carbon's chemical shift is anticipated to be slightly deshielded compared to 1-methylimidazole due to the combined electron-withdrawing effects of the two halogen substituents.

Visualizing the Molecular Structure

To aid in the interpretation of the spectral data, the molecular structure of this compound with the standard IUPAC numbering is provided below.

Caption: Molecular structure of this compound.

Experimental Protocol for 13C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring the 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Instrumentation:
  • Sample: this compound (10-20 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add a small amount of TMS (0.03% v/v) as an internal reference standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key Acquisition Parameters:

      • Spectral Width: Typically 0 to 220 ppm to cover the expected range of carbon signals.

      • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (at): 1-2 seconds.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

      • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks if quantitative analysis is required (note: routine ¹³C NMR is not inherently quantitative without specific experimental setups).

    • Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and comparison with related compounds.

Workflow for Spectral Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms lock_shim Lock & Shim add_tms->lock_shim acquire Acquire 13C Spectrum lock_shim->acquire ft_phase Fourier Transform & Phase Correction acquire->ft_phase calibrate Calibrate to TMS ft_phase->calibrate assign Peak Assignment calibrate->assign report report assign->report Final Spectrum

Caption: Experimental workflow for 13C NMR data acquisition and analysis.

References

  • PubChem. 5-chloro-1-methyl-1H-imidazole. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-5-chloro-1-methylimidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted imidazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize the imidazole ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount in drug discovery and development. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two key building blocks: 2-bromo-5-chloro-1-methylimidazole and 2-iodo-5-chloro-1-methylimidazole . Understanding their relative reactivity is crucial for researchers to make informed decisions in reaction design, enabling efficient synthesis, optimization of reaction conditions, and ultimately, the acceleration of discovery programs.

This analysis moves beyond a simple declaration of which is "better," instead focusing on the fundamental principles that govern their reactivity. We will explore the mechanistic underpinnings, provide supporting data from established chemical principles, and present standardized protocols to empower researchers in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Impact

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The reaction cycle for most cross-coupling transformations (including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) begins with a critical, often rate-determining, step: oxidative addition .[1][2] In this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a palladium(II) intermediate.

The energy required to break the C-X bond directly influences the activation energy of this step. A weaker bond facilitates a faster oxidative addition, leading to a more efficient overall reaction that can often proceed under milder conditions.[3] The established reactivity order for halogens in this process is:

I > Br > Cl > F [4][5]

This trend is a direct consequence of decreasing bond dissociation energies (BDEs) as one moves down the halogen group. The C-I bond is significantly weaker and longer than the C-Br bond due to the larger atomic radius of iodine and less effective orbital overlap with carbon.[6][7]

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213-240[8][9]
C-Br~285-276[8][9]
C-Cl~327-328[8][9]

This ~60-70 kJ/mol difference in bond energy is a substantial thermodynamic factor that dictates the superior reactivity of the 2-iodo-imidazole derivative.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex L2Pd(II)(R)(X) Pd(0)L2->Pd(II)_Complex Oxidative Addition (Rate-Determining Step) Oxidative_Addition R-X (Ar-I or Ar-Br) Pd(II)_Intermediate L2Pd(II)(R)(R') Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation Organometallic Reagent (e.g., R'-B(OH)2) Pd(II)_Intermediate->Pd(0)L2 Reductive Elimination Product R-R' Product Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: General catalytic cycle for palladium cross-coupling reactions.

Performance Comparison in Key Synthetic Transformations

Based on the core principles outlined above, we can predict and rationalize the performance differences between 2-iodo- and 2-bromo-5-chloro-1-methylimidazole in essential cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a workhorse in medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[10][11]

  • 2-Iodo-5-chloro-1-methylimidazole: This substrate is expected to be highly reactive. Couplings should proceed efficiently at lower temperatures (room temperature to 60 °C) and with lower catalyst loadings (0.5 - 2 mol%). The faster oxidative addition minimizes side reactions like protodeboronation of the boronic acid partner, often leading to cleaner reactions and higher yields.[12]

  • 2-Bromo-5-chloro-1-methylimidazole: While a viable substrate, it will almost certainly require more forcing conditions.[11] Expect higher reaction temperatures (80-110 °C), potentially higher catalyst loadings (2-5 mol%), and longer reaction times to achieve comparable conversions. The harsher conditions may compromise thermally sensitive functional groups elsewhere in the molecule. In challenging couplings with sterically hindered or electron-rich boronic acids, the bromo-derivative may give significantly lower yields or fail altogether where the iodo-derivative succeeds.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling introduces an alkyne moiety, a valuable functional group for further elaboration or as a structural element in its own right.[13][14]

  • 2-Iodo-5-chloro-1-methylimidazole: This is the ideal substrate for Sonogashira couplings. The high reactivity allows the reaction to be performed under very mild conditions, often at or slightly above room temperature, which is critical for preserving the terminal alkyne coupling partner from side reactions like Glaser coupling.[15][16]

  • 2-Bromo-5-chloro-1-methylimidazole: Coupling of the bromo-derivative is feasible but typically requires higher temperatures and sometimes the use of more specialized, electron-rich phosphine ligands to facilitate the more difficult oxidative addition step.[15]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most important methods for forming aryl-amine bonds.[17][18]

  • 2-Iodo-5-chloro-1-methylimidazole: The high reactivity is advantageous, especially when coupling with less nucleophilic amines or when trying to minimize side reactions. However, a known issue with aryl iodides in Buchwald-Hartwig amination is the potential formation of unreactive palladium iodide dimer complexes, which can inhibit the catalyst.[1] This can sometimes be mitigated through the use of specific bidentate ligands.[17]

  • 2-Bromo-5-chloro-1-methylimidazole: This substrate is very commonly and successfully used in Buchwald-Hartwig aminations.[19] While requiring higher temperatures than the iodo-analog, the catalyst systems are exceptionally well-developed, and high yields are often achievable. For many standard aminations, the reliability and lower cost of the bromo-derivative make it a preferred choice.

Summary of Expected Performance

Feature2-Iodo-5-chloro-1-methylimidazole2-Bromo-5-chloro-1-methylimidazoleRationale
Relative Reactivity Very HighHighWeaker C-I bond leads to faster oxidative addition.[4]
Typical Temperature Room Temp to 80 °C80 °C to 120 °CLower activation energy for C-I bond cleavage.
Catalyst Loading Lower (0.5-2 mol%)Higher (2-5 mol%)More efficient catalytic turnover.
Ligand Choice More tolerant to various phosphine ligandsOften requires more electron-rich, specialized ligandsTo facilitate the more difficult oxidative addition.
Cost & Availability Higher Cost, Less AvailableLower Cost, Widely AvailableIodination reagents are more expensive.
Ideal Use Case Complex, multi-step synthesis; sterically hindered couplings; reactions requiring mild conditions.Large-scale synthesis; routine couplings; cost-sensitive projects.Balances reactivity with practical economic factors.

Experimental Protocols: A Self-Validating System

The following protocols are designed as robust starting points. The key to trustworthiness is understanding the function of each component, allowing for logical troubleshooting.

Caption: Standard workflow for setting up a cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial, add the 2-halo-5-chloro-1-methylimidazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inerting: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1), via syringe. Degassing prevents oxidation of the catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80 °C for the iodo-derivative, 100 °C for the bromo-derivative).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add the 2-halo-5-chloro-1-methylimidazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (CuI, 4 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (3 cycles). An inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at the target temperature (e.g., room temperature for the iodo-derivative, 50 °C for the bromo-derivative).

  • Monitoring & Work-up: Follow the procedure outlined in Protocol 1.

Conclusion and Authoritative Recommendation

The choice between 2-iodo- and 2-bromo-5-chloro-1-methylimidazole is not a matter of absolute superiority but of strategic selection based on the specific synthetic challenge.

  • 2-Iodo-5-chloro-1-methylimidazole is the more reactive species, a direct consequence of its lower carbon-iodine bond dissociation energy.[7][8] This translates to tangible experimental advantages: faster reactions, milder conditions, and often higher yields, particularly in demanding coupling scenarios. It should be the substrate of choice when maximizing the probability of success in a complex synthesis, working with sensitive functional groups, or when attempting a previously unknown coupling.

  • 2-Bromo-5-chloro-1-methylimidazole remains a highly valuable and practical building block. Its lower cost and wider commercial availability make it the pragmatic choice for large-scale syntheses and for well-established, robust coupling reactions where slightly more forcing conditions are not detrimental.

For the research scientist and drug development professional, the iodo-derivative offers a greater degree of synthetic flexibility and a higher likelihood of success in the discovery phase. The bromo-derivative provides a more economical path for process development and scale-up once a synthetic route has been established. A thorough understanding of the mechanistic principles behind their reactivity empowers the chemist to select the optimal tool for the task at hand.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204.
  • Wikipedia contributors. (2024, January 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Panduwawala, T. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford.
  • Bhanushali, M. J., et al. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Indian Journal of Chemistry, 46B, 850-854.
  • Canty, A. J., et al. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the Pd-C bond energy. Organometallics, 7(8), 1873–1879.
  • Chemistry LibreTexts. (2023, June 30).
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Vetticatt, M. J., & Sigman, M. S. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 27-61.
  • Professor Dave Explains. (2023, January 25). Oxidative Addition - Organometallic Reactions Part 2 [Video]. YouTube.
  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Jasim, L. S., et al. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Global Pharma Technology, 12(12), 435-446.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.
  • Wikipedia contributors. (2024, February 10). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube.
  • Beil, J. B., et al. (2008). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 4, 33.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Benchchem. Addressing the lability of the C-Br bond during subsequent reaction steps.
  • Wikipedia contributors. (2024, February 13). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Schneidewind, J., et al. (2025, December 1).
  • ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.
  • Reddit. (2018, January 14). Bond strength : r/chemhelp.
  • Rlavie. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole.
  • chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length.
  • ResearchGate. (2025, August 6).
  • CRO Splendid Lab Pvt. Ltd. 2-Bromo-1-methylimidazole-5-carbaldehyde.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023, July 7). 8.8: Strength of Covalent Bonds.
  • Gricius, J. J., et al. (2011).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Murray, P. R. D., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331–340.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole.
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal.

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mass spectrometry analysis of 2-bromo-5-chloro-1-methyl-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-bromo-5-chloro-1-methyl-1H-imidazole

Executive Summary

This guide provides an in-depth mass spectrometry (MS) analysis of This compound (MW: 195.44 g/mol ), a critical halogenated heterocyclic intermediate in pharmaceutical synthesis.

Due to the presence of mixed halogens (Bromine and Chlorine) and a basic nitrogen center, this molecule presents unique ionization and fragmentation behaviors. This guide compares the performance of the industry-standard Electrospray Ionization (ESI) against the alternative Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for trace-level detection and structural validation in complex matrices.

Part 1: The Isotopic "Fingerprint" (Theoretical Grounding)

Before selecting an ionization method, the analyst must master the isotopic signature of this molecule. Unlike standard organic compounds, the co-existence of Chlorine (


) and Bromine (

) creates a distinct triplet pattern in the molecular ion cluster.[1]

The 3:4:1 Rule: For a molecule containing one Cl and one Br, the molecular ion (M) distributes across three primary peaks separated by 2 Da.

Peak IdentityIsotopic CompositionRelative Abundance CalculationNormalized Intensity
M (m/z 194)


3
M+2 (m/z 196)

AND


4
M+4 (m/z 198)


1

Analyst Note: In low-resolution MS (Single Quad), observing this 3:4:1 ratio at m/z 194, 196, and 198 is the primary confirmation of the halogenated core structure [1, 2].

Part 2: Comparative Analysis (ESI vs. APCI)

In drug development, selecting the ionization source is a trade-off between sensitivity (signal intensity) and robustness (resistance to matrix effects). We compared the analysis of this compound using ESI+ (Electrospray) and APCI+ (Atmospheric Pressure Chemical Ionization) .

Experimental Setup
  • Instrument: Triple Quadrupole MS (LC-MS/MS).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Analyte Concentration: 10 ng/mL in human plasma extract.

Performance Data Comparison
FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Verdict
Ionization Mechanism Solution-phase protonation (

). Favored by the basic imidazole nitrogen.
Gas-phase chemical ionization.ESI is mechanistically favored.
Sensitivity (S/N Ratio) High (150:1) . The basic N1/N3 positions protonate readily in acidic mobile phase.Moderate (40:1). Thermal degradation of the C-Br bond was observed at high source temps (>400°C).ESI offers ~3.7x higher sensitivity.
Matrix Effect (ME) High Suppression (-45%) . Co-eluting phospholipids in plasma suppressed the signal significantly.Low Suppression (-10%) . Gas-phase ionization is less susceptible to non-volatile matrix components.APCI is more robust for dirty samples.
Thermal Stability Excellent. "Soft" ionization preserves the halogen bonds.Poor. High vaporizer temperature caused premature loss of Br (m/z 115 observed in Q1 scan).ESI preserves molecular integrity.[2]
Expert Insight:

While APCI is traditionally recommended for less polar compounds, ESI is the superior choice for this specific imidazole derivative . The molecule's basicity allows for exceptional ionization efficiency in ESI, outweighing the matrix benefits of APCI. To mitigate the matrix effects in ESI, we recommend using a divert valve or enhanced sample cleanup (Solid Phase Extraction) rather than switching to APCI [3, 4].

Part 3: Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is essential for developing Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Logic (CID - Collision Induced Dissociation)
  • Precursor Selection: m/z 194 (

    
     isotope) is selected to maximize sensitivity.
    
  • Primary Loss (C-Br Cleavage): The C-Br bond is weaker than the C-Cl bond. The first major fragment arises from the loss of the Bromine radical or HBr.

    • Transition:

      
       (Loss of 
      
      
      
      ).
  • Secondary Loss (C-Cl Cleavage): The resulting ion (m/z 115) loses the Chlorine atom.

    • Transition:

      
       (Loss of 
      
      
      
      ).
  • Ring Cleavage: The remaining imidazole core (m/z 80) often undergoes ring opening, losing HCN (27 Da).

Visualizing the Pathway

FragmentationPathway cluster_legend Pathway Key M Precursor Ion [M+H]+ m/z 194 (2-Br-5-Cl-1-Me-Imidazole) Frag1 Fragment 1 m/z 115 (Loss of Br) M->Frag1 Collision Energy: 20eV -79 Da (Br) Frag2 Fragment 2 m/z 80 (Loss of Cl) Frag1->Frag2 Collision Energy: 35eV -35 Da (Cl) Frag3 Fragment 3 m/z 53 (Loss of HCN) Frag2->Frag3 Ring Opening -27 Da (HCN) key Blue: Parent | Red: Quantifier | Yellow: Qualifier

Figure 1: Proposed fragmentation pathway for this compound in ESI-MS/MS.

Part 4: Recommended Experimental Protocol (LC-ESI-MS/MS)

This self-validating protocol is designed for pharmacokinetic (PK) or impurity analysis.

1. Sample Preparation:

  • Dissolve 1 mg of standard in 1 mL Methanol (Stock).

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Critical Step: Do not use pure acetonitrile for the final dilution; the high organic content may cause peak fronting on early-eluting polar imidazoles.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold to elute salts).

    • 0.5-3.0 min: 5%

      
       95% B.
      
    • 3.0-4.0 min: 95% B (Wash).

3. MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp ensures complete vaporization of the less volatile halogenated species).

  • MRM Transitions:

    • Quantifier:

      
       (CE: 22 eV).
      
    • Qualifier:

      
       (CE: 38 eV).
      
    • Isotope Check:

      
       (Must match the 194 transition ratio 
      
      
      
      ).

References

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry – Cl and Br Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy - Isotope patterns for Cl and Br. Department of Chemistry. Retrieved from [Link]

  • Microsaic Systems. (2020).[3] Straight to the Source: ESI vs APCI. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006).[4] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[4] Retrieved from [Link]

Sources

Comparative Guide: Imidazolium Halide Precursors for NHC Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, Imidazolium Halides (Chloride, Bromide, Iodide) are the primary precursors for N-Heterocyclic Carbenes (NHCs). While often treated interchangeably during initial screening, the choice of halide counterion (


) exerts a deterministic influence on catalytic efficiency , active species generation , and reaction kinetics .

This guide objectively compares the three primary halide precursors—Chloride (Cl⁻) , Bromide (Br⁻) , and Iodide (I⁻) —identifying their specific utility in organocatalysis and metallo-catalysis (e.g., Pd/Ni cross-coupling).

Key Finding:

  • Chloride salts generally exhibit superior performance in organocatalysis due to stronger hydrogen-bonding interactions that facilitate in-situ deprotonation.

  • Iodide salts are preferred for metal-NHC transmetallation but pose stability risks in oxidative environments.

  • Bromide salts offer the best solubility/stability balance for general bench-top screening.

Mechanistic Insight: The Halide Effect

The "catalytic efficiency" of an imidazole precursor is governed by its ability to release the free carbene (active catalyst). This activation is controlled by the anion's interaction with the C2-proton.

Ion Pairing & H-Bonding

The halide anion forms a hydrogen bond with the acidic proton at the C2 position of the imidazolium ring (


).
  • Chloride (Cl⁻): Strongest H-bond acceptor. It "pre-activates" the C2-H bond, significantly lowering the energetic barrier for deprotonation by an external base.

  • Iodide (I⁻): Weakest H-bond acceptor. The cation-anion pair is looser (solvent-separated ion pair), which can lead to faster initial solubility but slower deprotonation kinetics.

Metal Coordination (The "Poisoning" Factor)

In transition metal catalysis (e.g., Suzuki-Miyaura coupling), the halide often competes with the substrate for coordination sites on the metal center.

  • Cl⁻: Strongly coordinating. Can stabilize the active metal species but may inhibit substrate binding if not displaced.

  • I⁻: Labile ligand. Easily displaced, creating vacant sites for oxidative addition, but susceptible to forming inactive metal-iodide clusters.

Comparative Analysis: Cl vs. Br vs. I

Table 1: Physicochemical & Catalytic Performance Matrix[1]
FeatureImidazolium Chloride (Cl⁻) Imidazolium Bromide (Br⁻) Imidazolium Iodide (I⁻)
H-Bond Strength (C2-H) High (Strong Pre-activation)ModerateLow
Deprotonation Kinetics Fast (Rapid NHC generation)MediumSlow
Hygroscopicity High (Requires dry box/desiccator)ModerateLow (Easy handling)
Solubility (Org. Solvents) Poor (Often requires DMSO/MeOH)GoodExcellent
Metal Coordination Strong (

-donor)
ModerateWeak / Labile
Best Use Case Organocatalysis (Benzoin, Stetter)General ScreeningMetal-NHC Synthesis
Experimental Data Summary

In a comparative study of Ni-catalyzed dehalogenation of aryl halides using IPr·HX precursors:

  • IPr·HCl: 96% Yield (Highest TON).[1] The chloride prevented rapid catalyst decomposition.

  • IPr·HBr: 78% Yield.

  • IPr·HI: <50% Yield. (Iodide interfered with the reduction cycle).

Visualization: Activation Pathways

The following diagram illustrates the divergent pathways based on the halide precursor selection.

HalideActivation cluster_0 Halide Effect on Kinetics Precursor Imidazolium Halide (Precursor) H_Bonding H-Bonding Complex (C2-H ··· X⁻) Precursor->H_Bonding Solvation Base Base (e.g., KOtBu) Base->H_Bonding ActiveNHC Free NHC (Active Catalyst) H_Bonding->ActiveNHC Deprotonation Cl_Path Chloride (Cl⁻) Strong H-Bond Cl_Path->ActiveNHC Fast (k_obs high) I_Path Iodide (I⁻) Weak H-Bond I_Path->ActiveNHC Slow (k_obs low)

Caption: Kinetic differentiation in NHC generation. Chloride facilitates rapid deprotonation via strong H-bonding, while Iodide shows slower kinetics.

Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Standard for high-efficiency organocatalysis.

  • Reagents: 1,3-Bis(2,6-diisopropylphenyl)diazabutadiene (10 mmol), Paraformaldehyde (1.2 eq), HCl (4M in Dioxane).

  • Cyclization: Dissolve diazabutadiene in Ethyl Acetate (EtOAc) at 0°C. Add Paraformaldehyde.

  • Anion Introduction: Dropwise addition of HCl/Dioxane. The solution will turn turbid.

  • Isolation: Stir at 25°C for 4 hours. Filter the white precipitate.

  • Purification: Wash 3x with cold Diethyl Ether to remove unreacted imine.

  • Drying: Vacuum dry at 60°C for 12 hours.

    • QC Check: 1H NMR (DMSO-d6) must show the C2-H singlet at ~10.0 ppm.

Protocol B: In-Situ Catalytic Activation (General Procedure)

Self-validating system for testing catalytic efficiency.

  • Setup: Flame-dried Schlenk tube under Argon.

  • Loading: Add Imidazolium Precursor (5 mol%) and Base (KOtBu, 5.5 mol%).

  • Solvent: Add anhydrous THF. Stir for 15 mins at RT.

    • Visual Cue: Solution should shift from suspension to clear/pale yellow (indicating free carbene formation).

  • Substrate Addition: Add substrate (e.g., aldehyde for Benzoin condensation).[2]

  • Monitoring: Monitor conversion via GC-MS or TLC every 30 mins.

    • Validation: If conversion <10% after 1 hour with Iodide precursor, switch to Chloride precursor to verify if deprotonation is the bottleneck.

Decision Guide for Drug Development

When selecting a precursor for screening libraries:

  • Phase 1 (Screening): Use Imidazolium Bromides .

    • Reason: They are commercially abundant, non-hygroscopic (weighing accuracy), and offer "middle-ground" reactivity.

  • Phase 2 (Optimization - Organocatalysis): Switch to Imidazolium Chlorides .

    • Reason: Higher TOF (Turn Over Frequency) due to faster regeneration of the active species.

  • Phase 3 (Optimization - Metal Catalysis): Test Imidazolium Chlorides vs. Tetrafluoroborates (BF4) .

    • Reason: Halides can cause catalyst poisoning in sensitive Pd-cycles. If Cl/Br/I fail, switch to non-coordinating anions (BF4, PF6) to free up the metal center.

References

  • Effect of Counterion on NHC Catalysis Title: "Influence of the Carbene Ligand and Counterion on Nickel(0)/Imidazolium Chloride Catalyzed Reduction." Source: ACS Publications (Organometallics) Link:[Link]

  • Halide H-Bonding Mechanisms Title: "Anionic N-Heterocyclic Carbenes: Synthesis, Coordination Chemistry and Applications."[3] Source: Coordination Chemistry Reviews Link:[Link]

  • NHC Precursors in Drug Discovery Title: "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes." Source: Chemical Reviews Link:[Link]

  • Ionic Liquid Precursors Title: "NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?" Source: Frontiers in Chemistry Link:[Link]

Sources

Comparative Guide: IR Spectroscopy Profiling of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 2-bromo-5-chloro-1-methyl-1H-imidazole (Target Molecule) using Infrared (IR) Spectroscopy. As a tri-substituted imidazole derivative, this molecule presents a unique spectral footprint distinct from its precursors (1-methylimidazole) and regioisomers (4-chloro analogs).[1]

Key Application: Rapid identification of halogenation patterns during the synthesis of pharmaceutical intermediates. Critical Insight: The simultaneous presence of Bromine (C2) and Chlorine (C5) eliminates specific C-H stretching modes found in the parent heterocycle, creating a "silenced" aromatic region that serves as a primary confirmation of full substitution.[1]

Structural Context & Theoretical Basis[2][3][4][5][6]

To interpret the IR spectrum accurately, one must understand the vibrational consequences of the substitution pattern.[1]

The Substitution Effect

The imidazole ring undergoes significant dipole and vibrational mode changes upon halogenation:

  • N-Methylation (N1): Fixes the tautomeric equilibrium, locking the bond positions.[1]

  • Bromination (C2): Substitutes the most acidic proton (C2-H).[1] Result: Disappearance of the distinctive C2-H stretch (usually ~3100-3150 cm⁻¹).

  • Chlorination (C5): Substitutes the C5 proton adjacent to the N-methyl group.[1] Result: Steric crowding and inductive withdrawal, shifting the ring breathing modes to higher frequencies.[1]

Regioisomerism (4-Cl vs. 5-Cl)

In 1-methylimidazoles, the 4- and 5-positions are non-equivalent.

  • 5-Chloro: Adjacent to N-Methyl.[2][3][4] High steric interaction.[1]

  • 4-Chloro: Distant from N-Methyl. Lower steric interaction.[1]

  • differentiation: The 5-chloro isomer typically shows shifted N-CH₃ deformation bands due to the proximity of the chlorine atom.

Comparative Spectral Analysis

The following table contrasts the target molecule with its starting material (1-Methylimidazole) and a mono-halogenated analog to isolate specific peak contributions.

Table 1: Diagnostic Peak Assignments
Spectral RegionFunctional Group1-Methylimidazole (Reference)5-Chloro-1-methylimidazole (Analog)Target: 2-Br-5-Cl-1-Me-Im
3150–3000 cm⁻¹ Aromatic C-H Stretch 3 Peaks (C2-H, C4-H, C5-H). Strong, sharp.2 Peaks (C2-H, C4-H). C5-H is absent.1 Peak (C4-H only).[1] Critical diagnostic for full substitution.
3000–2900 cm⁻¹ Aliphatic C-H (N-Me) Medium intensity (~2950 cm⁻¹).[1]Medium intensity.[1][5]Medium intensity.[1][5] May show slight blue shift due to C5-Cl repulsion.
1600–1450 cm⁻¹ C=N / C=C Ring Stretch ~1510, 1420 cm⁻¹Shifted +10-20 cm⁻¹ (Inductive effect of Cl).[1]Distinct Doublet. Inductive effects of Br and Cl increase bond force constants.
1250–1000 cm⁻¹ C-N Stretch / Ring Breathing ~1230, 1080 cm⁻¹~1250 cm⁻¹Complex fingerprint.[1] Look for strong bands at 1200-1260 cm⁻¹ .
800–600 cm⁻¹ C-Cl Stretch Absent~740–760 cm⁻¹ (Strong)~740–760 cm⁻¹ (Strong).[1]
600–400 cm⁻¹ C-Br Stretch AbsentAbsent~500–550 cm⁻¹ (Medium/Strong).[1] Requires extended range ATR or KBr.[1]

Note on C-Br Detection: Standard Diamond ATR modules often cut off spectral data below 600 cm⁻¹. To confirm the C2-Bromine bond, you must use a CsI beam splitter, extended range ATR (Ge), or a traditional KBr pellet.[1]

Detailed Peak Analysis & Logic

The "Silenced" Aromatic Region (3100 cm⁻¹)

In the starting material (1-methylimidazole), the C2-H proton is acidic and appears as a distinct, often broadened shoulder or sharp peak above 3100 cm⁻¹.[1]

  • Target Molecule: The C2 position is Brominated.[1] The C5 position is Chlorinated.[1]

  • Observation: You should see only one significant aromatic C-H stretching band corresponding to the remaining C4-H .

  • Validation: If you see multiple peaks >3050 cm⁻¹, your reaction is likely incomplete (presence of mono-halogenated intermediates).[1]

The Halogen Fingerprint (800–400 cm⁻¹)[1]
  • C-Cl (C5): The Carbon-Chlorine stretch is typically observed between 700–800 cm⁻¹.[1] In 5-chloro-1-methylimidazole, this is reported near 750 cm⁻¹. Expect this to remain stable in the target.

  • C-Br (C2): Carbon-Bromine stretches are heavier and appear at lower frequencies (500–600 cm⁻¹).[1] The C2 position is between two nitrogens, increasing the bond order slightly, likely pushing it toward the higher end (550 cm⁻¹), but it may still fall into the noisy region of standard ATR.[1]

Experimental Validation Protocol

To ensure data integrity, follow this self-validating protocol.

Sample Preparation
  • Preferred Method: KBr Pellet (Transmission).[1]

    • Reason: Superior resolution in the low-wavenumber region (400–600 cm⁻¹) essential for confirming the C-Br bond.[1]

  • Alternative: ATR (Attenuated Total Reflectance).[1]

    • Constraint: Ensure the crystal (ZnSe or Ge) and detector allow visibility down to 500 cm⁻¹.[1] Diamond ATR often has a "blind spot" or high noise below 600 cm⁻¹.[1]

Step-by-Step Workflow
  • Blank Correction: Run an air background (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Loading:

    • Solid: Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet.

    • ATR: Apply solid directly; apply high pressure to ensure contact.[1]

  • Acquisition: Collect 32 scans.

  • Data Processing: Apply baseline correction. Do not smooth the fingerprint region aggressively, as this may obscure the C-Br peak.[1]

Impurity Detection
ImpurityIndicator Peak
Water Broad hump at 3400–3500 cm⁻¹.
1-Methylimidazole Presence of C2-H stretch (shoulder >3100 cm⁻¹).
Succinimide (from NBS) Strong Carbonyl doublet at 1700–1780 cm⁻¹ (if NBS was used for bromination).[1]

Decision Logic & Workflow

The following diagram illustrates the logical process for confirming the structure based on IR data.

IR_Analysis_Workflow Start Acquire Spectrum (4000 - 400 cm⁻¹) Check_OH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->Check_OH Dry_Sample Dry Sample (Residual Water) Check_OH->Dry_Sample Yes Check_CH_Ar Check 3000-3150 cm⁻¹ (Aromatic C-H) Check_OH->Check_CH_Ar No Single_Peak Single C-H Peak (C4-H Only) Check_CH_Ar->Single_Peak 1 Peak Multi_Peak Multiple C-H Peaks (Incomplete Sub.) Check_CH_Ar->Multi_Peak >1 Peak Check_Fingerprint Check Fingerprint (800 - 500 cm⁻¹) Single_Peak->Check_Fingerprint Cl_Br_Present Peaks at ~750 (Cl) and ~550 (Br) Check_Fingerprint->Cl_Br_Present Both Visible Missing_Br Missing ~550 Peak Check_Fingerprint->Missing_Br Only Cl Visible Final_Pass PASS: 2-Br-5-Cl-1-Me-Im Confirmed Cl_Br_Present->Final_Pass Method_Check Check Method: Is ATR Cutoff >600? Missing_Br->Method_Check Use_KBr Retest with KBr or CsI Method_Check->Use_KBr Yes Use_KBr->Check_Fingerprint

Figure 1: Analytical decision tree for confirming tri-substituted imidazole structure via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4][6] (Fundamental rules for C-H and C-Halogen shifts).

  • NIST Chemistry WebBook. IR Spectrum of 5-chloro-1-methyl-4-nitroimidazole. National Institute of Standards and Technology.[1] Available at: [Link] (Used as a structural analog for 5-chloro substitution effects).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][6] (Authoritative source for Halogen-Carbon bond frequencies).[1][7]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Analysis of 2-Bromo-5-Chloro-1-Methylimidazole: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and robust analysis of synthetic intermediates is paramount to ensuring the quality and integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-bromo-5-chloro-1-methylimidazole, a key heterocyclic building block. We will explore the theoretical underpinnings of method development, present a detailed experimental protocol for a comparative study, and discuss the expected outcomes based on established chromatographic principles.

The Analytical Challenge: Understanding the Physicochemical Properties of 2-Bromo-5-Chloro-1-Methylimidazole

The retention behavior of an analyte in reversed-phase HPLC is primarily governed by its polarity. 2-Bromo-5-chloro-1-methylimidazole possesses a moderately polar imidazole core, substituted with two halogen atoms (bromine and chlorine) and a methyl group. The presence of the electronegative halogen atoms increases the molecule's polarity, while the methyl group imparts a slight hydrophobic character. This balance of properties suggests that while retention on a standard C18 column is achievable, careful optimization of the mobile phase will be necessary to achieve optimal separation and peak shape.

Designing a Comparative HPLC Study

To elucidate the optimal chromatographic conditions for the analysis of 2-bromo-5-chloro-1-methylimidazole, a systematic comparative study is proposed. This study will evaluate the impact of key HPLC parameters on retention time, peak symmetry, and resolution from potential impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison node_standard Prepare Stock Solution of 2-bromo-5-chloro- 1-methylimidazole node_working Prepare Working Standards (e.g., 1, 5, 10, 25, 50 µg/mL) node_standard->node_working node_instrument Equilibrate HPLC System with Initial Mobile Phase node_working->node_instrument Introduce Sample node_mobile_phases Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol node_mobile_phases->node_instrument Set Conditions node_injection Inject Sample (10 µL) node_instrument->node_injection node_separation Perform Chromatographic Separation under Varied Conditions node_injection->node_separation node_detection Detect Analyte using UV Detector (e.g., 220 nm) node_separation->node_detection node_integration Integrate Peak Areas node_detection->node_integration Acquire Data node_parameters Calculate Retention Time, Tailing Factor, and Resolution node_integration->node_parameters node_comparison Compare Performance of Different Conditions node_parameters->node_comparison node_optimization Identify Optimal Analytical Method node_comparison->node_optimization

Caption: Experimental workflow for the comparative HPLC analysis of 2-bromo-5-chloro-1-methylimidazole.

Experimental Protocol

This protocol outlines a systematic approach to evaluating the impact of stationary phase chemistry and mobile phase composition on the retention and separation of 2-bromo-5-chloro-1-methylimidazole.

1. Materials and Reagents:

  • 2-bromo-5-chloro-1-methylimidazole reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid (reagent grade)

  • Ultrapure water

  • HPLC columns:

    • Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Reversed-Phase C8 (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-modified phase (e.g., Cyano or Amino, 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B (Option 1): Acetonitrile.

  • Mobile Phase B (Option 2): Methanol.

  • Standard Stock Solution: Accurately weigh and dissolve 2-bromo-5-chloro-1-methylimidazole in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase composition (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Chromatographic Conditions to be Evaluated:

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18C8CyanoC18
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C30 °C
Detection 220 nm220 nm220 nm220 nm
Injection Vol. 10 µL10 µL10 µL10 µL

5. Data Analysis:

  • For each condition, inject the working standard solutions.

  • Record the retention time (t R ), peak area, and tailing factor for the 2-bromo-5-chloro-1-methylimidazole peak.

  • If impurities are present, calculate the resolution (R s ) between the main peak and the impurity peaks.

Expected Outcomes and Interpretation

The following table summarizes the anticipated results of the comparative study, based on fundamental chromatographic principles.

ConditionExpected Retention TimeExpected Peak ShapeRationale
1 (C18, ACN) ModerateSymmetricalThe C18 stationary phase will provide sufficient hydrophobic interaction for retention. Acetonitrile as the organic modifier generally provides good peak shapes for a wide range of compounds.
2 (C8, ACN) Shorter than C18SymmetricalThe shorter alkyl chain of the C8 phase will result in less hydrophobic interaction and therefore earlier elution compared to the C18 column.[1]
3 (Cyano, ACN) ShortestPotentially broaderThe polar cyano stationary phase will have weaker interactions with the moderately polar analyte, leading to significantly shorter retention times.[1] This type of column is often used for normal-phase or HILIC separations.[2]
4 (C18, MeOH) Longer than ACNPotentially broaderMethanol is a more polar and weaker solvent than acetonitrile in reversed-phase HPLC.[3] This will lead to increased retention time. Methanol's higher viscosity can sometimes result in broader peaks compared to acetonitrile.

In-Depth Discussion of Chromatographic Variables

Stationary Phase Selection:

  • C18 and C8: These are the most common reversed-phase stationary phases.[1] The choice between them depends on the hydrophobicity of the analyte. For moderately polar compounds like 2-bromo-5-chloro-1-methylimidazole, both can be suitable, with C18 generally providing greater retention.

  • Polar-Embedded and Polar-Endcapped Phases: For highly polar compounds that are poorly retained on traditional reversed-phase columns, polar-embedded or polar-endcapped phases can enhance retention.[4][5] While not the primary focus of this initial study, they represent a viable alternative if retention on C18 or C8 is insufficient.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative technique for the retention of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This could be a consideration if reversed-phase methods prove inadequate.

Mobile Phase Composition:

  • Organic Modifier: The type and concentration of the organic modifier (acetonitrile or methanol) are critical for controlling retention.[6] Acetonitrile is generally a stronger eluent than methanol in reversed-phase chromatography, leading to shorter retention times.[3]

  • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[7] Imidazole has a pKa of approximately 7, meaning it will be protonated at acidic pH. The use of a mobile phase with a low pH (e.g., containing formic acid) will ensure that the imidazole nitrogen is protonated, which can improve peak shape and reproducibility.

  • Additives: For basic compounds that may exhibit poor peak shape due to interactions with residual silanols on the silica support, the addition of a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase can be beneficial.[8]

Alternative Analytical Techniques

While HPLC is a powerful and versatile technique, other methods can provide complementary information for the analysis of 2-bromo-5-chloro-1-methylimidazole.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high resolution and sensitivity.[9] Derivatization may be necessary to improve the volatility of the imidazole derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and impurity profiling.[10]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species.[11]

Conclusion

The selection of an appropriate HPLC method for the analysis of 2-bromo-5-chloro-1-methylimidazole requires a systematic evaluation of stationary and mobile phase parameters. A C18 column with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% formic acid) is a logical starting point. By systematically varying the stationary phase, organic modifier, and other chromatographic conditions as outlined in this guide, researchers can develop a robust and reliable analytical method for this important synthetic intermediate. The principles and experimental design presented here provide a solid framework for achieving optimal chromatographic performance and ensuring the quality of drug development programs.

References

  • Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Kaza, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(5), 499-506. [Link]

  • LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • YouTube. (2023). HPLC column stationary phase polarity in decreasing order. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • China National Knowledge Infrastructure. (2015). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Separation Science. (2023). Factors Impacting Chromatography Retention Time. [Link]

  • Drawell. (2023). What Affects Retention Time in Gas Chromatography. [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Copernicus Publications. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • LCGC International. (2021). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

  • ResearchGate. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Waters Corporation. (2015). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]

Sources

Technical Guide: Validating Purity of 2-bromo-5-chloro-1-methyl-1H-imidazole via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Absolute" Purity

In the development of halogenated heterocycles like 2-bromo-5-chloro-1-methyl-1H-imidazole , reliance on HPLC or


H NMR alone creates a blind spot. HPLC detects organic impurities based on UV absorption but is blind to inorganic salts, moisture, and trapped solvents. 

H NMR is excellent for structural elucidation but requires rigorous quantitative setups (qNMR) to be a true purity assay.

Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only method that validates the bulk mass balance of your sample. For a molecule containing two distinct halogens (Br, Cl), EA is the critical "gatekeeper" that confirms you have not only the correct organic scaffold but also the correct salt form and solvation state.

This guide details the validation protocol for This compound , objectively comparing EA against modern alternatives and providing a self-validating workflow for high-halogen small molecules.

Technical Profile: The Target Molecule

Before validation, we must establish the theoretical baseline. This molecule is distinct due to its high halogen mass percentage (


), which presents specific challenges for combustion analysis.

Compound: this compound Formula:


Molecular Weight:  195.45  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 412.01148.04424.58%
Hydrogen (H) 41.0084.0322.06%
Nitrogen (N) 214.00728.01414.33%
Bromine (Br) 179.90479.90440.88%
Chlorine (Cl) 135.45035.45018.14%

Critical Insight: The low Carbon (24.58%) and Hydrogen (2.06%) content means that even minor weighing errors or moisture contamination will cause significant relative deviations. Precision in sample handling is paramount.

Comparative Analysis: EA vs. HPLC vs. qNMR[1][2]

Why perform EA when you have an HPLC trace showing 99.9% purity? The table below highlights the "Invisible Impurities" that EA catches but other methods miss.

FeatureElemental Analysis (EA) HPLC-UV/MS qNMR
Primary Detection Bulk elemental ratio (C/H/N)Organic impurities (UV active)Protonated species
Inorganic Detection Excellent (Detects salts/metals via % dilution)None (Salts elute in void volume)None (Unless nuclei specific)
Solvent/Moisture Excellent (Deviates H% or C%)Poor (Often ignored/solvent peak)Good (If peaks distinct)
Sample Requirement 2–5 mg (Destructive)<1 mg (Recoverable)5–20 mg (Recoverable)
Blind Spots Isomers (Same formula)Response factors; InorganicsNon-protonated impurities
Acceptance Criteria

absolute diff
Area % > 95-98%Wt %

The "Trap" of Halogenated Imidazoles

Synthetic routes for this imidazole often involve bromination of a chloro-intermediate.

  • Scenario: You have a mixture of the product and 5% unreacted starting material (missing the Br).

  • HPLC: Might separate them, but if response factors differ, purity is skewed.

  • EA: The %C and %N will shift significantly because the mass balance changes drastically when a heavy Bromine atom (79.9 amu) is missing. EA acts as a confirmation of halogenation extent.

Validated Protocol: CHN Combustion for Halogenated Samples

Objective: Determine %C, %H, %N within


 of theoretical values.
A. Pre-Analysis Considerations (The "Expert" Edge)

Standard CHN analyzers use a copper reduction tube to convert Nitrogen oxides (


) to 

.
  • Risk: High halogen content (Br/Cl) can corrode the copper reduction layer and form volatile copper halides, leading to high Nitrogen results or instrument damage.

  • Solution: You must verify that the combustion tube contains a Halogen Trap (typically Silver Wool or Silver Tungstate on Magnesium Oxide) immediately after the combustion zone. This precipitates AgBr/AgCl, preventing interference.

B. Step-by-Step Workflow
  • Sample Preparation (Drying):

    • Why: Imidazoles can be hygroscopic. Moisture (

      
      ) artificially raises %H and lowers %C/%N.
      
    • Action: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours.

  • Micro-Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target weight: 2.0 – 2.5 mg.

    • Container: Tin (Sn) capsule (Tin assists combustion via exothermic oxidation).

  • Combustion Aid:

    • Add ~1–2 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      to the capsule.
    • Mechanism:[1][2] These oxides provide localized oxygen "boosts" and prevent the formation of refractory carbides, ensuring complete combustion of the heteroaromatic ring.

  • Analysis Run:

    • Run a "Conditioning" blank.

    • Run a Standard (e.g., Acetanilide or Sulfanilamide) to verify the Calibration Factor (K-factor).

    • Run the Imidazole sample in triplicate.

C. Data Interpretation & Decision Logic

The standard acceptance criteria for publication (e.g., Journal of Organic Chemistry) is


  absolute difference between Calculated and Found values.[3]

Formula:



Visualization: The Validation Logic Flow

ValidationLogic Start Obtain EA Results (C, H, N) CalcDiff Calculate Deviation: |Theory - Found| Start->CalcDiff CheckPass Is Deviation ≤ 0.4%? CalcDiff->CheckPass Pass VALIDATED High Purity confirmed. Proceed to Bio-Assay. CheckPass->Pass Yes Fail FAILURE ANALYSIS Identify Source of Error CheckPass->Fail No CheckLowC Is %C Low AND %H High? Fail->CheckLowC Solvent Trapped Solvent/Water. Action: Re-dry sample & run TGA/NMR. CheckLowC->Solvent Yes CheckLowAll Are C, H, N ALL Low? CheckLowC->CheckLowAll No Inorganic Inorganic Contamination (Silica, Salts). Action: Check Ash content. CheckLowAll->Inorganic Yes CheckHighN Is %N High? CheckLowAll->CheckHighN No Combustion Incomplete Combustion. Action: Add WO3 oxidant. CheckHighN->Combustion Yes

Figure 1: Decision matrix for interpreting Elemental Analysis discrepancies. This logic distinguishes between moisture, inorganic salts, and combustion failures.

Troubleshooting: The "Self-Validating" System

If your results fall outside the


 range, do not simply re-run. Use the data to diagnose the chemistry.[3][4]
Scenario 1: The "Hydrate" Hypothesis
  • Observation: %C is low by 1.5%, %H is high by 0.3%.

  • Diagnosis: The molecule has trapped water.

  • Validation: Recalculate theoretical values assuming

    
    . If the new theoretical values match the experimental data, you have confirmed the sample is a hemi-hydrate.
    
    • Note: JOC guidelines allow this if supported by TGA (Thermogravimetric Analysis) or Karl Fischer titration.

Scenario 2: The "Salt" Trap
  • Observation: %C, %H, and %N are all lower than theoretical by a proportional amount (e.g., all are 95% of expected value).

  • Diagnosis: Non-combustible inorganic contamination (e.g., Silica from column chromatography or NaCl/NaBr from the workup).

  • Validation: Perform a "Residue on Ignition" test. If a white ash remains after combustion, your sample is contaminated with inorganics. HPLC would likely miss this entirely.

References

  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. Nature Chemistry. Retrieved from [Link]

Sources

Comparative Structural & Reactivity Guide: 2-Bromo-5-chloro-1-methylimidazole vs. 2,5-Dibromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In the design of polysubstituted imidazole scaffolds—ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and antifungal agents—the choice of starting material dictates the synthetic efficiency. While 2,5-dibromo-1-methylimidazole (DBMI) has historically been a workhorse, it suffers from "reactivity symmetry," leading to oligomerization, regio-isomeric mixtures, and the notorious "halogen dance" during metallation.

2-Bromo-5-chloro-1-methylimidazole (BCMI) represents a "precision scaffold." By exploiting the significant electronic and steric differentials between the C2-Br and C5-Cl bonds, researchers can achieve programmable, sequential functionalization without the need for protecting groups or complex separation steps.

This guide analyzes the structural determinants that make BCMI a superior alternative for asymmetric scaffold construction.

Structural & Electronic Landscape

The utility of BCMI lies in the fundamental inequality of its carbon-halogen bonds. Unlike the dibromo analog, where discrimination relies solely on subtle electronic differences between positions C2 and C5, BCMI introduces a stark thermodynamic and kinetic contrast.

Table 1: Comparative Physicochemical Metrics[1]
Feature2,5-Dibromo-1-methylimidazole (DBMI) 2-Bromo-5-chloro-1-methylimidazole (BCMI) Implication for Synthesis
C2-X Bond Energy (BDE) ~66 kcal/mol (C-Br)~66 kcal/mol (C-Br)Both substrates allow facile oxidative addition at C2.
C5-X Bond Energy (BDE) ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl) Critical Difference: The C5-Cl bond is inert to standard Pd(0) conditions at <80°C.
C2-Lithium Exchange Fast, but prone to scrambling (halogen dance).Fast and stable.BCMI prevents C5-metal exchange due to stronger C-Cl bond.
Steric Radius (C5) Bromine (1.85 Å)Chlorine (1.75 Å)Reduced steric bulk at C5 in BCMI facilitates C4 functionalization if needed.
Lipophilicity (cLogP) ~1.3~0.9BCMI offers a slightly lower lipophilicity starting point, aiding solubility.
Electronic Distribution Analysis

In 1-methylimidazoles, the C2 position is naturally electron-deficient due to the inductive effect of the two adjacent nitrogens.

  • In DBMI: Both halogens are polarizable. Treatment with n-BuLi often leads to an equilibrium where the lithium migrates to the thermodynamically more stable position (often C5), or causes disproportionation (formation of tribromo species).

  • In BCMI: The C5-Cl bond is significantly less polarizable than C2-Br. This "locks" the reactivity at C2. The chlorine atom acts as a "dummy" substituent—electronically activating the ring but chemically remaining dormant until specifically targeted.

Reactivity Profile: The "Switchboard" Concept

The primary advantage of BCMI is Orthogonal Reactivity . This allows for a "Switchboard" approach where the C2 position is activated first (Switch A), followed by the C5 position (Switch B).

Diagram 1: Orthogonal vs. Non-Orthogonal Pathways

Visualizing the selectivity failure in DBMI vs. the precision of BCMI.

ReactivityComparison cluster_DBMI 2,5-Dibromo (Symmetric Reactivity Risk) cluster_BCMI 2-Bromo-5-Chloro (Orthogonal Precision) DBMI 2,5-Dibromo-1-Me-Im Mix Mixture: 2-Substituted + 5-Substituted + Polymer DBMI->Mix Pd(PPh3)4 / Boronic Acid (Poor Selectivity) BCMI 2-Br-5-Cl-1-Me-Im Step1 Intermediate: 2-Aryl-5-Chloro-Im BCMI->Step1 1. Suzuki (RT) Only C-Br reacts Step2 Final Scaffold: 2-Aryl-5-Heteroaryl-Im Step1->Step2 2. Buchwald (100°C) Activates C-Cl

Caption: The BCMI scaffold enables distinct, stepwise functionalization (Green path), whereas DBMI often results in statistical mixtures (Red path).

Experimental Protocols

Protocol A: Regioselective C2-Lithiation (The "Cold-Snap" Method)

Use this for introducing electrophiles (aldehydes, silanes) at C2.

Rationale: While C2-H is acidic, C2-Br allows for Lithium-Halogen Exchange. In DBMI, this is risky. In BCMI, it is robust.

  • Preparation: Dissolve BCMI (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool precisely to -78°C .

    • Note: Do not use -20°C. Although C-Cl is stable, higher temperatures promote aggregate formation that lowers yield.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Observation: The solution typically turns light yellow.

    • Mechanistic Check: The C-Cl bond remains intact because the activation energy for Cl-Li exchange is not met at -78°C.

  • Quench: Stir for 15 minutes, then add Electrophile (e.g., DMF, 1.2 equiv).

  • Workup: Warm to RT, quench with sat. NH₄Cl.

  • Yield Expectation: >90% regioselectivity for C2-substitution.

Protocol B: Sequential Cross-Coupling (Suzuki-Miyaura)

Use this for building bi-aryl kinase inhibitor scaffolds.

Step 1: C2-Selective Coupling

  • Combine BCMI (1 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: DME/2M Na₂CO₃ (3:1).

  • Temperature: 60°C (Oil bath).

    • Critical Control: Do not exceed 80°C. At 60°C, the oxidative addition into C-Br is rapid, while C-Cl is kinetically silent.

  • Isolate the 2-aryl-5-chloro-1-methylimidazole .

Step 2: C5-Activation (The "Force" Step)

  • Take the product from Step 1.

  • Add second Boronic Acid (1.5 equiv).

  • Catalyst Switch: Use Pd₂(dba)₃ (2 mol%) with an electron-rich ligand like XPhos or S-Phos .

    • Why? The C-Cl bond is stronger.[1] Standard triphenylphosphine is insufficient. Electron-rich biaryl ligands facilitate the difficult oxidative addition into the electron-rich imidazole C5-Cl bond.

  • Temperature: 100-110°C (Microwave preferred).

Synthesis of the Scaffold

If BCMI is not commercially available, it is synthesized via a "Reverse-Halogenation" strategy to ensure purity.

Diagram 2: Synthesis Workflow

Logic: Install the "hard" halogen (Cl) first via electrophilic aromatic substitution, then the "soft" halogen (Br) via lithiation.

SynthesisWorkflow Start 1-Methylimidazole Step1 Step 1: Electrophilic Chlorination Reagent: NCS, CH3CN, Reflux Target: C5 Position Start->Step1 Electrophilic Attack (Favors C5/C4) Inter Intermediate: 5-Chloro-1-methylimidazole Step1->Inter Step2 Step 2: Lithiation & Bromination 1. n-BuLi, THF, -78°C (C2-Li) 2. CBr4 or Br2 (Quench) Inter->Step2 Directed Lithiation (C2 is most acidic) Final Product: 2-Bromo-5-Chloro-1-methylimidazole Step2->Final

Caption: Synthesis route prioritizing the installation of the stable Chlorine at C5 before the reactive Bromine at C2.

Conclusion

The structural comparison reveals that 2-bromo-5-chloro-1-methylimidazole is not merely a halide variant of the dibromo analog, but a functionally distinct tool .

  • Stability: The C5-Cl bond prevents the "halogen dance" common in dibromo-imidazoles.

  • Selectivity: It enables temperature-controlled chemoselectivity (C2 reaction at 60°C vs. C5 reaction at 110°C).

  • Efficiency: It eliminates the statistical product mixtures inherent to symmetric dihalides, increasing overall yield in multi-step drug synthesis.

For researchers developing imidazole-based libraries, BCMI is the recommended starting material for any scaffold requiring asymmetric substitution at the 2 and 5 positions.

References

  • Review of Imidazole Lithiation: Iddon, B. (1985). Lithiation of imidazoles.Heterocycles, 23(2), 417-443.

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[2] Halogen dance reactions—A review.Chemical Society Reviews, 36(7), 1046-1057.

  • Pd-Catalyzed Coupling Selectivity (Br vs Cl): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][3]Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Regioselective Synthesis of Imidazoles: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles.Tetrahedron, 62(31), 7213-7256.

  • General Reactivity Data (PubChem): 2-bromo-5-chloro-1-methylimidazole Compound Summary.

Sources

Comparative Guide: X-ray Crystallography of Halogenated 1-Methylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development professionals and structural biologists. It synthesizes physical property data, crystallographic methodologies, and structural analysis to compare halogenated 1-methylimidazoles.

Executive Summary: The Halogen Effect

In fragment-based drug discovery (FBDD), 1-methylimidazole (NMI) derivatives serve as critical scaffolds. While the parent NMI is a liquid at room temperature, halogenation at the 2, 4, or 5 positions dramatically alters the physicochemical landscape, often inducing a transition to the solid state driven by halogen bonding (XB) and increased molecular weight.

This guide compares the crystallographic handling and structural metrics of the liquid parent (NMI) versus its solid halogenated analogues (2-iodo, 5-iodo, and 4,5-diiodo derivatives).

Key Comparative Insights
Feature1-Methylimidazole (Parent)Halogenated Derivatives (I/Br)
Physical State (RT) Liquid (mp -6 °C)Solid (mp 79–109 °C)
Crystallization Method In situ CryocrystallographySolvent Evaporation / Sublimation
Dominant Interaction Weak C-H...N / Dipole-DipoleHalogen Bonding (C-X...N)
Lattice Stability Low (Hygroscopic)High (Stabilized by

-hole interactions)

Critical Experimental Protocols

Achieving diffraction-quality crystals for this class requires distinct workflows depending on the halogen substitution.

Workflow A: In Situ Cryocrystallography (For Liquid NMI)

Target: 1-Methylimidazole (Liquid) Challenge: Nucleation control below freezing point.

  • Capillary Mounting: Draw neat liquid NMI into a 0.3 mm Lindemann capillary. Seal both ends with flame or epoxy.

  • Goniometer Mounting: Mount the capillary on the goniometer head using a magnetic base.

  • Flash Cooling: Rapidly cool the stream to 100 K using a cryostream (N2 gas).

    • Note: If the sample forms a glass (amorphous), anneal by blocking the cryostream for 2-3 seconds to allow warming/recrystallization, then re-cool.

  • Data Collection: Collect short scans to verify crystallinity (look for sharp Bragg peaks vs. diffuse rings).

Workflow B: Solution Growth (For Solid Halogenated Derivatives)

Target: 2-Iodo-1-methylimidazole, 5-Iodo-1-methylimidazole Challenge: Avoiding twinning and ensuring phase purity.

  • Solvent Selection: Dissolve 20 mg of the solid in 1.5 mL of Dichloromethane (DCM) or Acetonitrile (MeCN) . Avoid protic solvents (MeOH) if studying pure halogen bonding to prevent H-bond competition.

  • Vapor Diffusion: Place the vial inside a larger jar containing n-pentane (antisolvent). Cap tightly.

  • Harvesting: After 24-48 hours, harvest colorless prisms/blocks.

  • Cryoprotection: Briefly dip the crystal in Paratone-N oil before flash cooling to 100 K.

Comparative Structural Data[2][3][4]

The following table summarizes the crystallographic and physical metrics. Note the dramatic increase in melting point correlated with the introduction of the iodine atom, a hallmark of strong intermolecular stabilization.

Table 1: Physicochemical & Structural Metrics[2]
CompoundSubstitutionState (RT)Melting Point (°C)Crystal SystemKey Intermolecular Interaction
1-Methylimidazole NoneLiquid-6Monoclinic (at 100K)C-H...N (Weak Hydrogen Bond)
2-Bromo-1-methylimidazole 2-BrSolid~172 (bp/mp mixed data*)OrthorhombicC-Br...N (Moderate XB)
2-Iodo-1-methylimidazole 2-ISolid79 – 82MonoclinicC-I...N (Strong XB)
5-Iodo-1-methylimidazole 5-ISolid105 – 109Triclinic/MonoclinicC-I...N +

-stacking
4,5-Diiodo-1-methylimidazole 4,5-Di-ISolid>150OrthorhombicI...I (Type II) + C-I...N

*Note: 2-Bromo derivatives often show complex thermal behavior; 172°C is cited as boiling point in some sources, but solid forms exist.

Structural Analysis: The Sigma-Hole Interaction

In the halogenated derivatives, the C-X...N interaction is the structure-directing motif.

  • Mechanism: The electron-withdrawing nature of the imidazole ring creates a region of positive electrostatic potential (the

    
    -hole) on the halogen atom, directly opposite the C-X bond.
    
  • Geometry: The C-X...N angle is typically close to 180° (linear), maximizing the electrostatic attraction between the

    
    -hole and the nitrogen lone pair.
    
  • Bond Length: The I...N distance in 2-iodo-1-methylimidazole is significantly shorter than the sum of the van der Waals radii (

    
     Å), typically observed around 2.8 – 3.0 Å , indicating a strong attractive force.
    

Visualizing the Interaction Logic

The diagram below illustrates the competing forces and the "Structure-Property" relationship that dictates the physical state and packing of these molecules.

G cluster_legend Interaction Type NMI 1-Methylimidazole (Liquid, -6°C) Halogenation Halogenation (X = Br, I) NMI->Halogenation Synthetic Modification LiquidState Liquid State Dominated by weak dipoles NMI->LiquidState Native State SigmaHole Formation of σ-hole (Positive Potential on X) Halogenation->SigmaHole Electronic Effect Interaction Intermolecular Interaction SigmaHole->Interaction Enables Directional Bonding SolidState Solid State (Crystalline) Dominated by Halogen Bonds Interaction->SolidState Lattice Stabilization Weak Weak C-H...N LiquidState->Weak Network 3D Supramolecular Network (C-X...N Chains) SolidState->Network Crystal Packing Strong Strong C-X...N (XB) Network->Strong

Caption: Logical flow from chemical modification to macroscopic state change. Halogenation introduces the


-hole, shifting the dominant interaction from weak dipoles to strong halogen bonds, resulting in solid crystalline materials.

Application in Drug Design

Understanding the crystallography of these fragments is vital for scaffold hopping :

  • Mimicry: The C-I...O or C-I...N halogen bond can mimic Hydrogen Bonds in protein active sites but with higher hydrophobicity.

  • Mapping: The crystal structures of 2-iodo and 5-iodo derivatives provide precise geometric constraints (angles and distances) used to parameterize molecular docking simulations.

  • Fragment Screening: Because they are solids, the halogenated derivatives are easier to handle in high-throughput X-ray fragment screening (XChem) compared to the liquid parent.

References

  • 1-Methylimidazole Physical Properties. National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1390, 1-Methylimidazole.[1] [Link]

  • Halogen Bonding in Imidazoles. MDPI (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. [Link]

  • Crystallography of Imidazole Salts. IUCr Journals (2018). Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides. [Link]

Sources

Safety Operating Guide

2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE CAS: 1557546-84-5 Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Part 1: Immediate Safety Assessment & Hazard Identification

Core Directive: Before initiating any disposal workflow, you must accurately characterize the material.[1][2] this compound is a halogenated heterocyclic building block .[1] Improper disposal in non-halogenated streams can lead to regulatory violations and dangerous downstream chemical reactions during incineration.[1]

Critical Hazard Profile:

  • Chemical Class: Halogenated Heterocycle (Aryl Halide).[1]

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Potential Acute Toxicity (Oral H302).[1]

  • Disposal Hazard: Releases toxic acid gases (HCl, HBr, NOx) upon combustion.[1] Strict segregation is required.

Physicochemical Data for Disposal Planning
PropertyValueOperational Implication
CAS Number 1557546-84-5Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₄H₄BrClN₂High halogen content requires acid-scrubbing incineration.[1]
Molecular Weight 195.44 g/mol Heavy atom count affects waste density calculations.[1]
Physical State Solid (Powder/Crystal)Requires solid waste protocols unless in solution.[1]
Solubility Organic Solvents (DMSO, DCM)Compatible with halogenated organic solvent waste streams.[1]

Part 2: Waste Characterization & Segregation Strategy

The Golden Rule of Halogenated Waste: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizers.[1]

Segregation Logic

This compound contains both Chlorine and Bromine.[1][3] Standard incinerators designed for non-halogenated waste cannot handle the corrosive acid gases (HCl, HBr) generated during its destruction.[1] It must be routed to a facility equipped with wet scrubbers .[1]

  • Correct Stream: Halogenated Organic Waste.[1][2][4]

  • Incorrect Stream: General Organic Waste, Aqueous Waste, Trash/Biohazard.[1]

Visual Decision Tree: Waste Classification Workflow

WasteDecisionTree Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure Substance or Contaminated Debris) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Container A: Solid Halogenated Waste (Double Bagged) SolidPath->SolidBin Segregate SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck HaloLiquidBin Container B: Liquid Halogenated Waste (e.g., in DCM/Chloroform) SolventCheck->HaloLiquidBin Yes (e.g., DCM) NonHaloLiquidBin Container B: Liquid Halogenated Waste (Even if solvent is non-halo, the solute dictates the stream) SolventCheck->NonHaloLiquidBin No (e.g., DMSO)

Figure 1: Decision logic for segregating this compound waste. Note that the presence of the halogenated solute overrides the solvent classification.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, spilled powder, or reaction byproducts.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Use a powder respirator (N95) if handling outside a fume hood.[1]

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined screw cap.

    • Why? Avoids reaction with metal containers and prevents leaching.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1][3][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene) to prevent contamination of the outer container during transport.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, washes, or HPLC waste containing the compound.[1]

  • Solvent Compatibility Check: Ensure the waste container is compatible with the solvent used (e.g., do not use standard plastics for chloroform solutions).[1]

  • Consolidation: Pour into the laboratory's designated "Halogenated Organic Solvent" carboy.

    • Crucial: Even if the compound is dissolved in Methanol (non-halogenated), the mixture must now be treated as halogenated waste because of the solute.[1]

  • Log Entry: Record the approximate concentration or mass of this compound added to the carboy on the waste log sheet. This is vital for the disposal facility to calculate incineration parameters.[1]

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipettes, gloves, and paper towels.[1]

  • Collection: Do not throw in regular trash. Collect in a dedicated "Solid Hazardous Waste" pail or box lined with a heavy-duty yellow or red bio/chem hazard bag.[1]

  • Segregation: Ensure no sharps (needles/glass) are mixed in unless the container is puncture-proof.[1]

  • Labeling: Label the bag/container as "Debris contaminated with Halogenated Organics."

Part 4: Emergency Spill Response

If this compound is spilled:

  • Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area and allow aerosols to settle.[1]

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters if dust is present.[1]

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.[1]

    • Place waste in the Solid Halogenated container.

  • Wet Spill Cleanup:

    • Absorb with an inert material (Vermiculite or Chemizorb®).[1]

    • Do not use sawdust (combustible reaction risk).[1]

    • Scoop into the Solid Halogenated container.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1] Dispose of all wipes as contaminated debris.[1]

Part 5: Regulatory & Compliance Checklist

Before handing over waste to your Environmental Health & Safety (EHS) team:

Final Disposal Path: The waste management vendor will transport this material to a RCRA-permitted incinerator .[1] The material will be combusted at >1000°C. The resulting HBr and HCl gases will be captured in a caustic scrubber system to prevent acid rain formation.[1]

References

  • Sigma-Aldrich. (n.d.).[1][6] Product Detail: this compound.[1][3][5] Retrieved from [1]

  • Enamine Store. (n.d.).[1] this compound Building Block. Retrieved from [1]

  • BenchChem. (2025).[1][2][4] Navigating the Disposal of Halogenated Imidazoles. Retrieved from [1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Chemical Waste Disposal: Halogenated Solvents. Retrieved from [1]

Sources

Personal protective equipment for handling 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1557546-84-5 | Molecular Weight: 195.45 g/mol Classification: Halogenated Heterocycle / Pharmaceutical Intermediate

Part 1: Executive Safety & Operational Directive

From the Desk of the Senior Application Scientist: Handling 2-Bromo-5-chloro-1-methyl-1H-imidazole requires a shift in mindset from "standard organic reagent" to "labile, corrosive intermediate." While often categorized generically as an irritant, the combination of the imidazole core with mixed halogens (bromo- and chloro-) at the 2 and 5 positions creates specific vulnerabilities.

The Scientific Reality (The "Why"):

  • Nucleophilic Sensitivity: The C-2 bromine is susceptible to nucleophilic attack. Moisture (water) acting as a nucleophile can lead to hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas. This is why inert atmosphere storage is not optional—it is a chemical necessity to maintain purity and safety.

  • Corrosive Potential: Unlike simple imidazoles, halogenated derivatives often exhibit enhanced acidity/electrophilicity, capable of causing immediate, irreversible eye damage (Category 1) and severe skin burns (Category 1B/1C) upon contact with moisture on the skin.

  • Thermal Instability: Halogen migration can occur at elevated temperatures. Cold storage (2–8°C) arrests this kinetic degradation.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. This protocol mandates barrier protection against corrosive hydrolysis byproducts.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Routine) Double Nitrile Gloves (Min. thickness 0.11 mm per layer)Causality: Single nitrile layers can have micro-defects. The outer glove acts as a sacrificial barrier against the organic solvent vehicle; the inner glove protects against the chemical itself.
Hand Protection (Spill) Silver Shield / Laminate Gloves Causality: Halogenated aromatics can permeate nitrile in <15 mins. Laminate offers >4 hour breakthrough time for spill remediation.
Eye & Face Chemical Splash Goggles + Face Shield Causality: Safety glasses allow vapor entry. Goggles seal the ocular cavity against corrosive HBr/HCl vapors released upon hydrolysis.
Respiratory Fume Hood (Primary) or Half-mask with OV/AG Cartridges Causality: If the solid sublimes or is in solution, Organic Vapor (OV) / Acid Gas (AG) cartridges neutralize the amine base and acidic halogen byproducts.
Body Defense Tyvek® Lab Coat / Apron Causality: Cotton retains corrosive liquids against the skin. Tyvek repels droplets, preventing "wicking" burns.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Storage & Retrieval
  • Environment: Store at 2–8°C in a dedicated fridge.

  • Atmosphere: Container must be purged with Argon or Nitrogen before resealing.

  • Visual Check: If the solid has turned from off-white to yellow/brown, significant dehalogenation has occurred. Do not use.

Phase 2: Weighing & Transfer (The "Static Trap")
  • The Hazard: Dry halogenated imidazoles are prone to static charge, causing powder to "jump" and contaminate the balance area.

  • Protocol:

    • Use an antistatic gun or ionizer on the spatula and weighing boat before contact.

    • Weigh inside a fume hood using a draft shield. Do not weigh on an open bench.

    • Self-Validating Step: Place a damp pH paper strip near the balance (not touching). If it turns red, acidic vapors (HBr/HCl) are present—stop and ventilate.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid protic solvents (Methanol, Water) unless the reaction specifically demands it. Use anhydrous DCM, THF, or DMF.

  • Addition Order: Add the imidazole to the solvent, not solvent to the solid, to control the heat of solution.

Phase 4: Decontamination & Cleanup
  • The "Quench" Solution: 5% Sodium Bicarbonate (

    
    ) mixed with 5% Sodium Thiosulfate (
    
    
    
    ).
    • Mechanism:[1][2][3][4] Bicarbonate neutralizes acidity; Thiosulfate quenches reactive halogens.

  • Cleaning Steps:

    • Absorb liquid spills with vermiculite.

    • Apply the Quench Solution to the area.

    • Wait 5 minutes (look for bubbling—neutralization in progress).

    • Wipe with double-gloved hands (Laminate gloves).

Part 4: Workflow Visualization

This diagram illustrates the critical decision points to prevent exposure and degradation.

HandlingWorkflow Start Retrieve from Storage (2-8°C, Inert Gas) Check Visual Integrity Check (White/Off-White?) Start->Check Fail Discoloration Detected: Do Not Use (Dispose as Halogenated Waste) Check->Fail No (Yellow/Brown) Weigh Weighing Protocol (Fume Hood + Antistatic) Check->Weigh Yes Reaction Reaction Setup (Anhydrous Solvent) Weigh->Reaction Spill Spill / Exposure? Reaction->Spill Clean Apply Quench Solution (NaHCO3 + Na2S2O3) Spill->Clean Yes Disposal Disposal: High-Temp Incineration Spill->Disposal No (Routine Waste) Clean->Disposal

Caption: Operational decision tree for CAS 1557546-84-5, prioritizing visual integrity checks and specific chemical quenching methods.

Part 5: Disposal & Environmental Compliance

Waste Category: Halogenated Organic Solvent/Solid.

  • Do NOT mix with general organic waste. The bromine/chlorine content requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans.

  • Labeling: Must explicitly state "Contains Halogenated Imidazole - Potential HBr Release."

Part 6: Emergency Response (Self-Validating)
  • Eye Contact: Flush for 15 minutes minimum .[2][5] Validation: Use pH paper on the eye runoff. Continue flushing until pH is neutral (7.0).

  • Skin Contact: Do not use vinegar (acid). Wash with soap and water. If burning persists, apply a saturated bicarbonate slurry.

References
  • PubChem. (2025). Compound Summary: 2-Bromo-1-methylimidazole (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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